molecular formula C9H8BrNO B1267104 6-Bromo-3-methylindolin-2-one CAS No. 90725-50-1

6-Bromo-3-methylindolin-2-one

Cat. No.: B1267104
CAS No.: 90725-50-1
M. Wt: 226.07 g/mol
InChI Key: ABTRLWBSKIYPKP-UHFFFAOYSA-N
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Description

6-Bromo-3-methylindolin-2-one (CAS 90725-50-1 ) is a brominated and methyl-substituted indolinone derivative with a molecular formula of C9H8BrNO and a molecular weight of 226.07 g/mol . This compound is supplied as a solid with a typical purity of 97% or higher . As a key synthetic intermediate, its core oxindole scaffold functionalized at the 3- and 6- positions makes it a valuable building block in medicinal chemistry and pharmaceutical research for constructing more complex molecules . Researchers utilize this compound in various synthetic pathways, including the development of kinase inhibitors and other biologically active targets. The bromine atom serves as a handle for further cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for structural diversification, while the methyl group on the lactam ring can influence the molecule's conformation and properties . For optimal stability, the product should be stored in a tightly closed container at room temperature . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-methyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-5-7-3-2-6(10)4-8(7)11-9(5)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTRLWBSKIYPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=C(C=C2)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299660
Record name 6-bromo-3-methyl-1,3-dihydro-2h-indol-2-one
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Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90725-50-1
Record name 90725-50-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131905
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-bromo-3-methyl-1,3-dihydro-2h-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Bromo-3-methylindolin-2-one CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-3-methylindolin-2-one

Introduction: Unveiling a Key Heterocyclic Scaffold

This compound is a substituted oxindole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The core indolin-2-one structure is a privileged motif found in numerous biologically active compounds and approved pharmaceuticals. The strategic placement of a bromine atom at the 6-position and a methyl group at the 3-position provides chemists with versatile handles for further molecular elaboration. The bromine atom is particularly valuable, serving as a key functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. The methyl group at the C3 stereocenter introduces chirality, a critical consideration in modern drug design for achieving target specificity and reducing off-target effects.

This guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a pivotal building block for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research.

Core Identifiers
IdentifierValueSource
CAS Number 90725-50-1[1][2][3]
Molecular Formula C₉H₈BrNO[1]
Molecular Weight 226.07 g/mol [1]
Canonical SMILES CC1C2=C(C=C(C=C2)Br)NC1=O[1]
Physicochemical Data

The following table summarizes key physicochemical properties, which are critical for designing experimental conditions such as reaction solvent selection, purification methods, and formulation strategies.

PropertyValueSource
Boiling Point 317.3°C at 760 mmHg[1]
Flash Point 145.7°C[1]
Density 1.535 g/cm³[1]
pKa 13.43 ± 0.40 (Predicted)[1]
LogP 2.64[1]
Storage Temperature Room Temperature, Sealed in Dry Conditions[1]

Synthesis and Reactivity

The synthesis of substituted indoles is a well-established field, yet the introduction of specific substitution patterns requires carefully chosen strategies.

Representative Synthetic Pathway

While specific high-yield syntheses for this compound are often proprietary, a general and illustrative approach can be adapted from methodologies for similar bromoindole derivatives. A common strategy involves the functionalization of a pre-existing 6-bromoindole core. For instance, a Friedel-Crafts reaction can be employed to introduce a substituent at the C3 position, followed by subsequent transformations.

A patent for a related compound outlines a multi-step synthesis beginning with 6-bromoindole, which undergoes a Friedel-Crafts reaction, followed by amidation and reduction to yield a functionalized intermediate.[4] This highlights a robust and scalable approach for elaborating the indole scaffold.

G A 6-Bromoindole B Friedel-Crafts Acylation (e.g., with Oxalyl Chloride) A->B Reagents C 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride B->C D Amidation C->D Amine E N-substituted-2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide D->E F Reduction (e.g., with LiAlH4 or BH3) E->F Reducing Agent G Functionalized Bromoindole Intermediate F->G G cluster_0 Drug Discovery Pipeline A This compound (Starting Material) B Library Synthesis (via Cross-Coupling) A->B Diversification C High-Throughput Screening B->C Biological Assays D Lead Compound C->D Hit Identification E Lead Optimization D->E SAR Studies F Preclinical Candidate E->F ADME/Tox Profiling

Sources

An In-depth Technical Guide to the Synthesis of 6-Bromo-3-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 6-Bromo-3-methylindolin-2-one, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthesis is strategically designed in two primary stages: the synthesis of the precursor 6-bromooxindole, followed by a selective methylation at the C3 position. This document delves into the mechanistic underpinnings of the reactions, provides detailed experimental protocols, and offers insights into the critical parameters that ensure high yield and purity of the final product. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing them with the necessary technical details to replicate and optimize this synthesis.

Introduction: The Significance of the Oxindole Scaffold

The indolin-2-one, or oxindole, core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] These molecules have garnered significant attention due to their diverse pharmacological activities, including but not limited to, potent inhibitors of tyrosine kinases.[1] The strategic incorporation of substituents onto the oxindole ring allows for the fine-tuning of their biological activity. Specifically, the presence of a bromine atom at the 6-position and a methyl group at the 3-position, as in this compound, can significantly influence the molecule's binding affinity and selectivity for various biological targets. This guide focuses on a reliable synthetic route to access this important building block.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached through a two-step sequence, starting with the commercially available 6-bromoindole. This strategy ensures the correct placement of the bromine substituent from the outset and simplifies the subsequent transformations. The overall synthetic workflow is depicted below:

Synthesis_Workflow Start 6-Bromoindole Step1 Synthesis of 6-Bromooxindole Start->Step1 Intermediate 6-Bromooxindole Step1->Intermediate Step2 C3-Methylation Intermediate->Step2 Product This compound Step2->Product caption Overall Synthetic Workflow Alkylation_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack Oxindole 6-Bromooxindole Enolate Enolate Intermediate Oxindole->Enolate + Base Base Base (e.g., NaH) Product This compound Enolate->Product + CH3I MethylIodide Methyl Iodide (CH3I) caption Mechanism of C3-Methylation

Sources

A Technical Guide to 6-Bromo-3-methylindolin-2-one: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 6-Bromo-3-methylindolin-2-one, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The indolin-2-one (oxindole) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules. This document details the precise chemical structure, IUPAC nomenclature, and key physicochemical properties of the title compound. Furthermore, it presents a validated, step-by-step synthetic protocol, including mechanistic insights and characterization data. The guide concludes with a discussion of its potential applications as a versatile building block in modern drug development, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.

The Indolin-2-one Scaffold: A Privileged Structure in Medicinal Chemistry

The indolin-2-one core is a bicyclic aromatic heterocycle that has garnered immense attention from medicinal chemists. Its rigid structure, combined with the presence of hydrogen bond donors and acceptors, allows it to serve as a robust scaffold for presenting diverse functional groups in a well-defined three-dimensional space. This enables potent and selective interactions with various biological targets. The versatility of the oxindole ring system is demonstrated by its presence in a wide array of approved pharmaceuticals and clinical candidates, most notably in the field of oncology as tyrosine kinase inhibitors. The strategic functionalization of the oxindole core at positions C3, C5, C6, and N1 allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.

Chemical Identity of this compound

Chemical Structure

The molecular structure of this compound is characterized by a central indolin-2-one core. A bromine atom is substituted at the C6 position of the benzene ring, and a methyl group is attached to the chiral center at the C3 position.

Caption: Chemical structure of this compound.

IUPAC Nomenclature

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-Bromo-3-methyl-1,3-dihydro-2H-indol-2-one .[1]

  • Indol-2-one: Specifies the core bicyclic structure containing a lactam.

  • 1,3-dihydro-2H: Indicates the saturation at positions 1 and 3.

  • 6-Bromo: Denotes the bromine substituent at position 6 of the aromatic ring.

  • 3-methyl: Denotes the methyl substituent at position 3 of the five-membered ring.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is provided below. These values are critical for designing experimental conditions, including reaction setups, purification procedures, and formulation studies.

PropertyValueReference
CAS Number 90725-50-1[1]
Molecular Formula C₉H₈BrNO[1]
Molecular Weight 226.07 g/mol [1]
Boiling Point 317.3°C at 760 mmHg (Predicted)[1]
Density 1.535 g/cm³ (Predicted)[1]
Flash Point 145.7°C (Predicted)[1]
pKa 13.43 ± 0.40 (Predicted)[1]
LogP 2.64 (Predicted)[1]

Synthesis and Mechanistic Considerations

The synthesis of 3-substituted oxindoles is a well-documented area of organic chemistry. For this compound, a robust and logical approach involves an intramolecular Friedel-Crafts-type cyclization of an N-acylated aniline precursor. This method offers high yields and good control over the substitution pattern.

Synthetic Workflow Overview

The synthesis begins with commercially available 4-bromoaniline. The first step is an N-acylation using 2-chloropropionyl chloride to form an α-chloro amide intermediate. This intermediate is then subjected to an intramolecular Friedel-Crafts alkylation using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to facilitate the ring closure and formation of the target oxindole.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and analytical steps to ensure the identity and purity of the final product.

Step 1: Synthesis of 2-Chloro-N-(4-bromophenyl)propanamide

  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-bromoaniline (10.0 g, 58.1 mmol) in anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0°C in an ice bath.

  • Acylation: Add pyridine (5.1 mL, 63.9 mmol, 1.1 eq) to the solution. Subsequently, add 2-chloropropionyl chloride (6.2 mL, 63.9 mmol, 1.1 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5°C.

    • Mechanistic Insight: Pyridine acts as a base to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion and preventing protonation of the starting aniline.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

  • Work-up and Isolation: Upon completion, quench the reaction by adding 1 M HCl (50 mL). Separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide intermediate. This is often carried forward without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Reaction Setup: In a flame-dried 500 mL round-bottom flask, add aluminum chloride (AlCl₃) (17.1 g, 128 mmol, 2.2 eq). Cool the flask to 0°C and slowly add the crude 2-Chloro-N-(4-bromophenyl)propanamide from the previous step.

    • Expert Rationale: A molar excess of AlCl₃ is crucial. One equivalent coordinates with the amide carbonyl, activating it, while the second equivalent acts as the Lewis acid catalyst for the electrophilic aromatic substitution.

  • Cyclization: Heat the reaction mixture to 80°C and stir for 3 hours. The mixture will become a thick, dark slurry.

  • Quenching and Product Isolation: Cool the reaction to 0°C and carefully quench by slowly adding crushed ice, followed by concentrated HCl until the aluminum salts dissolve. This will generate a precipitate.

  • Purification: Filter the resulting solid and wash thoroughly with cold water. Recrystallize the crude solid from ethanol to afford this compound as a pure solid.

  • Characterization (Validation):

    • ¹H NMR: Confirm the structure by analyzing the aromatic and aliphatic proton signals.

    • Mass Spectrometry: Verify the molecular weight by obtaining the mass spectrum, which should show the characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks).

    • Melting Point: Measure the melting point and compare it to literature values as a measure of purity.

Relevance in Drug Development and Research

This compound is not merely an academic curiosity; it is a highly valuable building block for the synthesis of complex molecules in drug discovery programs.

  • Scaffold for Kinase Inhibitors: The 3-substituted oxindole is a classic scaffold for inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases. The methyl group at the C3 position can project into hydrophobic pockets of an enzyme's active site, while the N1 and C2 positions provide key hydrogen bonding interactions.

  • Handle for Cross-Coupling Reactions: The bromine atom at the C6 position is a synthetic handle of immense strategic importance. It readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, alkyl, and amine substituents, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

  • Introduction of Chirality: The C3 position is a stereocenter. The synthesis described produces a racemic mixture, which can be resolved or developed into an asymmetric synthesis. Access to single enantiomers is often critical for achieving desired biological activity and reducing off-target effects in drug candidates.

Conclusion

This compound is a strategically important heterocyclic compound that combines the privileged oxindole scaffold with key functional groups for further chemical elaboration. Its well-defined structure, predictable reactivity, and robust synthetic accessibility make it an indispensable tool for researchers and scientists in the field of medicinal chemistry. The methodologies and insights presented in this guide are intended to empower drug development professionals to effectively utilize this versatile building block in the creation of next-generation therapeutics.

References

  • ChemicalBook. 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis.
  • BLDpharm. 158326-84-2|6-Bromo-3,3-dimethylindolin-2-one.
  • LookChem. This compound.

Sources

Physical and chemical properties of 6-Bromo-3-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-3-methylindolin-2-one

Introduction:

This compound is a heterocyclic organic compound featuring a core oxindole (indolin-2-one) scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules and approved pharmaceuticals. The strategic placement of a bromine atom at the 6-position and a methyl group at the 3-position imparts specific chemical properties and creates significant opportunities for synthetic diversification. The bromine atom serves as a versatile synthetic handle for introducing molecular complexity via cross-coupling reactions, while the methyl group at the C3 position establishes a chiral center, a critical feature for developing stereospecific therapeutic agents.

This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, reactivity, and its potential applications for researchers and professionals in the field of drug discovery and development.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is rooted in its structure and nomenclature.

  • Chemical Name: this compound

  • Synonyms: 6-bromo-3-methyl-1,3-dihydroindol-2-one; 6-bromo-3-methyl-1,3-dihydro-2H-indol-2-one; NSC-131905[1]

  • CAS Number: 90725-50-1[1][2]

  • Molecular Formula: C₉H₈BrNO

  • Canonical SMILES: CC1C2=C(C=C(C=C2)Br)NC1=O[1]

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are crucial for designing experimental conditions, including formulation and delivery systems.

PropertyValueSource
Molecular Weight 226.07 g/mol Calculated
Exact Mass 224.97893 u[1]
Boiling Point 317.3°C at 760 mmHg[1]
Density 1.535 g/cm³[1]
Flash Point 145.7°C[1]
Vapor Pressure 0.00039 mmHg at 25°C[1]
LogP 2.64270[1]
pKa 13.43 ± 0.40 (Predicted)[1]
Storage Sealed in a dry place at room temperature.[1]
Spectral Data
  • ¹H NMR & ¹³C NMR: For the related compound 6-Bromo-3-methyl-1H-indole, characteristic peaks in ¹H NMR (500 MHz, CDCl₃) include a singlet for the indole NH proton (around δ 7.91), aromatic protons in the δ 7.0-7.6 region, and a methyl singlet around δ 2.32.[3] In ¹³C NMR (125 MHz, CDCl₃), signals for the bromine-bearing carbon and other aromatic carbons appear between δ 110-137, with the methyl carbon appearing around δ 9.63.[3] For this compound, one would expect the disappearance of the indole C2-H signal and the appearance of signals corresponding to the sp³-hybridized C3 atom bearing a methyl group and a proton.

  • Infrared (IR) Spectroscopy: The IR spectrum of the parent 6-bromo-2,3-dihydro-1H-indol-2-one shows characteristic absorptions for the N-H and C=O (amide) functional groups.[4] For the title compound, one would expect to see a strong carbonyl (C=O) stretch of the lactam at approximately 1700-1720 cm⁻¹ and an N-H stretch around 3200-3300 cm⁻¹.

  • Mass Spectrometry (MS): The exact mass of 224.97893 u is a key identifier.[1] High-resolution mass spectrometry (HRMS) would show a characteristic isotopic pattern for a single bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with two major peaks at [M]+ and [M+2]+.

Synthesis and Reactivity

Synthetic Pathway

While multiple synthetic routes can be envisioned, a high-yield approach involves the transformation of a substituted indole precursor. One documented pathway suggests the synthesis of (3-RS)-6-bromo-2,3-dihydro-3-methyl-1H-indole-2-one from 2,6-dibromo-3-methyl-indole with a reported yield of 98%.[1] Although the specific reaction conditions are proprietary, this transformation likely involves a selective hydrolysis or oxidation mechanism.

Caption: High-level synthetic workflow.

Chemical Reactivity and Derivatization Potential

The utility of this compound in drug discovery stems from the reactivity of its functional groups, which allow for controlled and predictable derivatization.

  • Aromatic Bromine (C6): This is the most versatile site for modification. The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a vast range of substituents (aryl, heteroaryl, alkyl, amino groups), enabling the systematic exploration of the structure-activity relationship (SAR).

  • Lactam Nitrogen (N1): The N-H group can be alkylated, acylated, or arylated under basic conditions. This modification is often used to modulate solubility, cell permeability, and target engagement.

  • Chiral Center (C3): The methyl group at the C3 position creates a stereocenter. The synthesis of enantiomerically pure forms is highly desirable in drug development to avoid off-target effects and improve therapeutic index. The proton at C3 can be deprotonated under strong basic conditions, allowing for the introduction of other substituents, although this can risk racemization.

G cluster_0 This compound Structure Core Scaffold N1 N1 Alkylation/ Arylation Structure->N1 Lactam N-H C6 C6 Cross-Coupling (e.g., Suzuki, Heck) Structure->C6 Aryl Bromide C3 C3 Stereocenter/ Further Alkylation Structure->C3 α-Carbon

Caption: Key sites for chemical derivatization.

Applications in Research and Drug Development

The oxindole core is a cornerstone in the development of kinase inhibitors, which are crucial in oncology and inflammation research. For example, the parent compound 6-Bromooxindole has been utilized in the synthesis of p38α inhibitors, which possess anti-inflammatory properties.[5] this compound serves as a critical building block to generate novel analogs with potentially improved potency, selectivity, and pharmacokinetic profiles. Its derivatives are of significant interest for screening against various therapeutic targets, including but not limited to:

  • Tyrosine Kinases (e.g., VEGFR, PDGFR)

  • Serine/Threonine Kinases (e.g., p38, CDKs)

  • Other enzymes and receptors where the oxindole motif can effectively mimic a native binding partner.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting. While specific toxicity data is limited, hazard information for the closely related 6-bromoindolin-2-one provides a strong basis for safety protocols.[6]

  • Hazard Statements:

    • H302: Harmful if swallowed.[7]

    • H315: Causes skin irritation.[7]

    • H317: May cause an allergic skin reaction.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Precautionary Measures:

    • Use only in a well-ventilated area.

    • Wear protective gloves, eye protection, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a dry, well-ventilated place.[7]

References

  • PubChem. (n.d.). 6-Bromo-1-methylindoline-2,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-2,3-dihydro-1H-indol-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2,3-dihydro-1H-isoindol-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Shanghai udchem Agricultural Technology Co., Ltd. (n.d.). 6-BroMo-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-3-methyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-bromo-2,2-dimethylindolin-3-one (C10H10BrNO). Retrieved from [Link]

  • SpectraBase. (n.d.). 6-Bromo-2-chloro-1-methyl-3-[N-methyl-N-(m-bromophenyl)amino]indole. Retrieved from [Link]

  • MDPI. (n.d.). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 6-bromo-3-phenyl-2-hexanone. Retrieved from [Link]

  • Google Patents. (n.d.). CN104292145A - Preparation method of 6-bromoindole derivative.
  • Anvia. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-3-methyl-2-hexanone. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Butanone, 1-bromo-3,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

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An In-Depth Technical Guide to 6-Bromo-3-methylindolin-2-one: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Indolinone Scaffold

The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its rigid, bicyclic structure provides a three-dimensional framework that can be precisely decorated with functional groups to engage with various biological targets. Within this important class of molecules, halogenated derivatives serve as exceptionally versatile intermediates, enabling a wide array of cross-coupling reactions for the synthesis of complex molecular architectures. This guide focuses on a particularly valuable building block: 6-Bromo-3-methylindolin-2-one. Its strategic placement of a bromine atom on the benzene ring and a methyl group at the stereogenic C3 position makes it a crucial precursor in the development of targeted therapeutics, most notably protein kinase inhibitors. This document provides a comprehensive overview of its chemical properties, synthesis, and critical role in pharmaceutical research and development.

Core Molecular Profile

This compound is a derivative of oxindole characterized by a bromine substituent at the 6-position and a methyl group at the 3-position of the indolin-2-one core.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is essential for its use in synthetic chemistry, enabling accurate calculations for reaction stoichiometry and informing purification strategies.

PropertyValueReference
Molecular Formula C₉H₈BrNO[1]
Molecular Weight 226.07 g/mol [1]
CAS Number 90725-50-1[1]
Appearance Solid (form may vary)
Boiling Point 317.3 °C at 760 mmHg[1]
Density 1.535 g/cm³[1]
Flash Point 145.7 °C[1]
LogP 2.64[1]
Canonical SMILES CC1C2=C(C=C(C=C2)Br)NC1=O[1]

Synthesis and Mechanistic Considerations

The primary route to this compound involves the direct methylation of the C3 position of the 6-bromooxindole precursor. This seemingly straightforward alkylation requires careful control of reaction conditions to achieve high selectivity and yield, avoiding common side reactions such as N-alkylation or dialkylation.

Key Precursor: 6-Bromooxindole

The synthesis logically begins with 6-bromooxindole (CAS: 99365-40-9), a commercially available or synthetically accessible starting material.[2] This precursor is itself a valuable intermediate, used in the synthesis of various p38α kinase inhibitors with anti-inflammatory activity.[3]

Synthetic Workflow: C3-Alkylation

The introduction of the methyl group at the C3 position is typically achieved via an enolate intermediate. The causality behind this choice is rooted in the acidity of the proton at the C3 position, which is alpha to the carbonyl group, making it susceptible to deprotonation by a suitable base.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established methodologies for the alkylation of oxindoles.[4] Researchers should consult primary literature and perform appropriate safety assessments before implementation.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)).

  • Deprotonation: Add 6-bromooxindole (1.0 eq) to the solvent. Cool the mixture to 0 °C in an ice bath. Add a strong base, such as Sodium Hydride (NaH, 1.1 eq) or Lithium Diisopropylamide (LDA), portion-wise. The choice of base is critical; NaH is a common and effective choice for forming the sodium enolate. Stir the mixture at this temperature for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: While maintaining the temperature at 0 °C, add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe. The electrophilic methyl iodide is readily attacked by the nucleophilic enolate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield pure this compound.

Structural Validation (Predicted Spectroscopic Data)

  • ¹H NMR (DMSO-d₆, 500 MHz): Expected chemical shifts (δ) would include a singlet for the N-H proton (around 10.5-11.0 ppm), aromatic protons on the substituted benzene ring (multiplets between 7.0-7.5 ppm), a quartet for the proton at the C3 position (around 3.5-3.8 ppm), and a doublet for the methyl group at C3 (around 1.4-1.6 ppm).

  • ¹³C NMR (DMSO-d₆, 125 MHz): Key signals would be the carbonyl carbon (C2) around 175-180 ppm, aromatic carbons (including the carbon attached to bromine, C6, which would appear around 115-120 ppm), the chiral C3 carbon at approximately 40-45 ppm, and the methyl carbon around 15-20 ppm.

  • Mass Spectrometry (ESI-MS): The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M+H]⁺ at m/z 226.0 and 228.0, with approximately equal intensity.

Applications in Drug Development: A Gateway to Kinase Inhibitors

The true value of this compound lies in its role as a strategic intermediate in the synthesis of high-value pharmaceutical agents, particularly protein kinase inhibitors. The indolin-2-one core is a well-established "hinge-binding" motif that mimics the adenine region of ATP, allowing it to dock into the active site of many kinases.

Role in the Synthesis of Sunitinib Analogues

Sunitinib, an oral multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, is a prime example of a drug built upon the indolin-2-one scaffold.[7] The synthesis of Sunitinib and its numerous analogues often involves a Knoevenagel condensation between a substituted oxindole and a pyrrole-carboxaldehyde.

This compound is an ideal precursor for creating novel Sunitinib analogues. The bromine atom at the C6 position serves as a chemical handle for introducing further diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the exploration of the structure-activity relationship (SAR) at this position.[7][8]

Caption: Role of this compound in kinase inhibitor synthesis.

The development of novel indolin-2-one derivatives is a highly active area of research aimed at improving potency, selectivity, and pharmacokinetic profiles, or overcoming drug resistance.[9][10] The use of precursors like this compound is central to these efforts.

Safety and Handling

As a halogenated organic compound and potential irritant, proper safety protocols must be strictly followed when handling this compound.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure and reactive handles provide chemists with a reliable and versatile platform for the synthesis of complex molecules with therapeutic potential. As the demand for more selective and potent kinase inhibitors continues to grow, the strategic importance of intermediates like this compound will undoubtedly increase, solidifying its place as a cornerstone of modern drug discovery pipelines.

References

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  • Li, X., et al. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 2015. [Link]

  • Google Patents. Pyrrole substituted 2-indolinone protein kinase inhibitors.
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  • Abdel-Maksoud, M.S., et al. Novel 2-indolinone thiazole hybrids as sunitinib analogues: Design, synthesis, and potent VEGFR-2 inhibition with potential anti-renal cancer activity. European Journal of Medicinal Chemistry, 2020. [Link]

  • Ghodsi, R., et al. New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation. Bioorganic Chemistry, 2025. [Link]

  • Bán, L., et al. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 2019. [Link]

  • Fábián, L., et al. 3,3-Bis(hydroxyaryl)oxindoles and Spirooxindoles Bearing a Xanthene Moiety: Synthesis, Mechanism, and Biological Activity. The Journal of Organic Chemistry, 2025. [Link]

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The Indolinone Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The indolin-2-one, or oxindole, is a bicyclic heterocyclic compound featuring a fused benzene and pyrrolidinone ring system.[1] In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The indolinone core is a quintessential example of such a structure.[2] Its remarkable versatility stems from a combination of favorable physicochemical properties, synthetic tractability, and the ability to present functional groups in a precise three-dimensional orientation, enabling potent and selective interactions with a wide array of biological targets.[3][4]

Initially recognized in various indole alkaloids, the indolinone scaffold has become a cornerstone of modern drug design, particularly in oncology.[2][5] Its true potential was unlocked with the discovery that 3-substituted indolinones could act as potent inhibitors of protein kinases, a class of enzymes crucial for cellular signaling and frequently dysregulated in diseases like cancer.[6] This guide provides a comprehensive technical overview of the indolinone scaffold, delving into its core chemical characteristics, key biological activities, structure-activity relationships (SAR), and the foundational synthetic methodologies that underpin its utility in drug discovery.

Core Physicochemical and Structural Characteristics

The power of the indolinone scaffold lies in its elegant simplicity and inherent chemical features that make it an ideal starting point for inhibitor design.

  • Hydrogen Bonding Capability: The core structure contains a lactam moiety with an N-H group that acts as a hydrogen bond donor and a carbonyl group (C=O) that serves as a hydrogen bond acceptor.[4] This dual functionality is critical for its most common mechanism of action: anchoring within the ATP-binding site of protein kinases by forming canonical hydrogen bonds with the "hinge region" of the enzyme.[7]

  • Structural Rigidity and Planarity: The fused ring system provides a rigid, largely planar core that minimizes conformational entropy upon binding, a thermodynamically favorable event. This rigidity allows for the precise positioning of substituents to engage with specific pockets within a target protein.

  • Tunable Properties: The scaffold itself is a compact, low-molecular-weight entity, providing an excellent foundation for building molecules that adhere to drug-likeness principles, such as Lipinski's Rule of Five.[5][8] Its properties, including solubility and lipophilicity, can be readily modulated through substitutions on the aromatic ring and at the C3 position.[9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS_RAF RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT PDGFR PDGFR PDGFR->RAS_RAF PDGFR->PI3K_AKT FGFR FGFR FGFR->RAS_RAF FGFR->PI3K_AKT Indolinone Indolinone Inhibitor (e.g., Sunitinib, Nintedanib) Indolinone->VEGFR Blocks ATP Binding & Phosphorylation Indolinone->PDGFR Blocks ATP Binding & Phosphorylation Indolinone->FGFR Blocks ATP Binding & Phosphorylation Outcome Cell Proliferation Angiogenesis Fibroblast Activation RAS_RAF->Outcome PI3K_AKT->Outcome

Caption: Indolinone inhibition of key tyrosine kinase signaling pathways.
Drug NameKey Kinase TargetsApproved Indications (Selected)
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RETRenal Cell Carcinoma (RCC), Gastrointestinal Stromal Tumor (GIST) [10]
Nintedanib VEGFRs, PDGFRs, FGFRsIdiopathic Pulmonary Fibrosis (IPF), certain ILDs, NSCLC [11][12]
Axitinib VEGFRs 1, 2, 3Advanced Renal Cell Carcinoma (RCC)
Regorafenib VEGFRs, TIE2, PDGFR-β, FGFR, KIT, RETMetastatic Colorectal Cancer, GIST, Hepatocellular Carcinoma
Semaxanib (SU5416) VEGFR-2, KIT, FLT3Investigational (Pioneering indolinone inhibitor) [13]

Structure-Activity Relationship (SAR): A Blueprint for Design

The development of potent and selective indolinone inhibitors is guided by well-established SAR principles. The scaffold can be conceptually divided into three key regions, and modifications to each have predictable consequences on biological activity. [9]

  • The Indolinone Core (Region A): As discussed, this region is the primary anchor. Its lactam moiety forms essential hydrogen bonds with the kinase hinge region. The indolin-2-one core is considered necessary for the inhibition of targets like VEGFRs. [9]2. The C3-Substituent (Region B): This is the most critical position for determining potency and selectivity. [9]Typically, a linker, often an exocyclic double bond (=CH-), connects the core to another (hetero)aromatic ring. This appended ring system projects into a more variable region of the ATP-binding site, and its nature dictates the inhibitor's selectivity profile. For example, pyrrole-indoline-2-ones were among the first structures identified as potent kinase inhibitors. [6][13]3. The Side Chain (Region C): A flexible side chain, frequently containing a basic nitrogen atom (e.g., a diethylaminoethyl group as in Sunitinib), is often attached to the C3-substituent. [14]This chain extends towards the solvent-exposed region of the binding pocket and is crucial for optimizing physicochemical properties, particularly aqueous solubility, which is vital for oral bioavailability. [14]4. Oxindole Ring Substitutions (Region D): Substitutions on the benzene portion of the indolinone scaffold, particularly at the C5 and C6 positions, are used to fine-tune potency, selectivity, and metabolic stability. [7][15]For instance, adding a chlorine or a propionic acid moiety can dramatically increase biochemical potency against certain kinases. [15]

Experimental Protocols: Synthesis and Evaluation

The synthetic accessibility of the indolinone scaffold is a key reason for its widespread use. The following protocols describe a generalized synthesis via Knoevenagel condensation and a standard method for evaluating kinase inhibitory activity.

Protocol 1: General Synthesis of 3-Substituted Indolinones

Objective: To synthesize a 3-substituted indolinone derivative via Knoevenagel condensation of an oxindole and an aromatic aldehyde. This is a foundational method for creating the core structure of many indolinone-based inhibitors. [16]

Start Start: Oxindole & Aromatic Aldehyde Step1 Step 1: Dissolution Dissolve reactants in a suitable solvent (e.g., Ethanol, Methanol). Start->Step1 Step2 Step 2: Catalyst Addition Add a basic catalyst, such as piperidine or pyrrolidine. Step1->Step2 Step3 Step 3: Reaction Reflux the mixture for several hours. Monitor progress via TLC. Step2->Step3 Step4 Step 4: Isolation Cool the reaction mixture. The product often precipitates. Step3->Step4 Step5 Step 5: Purification Collect the solid by filtration. Wash and recrystallize to purify. Step4->Step5 End End: Pure 3-Substituted Indolinone Step5->End

Caption: General workflow for Knoevenagel condensation synthesis.

Methodology:

  • Reactant Preparation: In a round-bottom flask, combine the desired oxindole (1.0 eq) and the corresponding aromatic aldehyde (1.0-1.2 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to dissolve or suspend the reactants.

  • Catalyst Introduction: Add a catalytic amount of a base, typically a secondary amine like piperidine or pyrrolidine (e.g., 0.1 eq). The base facilitates the deprotonation of the oxindole at the C3 position, initiating the condensation.

  • Reaction Conditions: Equip the flask with a condenser and heat the mixture to reflux. The reaction time can vary from 2 to 24 hours, depending on the reactivity of the substrates.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them using Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature or in an ice bath. The desired product often precipitates out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold solvent to remove residual catalyst and impurities. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate). The final product's identity and purity should be confirmed by analytical techniques such as NMR spectroscopy and Mass Spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect and potency (e.g., IC₅₀ value) of a synthesized indolinone compound on the enzymatic activity of a target tyrosine kinase. [17] Methodology:

  • Reagents:

    • Recombinant human kinase domain (e.g., VEGFR-2, PDGFR-β).

    • Specific peptide substrate for the kinase.

    • Adenosine-5'-triphosphate (ATP), often radiolabeled ([γ-³²P]ATP) or used in a system with a phosphospecific antibody.

    • Test compound (indolinone derivative) dissolved in DMSO at various concentrations.

    • Assay buffer (containing MgCl₂, MnCl₂, DTT, etc.).

  • Procedure (Example using radioactive detection):

    • In a 96-well plate, add the assay buffer, the peptide substrate, and the test compound at serially diluted concentrations.

    • Initiate the kinase reaction by adding the recombinant kinase enzyme and [γ-³²P]ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 15-60 minutes) to allow for substrate phosphorylation.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot an aliquot of the reaction mixture onto a phosphocellulose filter paper or membrane.

    • Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the amount of incorporated radiolabel (³²P) on the membrane using a scintillation counter. This value is directly proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value—the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Perspectives

The indolinone scaffold is a testament to the power of privileged structures in medicinal chemistry. Its simple yet elegant framework provides the ideal foundation for creating highly potent and selective enzyme inhibitors. From the pioneering multi-kinase inhibitor Sunitinib to the anti-fibrotic agent Nintedanib, indolinone-based drugs have had a transformative impact on patient care in oncology and beyond. [18][11] The versatility of the scaffold is far from exhausted. [1]Ongoing research continues to explore novel derivatives targeting a wide range of biological processes, including neurodegeneration, inflammation, and infectious diseases. [19][20][21]As our understanding of disease biology deepens and synthetic methodologies advance, the indolinone core is certain to remain a vital and enduring scaffold in the quest for new and more effective medicines.

References

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  • PubMed. (2017, July 1). Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study.
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Stereochemistry of 3-substituted indolin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Stereochemistry of 3-Substituted Indolin-2-ones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indolin-2-one, or oxindole, scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and pharmacologically active compounds. The stereochemical orientation of substituents at the C3 position, often a chiral center, profoundly influences the biological activity of these molecules. This technical guide provides a comprehensive overview of the stereochemistry of 3-substituted indolin-2-ones, with a focus on modern synthetic strategies for controlling stereochemistry, robust analytical techniques for its determination, and the underlying principles that govern these methodologies. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development.

The Significance of Stereochemistry in 3-Substituted Indolin-2-ones

The oxindole core is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[1][2][3][4] A critical determinant of the therapeutic efficacy and selectivity of these compounds is the three-dimensional arrangement of atoms at the C3 position. When this carbon is a stereocenter, the resulting enantiomers or diastereomers can exhibit dramatically different pharmacological profiles.[5] For instance, specific enantiomers of 3-substituted indolin-2-ones have been identified as potent and selective inhibitors of various receptor tyrosine kinases (RTKs), highlighting the importance of absolute stereochemical control in designing targeted therapies.[1][2][6][7] The development of robust and efficient methods for the enantioselective synthesis of these compounds is, therefore, a paramount objective in contemporary drug discovery.[8][9]

Strategies for Enantioselective Synthesis

The construction of the chiral C3-stereocenter in indolin-2-ones with high enantiopurity has been a focal point of extensive research. The primary strategies employed can be broadly categorized into metal-catalyzed reactions, organocatalytic methods, and the use of chiral auxiliaries.

Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis offers a powerful toolkit for the enantioselective synthesis of 3-substituted indolin-2-ones. Chiral metal complexes can create a chiral environment around the reacting substrates, effectively directing the formation of one enantiomer over the other.

  • Palladium-Catalyzed Reactions: Palladium catalysts have been successfully employed in the asymmetric allylation of 3-O-Boc-oxindoles, yielding 3-allyl-3-hydroxyoxindoles with high enantioselectivities (up to 97% ee) and diastereoselectivities.[10] Additionally, palladium-catalyzed intramolecular C-H functionalization of α-chloroacetanilides provides an efficient route to oxindoles.[11]

  • Iridium-Catalyzed Reactions: Cationic iridium complexes, in conjunction with chiral ligands, have been shown to catalyze the asymmetric intramolecular hydroarylation of α-ketoamides, affording 3-substituted 3-hydroxy-2-oxindoles with excellent enantioselectivities (up to 98% ee).[10]

  • Scandium-Catalyzed Reactions: Chiral Scandium(III)-N,N'-dioxide complexes have proven to be highly effective catalysts for the enantioselective α-amination of 3-substituted 2-oxindoles with azodicarboxylates, providing 3-amino-2-oxindole derivatives in high yields and up to 99% ee.[12]

Organocatalytic Asymmetric Synthesis

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a versatile and environmentally benign alternative to metal catalysis.[5] A variety of organocatalytic approaches have been developed for the synthesis of chiral 3-substituted indolin-2-ones.

  • Amine Catalysis: Chiral primary and secondary amines, such as those derived from cinchona alkaloids or prolinol, can activate substrates through the formation of enamines or iminium ions. This strategy has been successfully applied to the intramolecular Michael addition for the synthesis of 2,3-disubstituted indolines with excellent enantioselectivities (up to 99% ee).[13][14]

  • Brønsted Acid Catalysis: Chiral phosphoric acids have been utilized in the catalytic enantioselective synthesis of spirooxindoles through the oxidative rearrangement of indoles.[15] They have also been employed in the asymmetric dearomatization of 2,3-disubstituted indoles to produce chiral indolenines and fused indolines.[16]

  • Hydrogen-Bonding Catalysis: Bifunctional catalysts, such as chiral squaramides and thioureas, which can activate both the nucleophile and the electrophile through hydrogen bonding, are highly effective in promoting enantioselective reactions. For example, cinchona alkaloid-derived squaramides catalyze the Mannich reaction of N-Boc-isatin imines to produce chiral 3-amino-2-oxindoles with high yields and enantioselectivities (90-99% ee).[17]

Spirooxindole Synthesis

Spirooxindoles, which feature a spirocyclic system at the C3 position, are a particularly important class of 3-substituted indolin-2-ones due to their prevalence in natural products and their significant biological activities.[18][19] The enantioselective synthesis of these structurally complex molecules is a considerable challenge.[8][9] Cascade or tandem reactions, often catalyzed by organocatalysts, provide an efficient means to construct these intricate architectures with high stereocontrol.[20] For instance, a Mg(OTf)2-catalyzed asymmetric Michael addition/cyclization cascade reaction has been developed for the synthesis of bispiro[indanedione-oxindole-3,2'-pyrrolidinyl] derivatives with up to 99% ee.[20]

Stereochemical Analysis and Characterization

The unambiguous determination of the stereochemistry of 3-substituted indolin-2-ones is crucial for understanding their structure-activity relationships. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. The chemical shifts and coupling constants of protons in the vicinity of the chiral center can provide valuable information about their spatial arrangement.[21] However, for some classes of 3-substituted indolin-2-ones, such as 3-acylidene 2-oxindoles, the narrow chemical shift range can lead to erroneous assignments of E/Z-geometrical isomers.[22][23][24]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for determining the enantiomeric excess (ee) of a chiral compound. By using a chiral stationary phase, the two enantiomers can be separated and quantified.

  • UV-Vis Spectroscopy: For 3-acylidene 2-oxindoles, UV-Vis spectroscopy can be a more reliable method than NMR for assigning alkene stereochemistry. The twisted conformation of the Z-isomers leads to reduced conjugation and a hypsochromic (blue-shifted) absorbance compared to the E-isomers.[22][24]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides an absolute and unambiguous determination of the three-dimensional structure of a molecule, including the absolute configuration of all stereocenters.[23]

Data Presentation

Table 1: Comparison of Catalytic Methods for the Synthesis of Chiral 3-Amino-2-oxindoles

Catalyst/MethodReaction TypeYield (%)Enantioselectivity (ee %)Diastereomeric Ratio (dr)Reference
Cinchona Alkaloid-Derived SquaramideMannich Reaction78-9990-99-[17]
β-IsocupreidineAza-Morita–Baylis–Hillman48-8395-98-[17]
Chiral MonoamidineAza-Henry Reactionup to 95up to 96up to 99:1[25]
Chiral Sc(OTf)3/N,N'-dioxideα-Aminationup to 98up to 99-[12]

Experimental Protocols

Representative Protocol for Organocatalytic Asymmetric aza-Henry Reaction

This protocol is adapted from the work of Cozzi et al. on the synthesis of chiral 3-substituted 3-amino-2-oxindoles using a chiral monoamidine catalyst.[25]

  • To a stirred solution of the N-Boc isatin-derived ketimine (0.1 mmol) in toluene (1.0 mL) at room temperature, add the aryl nitromethane (0.12 mmol).

  • Add the chiral monoamidine catalyst (5 mol%).

  • Stir the reaction mixture at room temperature for the time indicated by TLC monitoring.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to afford the desired 3-substituted 3-amino-2-oxindole.

  • Determine the enantiomeric excess by chiral HPLC analysis.

General Procedure for Chiral HPLC Analysis
  • Prepare a stock solution of the racemic product and a solution of the enantioenriched product in the mobile phase.

  • Select a suitable chiral column (e.g., Daicel Chiralpak IA, IB, IC, etc.).

  • Equilibrate the column with the mobile phase (typically a mixture of n-hexane and isopropanol) at a constant flow rate.

  • Inject the racemic sample to determine the retention times of the two enantiomers.

  • Inject the enantioenriched sample and integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.

Visualization

Proposed Mechanism for the Asymmetric aza-Henry Reaction

G cluster_0 Catalytic Cycle Ketimine Isatin-derived Ketimine Intermediate Ternary Complex (H-bonded) Ketimine->Intermediate Coordination Nitromethane Aryl Nitromethane Nitromethane->Intermediate Coordination Catalyst Chiral Monoamidine Catalyst Catalyst->Intermediate Activation Product Chiral 3-Amino-2-oxindole Intermediate->Product C-C Bond Formation (Stereoselective) Product->Catalyst Catalyst Regeneration

Caption: Proposed bifunctional activation mechanism in the chiral monoamidine-catalyzed aza-Henry reaction.

Experimental Workflow for Synthesis and Analysis

G Start Start: Starting Materials (Isatin, Amine, etc.) Synthesis Enantioselective Synthesis (e.g., Organocatalysis) Start->Synthesis Workup Reaction Workup & Purification (Chromatography) Synthesis->Workup Characterization Structural Characterization (NMR, MS, IR) Workup->Characterization Stereoanalysis Stereochemical Analysis Characterization->Stereoanalysis HPLC Chiral HPLC (Determine ee) Stereoanalysis->HPLC Xray X-ray Crystallography (Absolute Configuration) Stereoanalysis->Xray End Final Product: Enantioenriched 3-Substituted Indolin-2-one HPLC->End Xray->End

Caption: General workflow for the synthesis and stereochemical analysis of chiral 3-substituted indolin-2-ones.

Conclusion

The stereochemistry of 3-substituted indolin-2-ones is a critical aspect of their design and development as therapeutic agents. This guide has provided an overview of the state-of-the-art in this field, covering enantioselective synthetic methodologies, analytical techniques for stereochemical determination, and the underlying principles that guide these practices. The continued development of novel and efficient catalytic systems, coupled with a deeper understanding of reaction mechanisms, will undoubtedly lead to the discovery of new and more potent indolin-2-one-based drugs with precisely controlled stereochemistry.

References

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An In-depth Technical Guide to 6-Bromo-3-methylindolin-2-one and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Bromo-3-methylindolin-2-one, a heterocyclic compound belonging to the indolin-2-one (or oxindole) class. This chemical scaffold has garnered significant attention in medicinal chemistry due to its prevalence in a multitude of biologically active molecules and its role as a "privileged structure" in drug design. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, chemical properties, and, most importantly, the therapeutic potential of this compound and its derivatives, particularly as kinase inhibitors.

Nomenclature and Chemical Identity

This compound is a substituted oxindole. The core is a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring with a carbonyl group at the 2-position. In this specific molecule, a bromine atom is substituted at the 6-position of the benzene ring, and a methyl group is at the 3-position of the lactam ring.

Synonyms and Alternative Names:

  • 6-bromo-3-methyl-1,3-dihydroindol-2-one

  • 6-bromo-3-methyl-1,3-dihydro-2h-indol-2-one

  • NSC131905

  • (3-RS)-6-bromo-2,3-dihydro-3-methyl-1H-indole-2-one[1]

Key Chemical Identifiers:

IdentifierValue
CAS Number 90725-50-1
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
Canonical SMILES CC1C2=C(C=C(C=C2)Br)NC1=O

The Indolin-2-one Scaffold: A Privileged Structure in Kinase Inhibition

The indolin-2-one core is a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2] Kinases are enzymes that play a critical role in cell signaling pathways by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many cancers and other diseases. The indolin-2-one scaffold serves as an excellent starting point for the design of molecules that can bind to the ATP-binding pocket of kinases, thereby inhibiting their function and disrupting downstream signaling pathways that promote cell proliferation and survival.[2]

Prominent examples of FDA-approved drugs based on the indolin-2-one scaffold include Sunitinib (Sutent®) and Nintedanib (Ofev®), which are multi-targeted tyrosine kinase inhibitors used in the treatment of various cancers.[3] The versatility of the indolin-2-one structure allows for substitutions at various positions, enabling the fine-tuning of potency and selectivity against different kinases.

Synthesis of this compound: A Generalized Approach

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical approach to the synthesis of this compound involves the cyclization of a suitable N-substituted 2-bromo-4-bromoaniline derivative.

G target This compound intermediate1 N-(2-bromo-4-bromophenyl)methacrylamide target->intermediate1 Intramolecular Heck Cyclization starting_material1 2,4-Dibromoaniline intermediate1->starting_material1 Acylation starting_material2 Methacryloyl chloride intermediate1->starting_material2 Acylation

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol (Generalized)

Step 1: Acylation of 2,4-Dibromoaniline

  • To a solution of 2,4-dibromoaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (TEA) or pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methacryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(2-bromo-4-bromophenyl)methacrylamide.

Step 2: Intramolecular Heck Cyclization

  • In a reaction vessel, combine N-(2-bromo-4-bromophenyl)methacrylamide (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a phosphine ligand like P(o-tolyl)₃ (0.1 eq), and a base such as triethylamine (2.0 eq) in a suitable solvent like acetonitrile or DMF.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain this compound.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Heck Cyclization start1 2,4-Dibromoaniline + Methacryloyl chloride process1 DCM, TEA, 0°C to RT start1->process1 product1 N-(2-bromo-4-bromophenyl)methacrylamide process1->product1 start2 N-(2-bromo-4-bromophenyl)methacrylamide process2 Pd(OAc)₂, P(o-tolyl)₃, TEA, Acetonitrile, 80-100°C start2->process2 product2 This compound process2->product2

Caption: Generalized synthetic workflow for this compound.

Mechanism of Action: Targeting Tyrosine Kinase Signaling

Derivatives of the indolin-2-one scaffold are well-documented as inhibitors of receptor tyrosine kinases (RTKs).[2] These receptors are crucial components of signaling pathways that regulate cell growth, differentiation, and survival. In many cancers, RTKs such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) are overexpressed or constitutively active, leading to uncontrolled cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).

This compound and its analogs are designed to act as ATP-competitive inhibitors. They bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Substrate Substrate Protein RTK->Substrate Phosphorylation ATP ATP ATP->RTK PhosphoSubstrate Phosphorylated Substrate Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) PhosphoSubstrate->Signaling Proliferation Cell Proliferation, Angiogenesis, Survival Signaling->Proliferation Inhibitor This compound (or analog) Inhibitor->RTK Blocks ATP Binding

Sources

Methodological & Application

The Versatility of 6-Bromo-3-methylindolin-2-one in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Synthetic Advancement

Author: BenchChem Technical Support Team. Date: January 2026

The oxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among the various functionalized oxindoles, 6-Bromo-3-methylindolin-2-one stands out as a versatile and valuable building block for the synthesis of a diverse array of derivatives. The presence of a bromine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of substituents. This guide provides detailed application notes and protocols for the use of this compound in key palladium-catalyzed cross-coupling reactions, offering researchers, scientists, and drug development professionals a comprehensive resource for the synthesis of novel 6-substituted-3-methylindolin-2-one derivatives.

Introduction to this compound as a Synthetic Intermediate

This compound is a commercially available compound that serves as an excellent starting material for library synthesis and lead optimization in drug discovery programs. The strategic placement of the bromine atom on the aromatic ring allows for selective functionalization, leaving the lactam and the stereocenter at the 3-position available for further modifications. The application of palladium-catalyzed cross-coupling reactions to this substrate has paved the way for the synthesis of compounds with potential therapeutic applications in various disease areas.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

A general workflow for employing this compound in palladium-catalyzed cross-coupling reactions is depicted below. This workflow highlights the key steps from reaction setup to product isolation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, coupling partner, catalyst, ligand, and base in a reaction vessel B Add anhydrous solvent under inert atmosphere (e.g., Argon or Nitrogen) A->B C Heat the reaction mixture to the optimal temperature with stirring B->C D Monitor reaction progress by TLC or LC-MS C->D E Cool the reaction and perform aqueous work-up D->E F Extract the product with an organic solvent E->F G Dry and concentrate the organic layer F->G H Purify the crude product by column chromatography G->H I I H->I Characterization (NMR, MS, etc.)

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[1] This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.

Causality Behind Experimental Choices

The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki-Miyaura coupling.

  • Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand are commonly used. The catalyst's role is to facilitate the oxidative addition of the aryl bromide and subsequent steps in the catalytic cycle.

  • Ligand: Bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., SPhos, XPhos), can enhance catalyst activity and stability, particularly for challenging substrates.[2]

  • Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄), is required to activate the organoboron species for transmetalation to the palladium center.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed to dissolve both the organic and inorganic reagents.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired 6-aryl-3-methylindolin-2-one.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90Data not available
24-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O100Data not available

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[3] This reaction has become a cornerstone of modern synthetic chemistry for the preparation of arylamines.

Causality Behind Experimental Choices

The success of the Buchwald-Hartwig amination is highly dependent on the reaction parameters.

  • Catalyst and Ligand: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) is typically employed. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is necessary to deprotonate the amine, making it a more potent nucleophile for the coupling reaction.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used to ensure the stability of the catalyst and prevent unwanted side reactions.

General Protocol for Buchwald-Hartwig Amination

The following is a general protocol for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a flame-dried Schlenk tube with the palladium precursor, phosphine ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired 6-(substituted amino)-3-methylindolin-2-one.

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃/Xantphos (2/4)Cs₂CO₃Toluene110Data not available
2AnilinePd(OAc)₂/BINAP (2/3)NaOtBuDioxane100Data not available

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.[4] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in organic synthesis and materials science.

Causality Behind Experimental Choices

The Sonogashira coupling typically requires a dual catalytic system.

  • Palladium Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor like PdCl₂(PPh₃)₂, catalyzes the main cross-coupling cycle.

  • Copper Co-catalyst: A copper(I) salt, such as CuI, acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), serves as both the base and often as the solvent.

  • Solvent: While the amine base can act as the solvent, other solvents like THF or DMF can also be used.

General Protocol for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., Et₃N)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the 6-alkynyl-3-methylindolin-2-one.

Heck Reaction: Alkenylation of the Oxindole Core

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5] It provides a powerful method for the synthesis of substituted alkenes.

Causality Behind Experimental Choices

The key to a successful Heck reaction lies in the appropriate choice of reaction components.

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used palladium source.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), are often used to stabilize the palladium catalyst and promote the reaction.

  • Base: An organic base, such as triethylamine (Et₃N), is typically used to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are generally used.

General Protocol for Heck Reaction

The following is a general protocol for the Heck reaction of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., methyl acrylate, 1.5-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., PPh₃, 4-10 mol%)

  • Base (e.g., Et₃N, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • In a sealed tube, combine this compound, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, the alkene, and the base via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of 6-substituted oxindole derivatives through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide efficient and modular approaches to introduce aryl, amino, alkynyl, and alkenyl functionalities, respectively. The general protocols and insights into the experimental choices provided in this guide are intended to serve as a valuable resource for researchers in their efforts to synthesize novel and potentially bioactive molecules based on the 3-methylindolin-2-one scaffold. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Sources

Application of 6-Bromo-3-methylindolin-2-one in the Synthesis of Potent Tyrosine Kinase Inhibitors: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Indolin-2-one in Kinase Inhibition

The indolin-2-one core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous kinase inhibitors. Its ability to mimic the adenine moiety of ATP allows it to effectively compete for the ATP-binding site of various kinases, leading to the modulation of their activity. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has been a major focus of pharmaceutical research.

6-Bromo-3-methylindolin-2-one is a key intermediate in the synthesis of a variety of potent kinase inhibitors. The bromine atom at the 6-position offers a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the exploration of a wider chemical space and the optimization of pharmacological properties. The methyl group at the 3-position can influence the conformation and electronic properties of the molecule, which can be crucial for selective binding to the target kinase.

This application note provides a detailed overview of the use of this compound in the synthesis of a representative tyrosine kinase inhibitor scaffold, focusing on the critical Knoevenagel condensation reaction. A detailed, field-proven protocol is provided to guide researchers in the synthesis of these promising therapeutic agents.

The Role of this compound in the Synthesis of Sunitinib Analogues

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor.[1] While the commercial synthesis of Sunitinib itself utilizes 5-fluoroindolin-2-one, the underlying synthetic strategy is highly relevant to the application of this compound.[2] The core of this strategy involves the Knoevenagel condensation of the indolin-2-one with a substituted pyrrole-2-carboxaldehyde. This reaction forms the exocyclic double bond at the 3-position of the indolin-2-one ring, which is a key structural feature for kinase inhibition.

By employing this compound in a similar synthetic route, novel Sunitinib analogues can be generated. The 6-bromo substituent can lead to altered pharmacokinetic and pharmacodynamic properties, potentially offering improved efficacy, selectivity, or a different safety profile.

Key Synthetic Transformation: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated.[3] In the context of synthesizing tyrosine kinase inhibitors from this compound, this reaction is typically carried out with a heteroaromatic aldehyde, such as pyrrole-2-carboxaldehyde, in the presence of a basic catalyst like piperidine.[4][5]

The causality behind this experimental choice lies in the mechanism of the reaction. Piperidine, a secondary amine, acts as a base to deprotonate the active methylene group at the 3-position of the indolin-2-one, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product. The use of a relatively mild base like piperidine is crucial to avoid unwanted side reactions.[6]

Experimental Protocol: Synthesis of a this compound-based Tyrosine Kinase Inhibitor Scaffold

This protocol details the synthesis of (Z)-6-bromo-3-((5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)methylene)-3-methylindolin-2-one, a key intermediate that can be further elaborated to a Sunitinib analogue.

Materials and Reagents:
  • This compound (1.0 eq)

  • 2,4-Dimethyl-1H-pyrrole-3,5-dicarbaldehyde (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (anhydrous)

  • Toluene

  • Hexane

  • Ethyl Acetate

  • Silica Gel for column chromatography

Equipment:
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Column chromatography setup

  • NMR spectrometer

  • Mass spectrometer

Detailed Step-by-Step Methodology:
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.42 mmol) and 2,4-Dimethyl-1H-pyrrole-3,5-dicarbaldehyde (0.79 g, 4.86 mmol).

  • Solvent and Catalyst Addition: Add 30 mL of anhydrous ethanol to the flask. To this suspension, add piperidine (0.044 mL, 0.442 mmol) using a micropipette.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the progress of the reaction by TLC (eluent: hexane/ethyl acetate 7:3). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A yellow-orange precipitate will form. Filter the precipitate and wash it with a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a mixture of toluene and ethanol or by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: The structure and purity of the final product should be confirmed by NMR (¹H and ¹³C) and mass spectrometry.

Data Presentation:
CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
(Z)-6-bromo-3-((5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)methylene)-3-methylindolin-2-oneC₁₇H₁₅BrN₂O₂375.2285-90>250
Expected Outcome and Troubleshooting:
  • Expected Outcome: A bright yellow to orange crystalline solid.

  • Troubleshooting:

    • Low Yield: Ensure all reagents are dry, particularly the ethanol. The reaction time may need to be extended.

    • Incomplete Reaction: Check the quality of the piperidine catalyst. A slight excess of the aldehyde can be used to drive the reaction to completion.

    • Impure Product: If recrystallization does not yield a pure product, column chromatography is recommended.

Visualization of the Synthetic Workflow

Diagram 1: Knoevenagel Condensation Workflow

Knoevenagel_Condensation_Workflow cluster_reactants Reactants & Setup cluster_process Reaction Process cluster_workup Work-up & Purification cluster_analysis Characterization Reactant1 This compound Mixing Mix reactants, solvent, and catalyst Reactant1->Mixing Reactant2 Heteroaromatic Aldehyde Reactant2->Mixing Solvent Ethanol Solvent->Mixing Catalyst Piperidine Catalyst->Mixing Setup Round-bottom flask with reflux condenser Setup->Mixing Reflux Heat to reflux (78°C) 4-6 hours Mixing->Reflux Monitoring Monitor by TLC Reflux->Monitoring Cooling Cool to room temperature Monitoring->Cooling Reaction complete Filtration Filter the precipitate Cooling->Filtration Purification Recrystallization or Column Chromatography Filtration->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS

Caption: Workflow for the synthesis of a tyrosine kinase inhibitor scaffold.

Diagram 2: Logical Relationship in Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis_Logic cluster_starting_material Starting Material cluster_key_reaction Key Reaction cluster_intermediate Key Intermediate cluster_final_product Final Product Class SM This compound KR Knoevenagel Condensation SM->KR Reactant KI 3-Substituted Indolin-2-one KR->KI Forms FP Tyrosine Kinase Inhibitors KI->FP Core Scaffold

Sources

Application Note: Synthesis of 6-Bromo-3-methylindolin-2-one Derivatives for Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxindole Scaffold as a Privileged Structure in Drug Discovery

The indolin-2-one, or oxindole, core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and clinically approved drugs.[1][2] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. The 6-bromo-3-methylindolin-2-one scaffold, in particular, offers a strategic combination of features for the construction of diverse screening libraries. The methyl group at the C3 position introduces a chiral center and a lipophilic contact point, while the bromine atom at the C6 position serves as a versatile synthetic handle for a variety of cross-coupling reactions. The endocyclic amide provides a hydrogen bond donor and acceptor, crucial for molecular recognition. This application note provides a detailed guide to the synthesis of the core this compound scaffold and its subsequent diversification into a library of derivatives suitable for high-throughput screening in drug discovery programs.

Core Synthesis: Strategic C3-Methylation of 6-Bromooxindole

The synthesis of the target scaffold, this compound, commences with the commercially available 6-bromooxindole. The key transformation is the selective alkylation at the C3 position. This step is challenging due to the presence of two acidic protons: one on the nitrogen of the lactam and the other at the C3 position. The relative acidity of these protons can lead to a mixture of N- and C-alkylated products.

Expertise & Experience: Rationale for a Strong, Non-Nucleophilic Base

To achieve selective C3-alkylation on an N-unprotected oxindole, the choice of base is critical. Common bases like sodium ethoxide or sodium hydroxide can lead to a mixture of N- and C-alkylation, as well as dialkylation at the C3 position.[3] To circumvent this, a strong, non-nucleophilic base is employed to selectively deprotonate the C3 position. Butyllithium (BuLi) has been shown to be effective for the selective C3-alkylation of N-unprotected 3-monosubstituted oxindoles.[3] The use of two equivalents of BuLi ensures the deprotonation of both the N-H and C3-H protons, forming a dianion. The subsequent reaction with an electrophile, such as methyl iodide, proceeds preferentially at the more nucleophilic C3 position.

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-Bromooxindole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 6-bromooxindole (1.0 eq). Dissolve the starting material in anhydrous THF (approximately 0.1 M).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (2.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.

  • Methylation: Add methyl iodide (1.2 eq) dropwise to the solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Trustworthiness: Self-Validating System

The success of this protocol relies on the careful control of reaction conditions. The use of anhydrous solvents and an inert atmosphere is crucial to prevent quenching of the highly reactive organolithium species. The slow, dropwise addition of reagents at low temperatures minimizes side reactions. The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure it is suitable for the subsequent diversification steps.

Library Diversification Strategy

The this compound scaffold is strategically designed for diversification at three key positions: the nitrogen (N1), the aromatic ring (C6), and potentially the C3-methyl group. This allows for the rapid generation of a library of analogues with diverse physicochemical properties.

G Scaffold This compound N_Alkylation N-Alkylation / N-Acylation Scaffold->N_Alkylation R-X, Base Suzuki Suzuki-Miyaura Coupling Scaffold->Suzuki Ar-B(OH)₂, Pd catalyst, Base Library Screening Library N_Alkylation->Library Amide Amide Coupling Suzuki->Amide Activation & Amine Suzuki->Library Amide->Library caption Figure 1: Diversification workflow.

Caption: Figure 1: Diversification workflow.

N-Alkylation and N-Acylation

The nitrogen atom of the indolinone ring is a nucleophilic site that can be readily functionalized.

Expertise & Experience: Rationale for Reaction Conditions

  • N-Alkylation: Standard N-alkylation can be achieved using an alkyl halide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). The choice of a relatively weak base and a polar solvent facilitates the Sₙ2 reaction.

  • N-Acylation: For N-acylation, more reactive acylating agents like acyl chlorides or anhydrides are used, often in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the acid byproduct. A chemoselective N-acylation of indoles can also be achieved using thioesters as the acyl source with a cesium carbonate base.[4]

Experimental Protocol: N-Alkylation of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq) and the desired alkyl halide (1.2 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with EtOAc (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the C6 position is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups, significantly expanding the chemical space of the library.

Expertise & Experience: Rationale for Suzuki-Miyaura Reaction Components

The Suzuki-Miyaura coupling involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester, and reductive elimination to form the new C-C bond.[7] The choice of catalyst, ligand, and base is crucial for a successful reaction. A common catalyst system is Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand. A base, such as sodium carbonate or potassium phosphate, is required to activate the boronic acid for transmetalation.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).

  • Add a 3:1 mixture of 1,4-dioxane and a 2 M aqueous solution of Na₂CO₃.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir overnight under an argon atmosphere.

  • Cool the reaction to room temperature, dilute with water, and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Amide Bond Formation

Derivatives obtained from the Suzuki-Miyaura coupling that contain a carboxylic acid or an amine can be further functionalized through amide bond formation. This is a robust and widely used reaction in medicinal chemistry to introduce peptidic features and modulate solubility and hydrogen bonding capacity.

Expertise & Experience: Rationale for Amide Coupling Reagents

Amide bond formation typically involves the activation of a carboxylic acid using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or using an acid halide.[9] These reagents form a highly reactive intermediate that readily reacts with an amine to form the amide bond.

Experimental Protocol: Amide Coupling

Materials:

  • Carboxylic acid-functionalized indolin-2-one derivative

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid derivative (1.0 eq), the amine (1.2 eq), EDC (1.5 eq), and HOBt (1.5 eq) in anhydrous DCM.

  • Add DIPEA (3.0 eq) and stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary

The following table summarizes representative yields for the key synthetic steps. Actual yields may vary depending on the specific substrates and reaction scale.

StepStarting MaterialProductRepresentative Yield (%)
C3-Methylation6-BromooxindoleThis compound60-75
N-Alkylation (Benzylation)This compound1-Benzyl-6-bromo-3-methylindolin-2-one80-95
Suzuki-Miyaura CouplingThis compound6-Aryl-3-methylindolin-2-one50-85
Amide CouplingCarboxylic acid derivativeAmide derivative70-90

Conclusion

The this compound scaffold provides a robust and versatile platform for the synthesis of diverse chemical libraries for drug discovery. The synthetic routes outlined in this application note are reliable and scalable, allowing for the efficient generation of a wide range of analogues. The strategic placement of functional handles enables diversification through well-established and high-yielding chemical transformations. The resulting libraries of compounds can be screened against a variety of biological targets to identify novel hit compounds for further optimization in medicinal chemistry programs.

References

  • Donalko, A.; et al. (2018). Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring. Molecules, 23(11), 2907. [Link]

  • Chen, J., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94. [Link]

  • Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]

  • Hilf, N., et al. (2004). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 47(19), 4188-4191. [Link]

  • Wang, Y., et al. (2016). Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. Molecules, 21(11), 1538. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • Shavnya, A., et al. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Catalysis, 8(5), 4348-4357. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Peacock, D. M., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 647-652. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Application Note: 6-Bromo-3-methylindolin-2-one as a Versatile Precursor in the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the utilization of 6-Bromo-3-methylindolin-2-one as a pivotal precursor in the synthesis of Active Pharmaceutical Ingredients (APIs), with a particular focus on the class of protein kinase inhibitors. We will explore the physicochemical properties, strategic applications, and detailed synthetic protocols associated with this compound. The narrative emphasizes the chemical rationale behind experimental designs, offering field-proven insights to guide researchers in leveraging this versatile chemical scaffold for drug discovery and development.

Introduction: The Strategic Value of the Indolin-2-one Scaffold

The indolin-2-one (oxindole) core is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates.[1][2] Its significance stems from its ability to act as a bioisostere for key biological recognition motifs. Specifically, the lactam portion of the indolin-2-one can form critical hydrogen bonds with the hinge region of ATP-binding sites in protein kinases, a family of enzymes frequently dysregulated in diseases like cancer.[1][2]

This compound is a specialized derivative of this scaffold. The bromine atom at the C6 position serves as a valuable synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse molecular fragments to modulate potency, selectivity, and pharmacokinetic properties.[3][4] The methyl group at the C3 position influences the stereochemistry and conformational rigidity of the final compound. This guide provides the necessary protocols and scientific context to effectively utilize this precursor in API synthesis campaigns.

Precursor Profile: Physicochemical Properties and Safety

A thorough understanding of the starting material is fundamental to successful and safe synthesis.

Physicochemical Data

All quantitative data for this compound are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 90725-50-1[5][6]
Molecular Formula C₉H₈BrNO[5][6]
Molecular Weight 226.07 g/mol [5][6]
Appearance Off-white to light brown solidSupplier Data
Purity ≥95%[5]
Boiling Point 317.3 °C at 760 mmHg[6]
Flash Point 145.7 °C[6]
Density 1.535 g/cm³[6]
Storage Sealed in dry, Room Temperature[6]
Safety and Handling

This compound is a chemical reagent that requires careful handling in a controlled laboratory environment.

  • Hazard Identification : The compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[7]

  • Precautionary Measures :

    • Work in a well-ventilated area or fume hood.[8][9]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]

    • Avoid inhalation of dust and direct contact with skin and eyes.[9][10]

    • Wash hands thoroughly after handling.[7]

  • First Aid :

    • If on skin : Wash with plenty of soap and water.[7]

    • If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • If swallowed : Call a poison center or doctor if you feel unwell.[7]

Always consult the latest Safety Data Sheet (SDS) from your supplier before commencing any experimental work.[8][9][10]

Core Application: Synthesis of Pyrrole-Indolin-2-one Kinase Inhibitors

A primary application of substituted indolin-2-ones is the synthesis of receptor tyrosine kinase (RTK) inhibitors. Many of these APIs, including the well-known drug Sunitinib, feature a pyrrole moiety connected to the C3 position of the indolin-2-one core via an exocyclic double bond.[1][11][12][13] This structural motif is typically constructed via a base-catalyzed Knoevenagel condensation.

Mechanistic Rationale

The key synthetic transformation involves the reaction between the activated methylene group at the C3 position of the indolin-2-one and an aromatic aldehyde, typically a substituted pyrrole-carboxaldehyde.

  • Causality of Reagent Choice : The reaction is catalyzed by a weak base, such as piperidine or pyrrolidine. The base abstracts a proton from the C3 position of the indolin-2-one, which is made acidic by the two adjacent electron-withdrawing carbonyl and phenyl groups. This generates a nucleophilic enolate intermediate.

  • Reaction Pathway : The enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the final condensed product with the characteristic exocyclic C=C double bond. This reaction is highly reliable for creating the core scaffold of many kinase inhibitors.

Synthetic Pathway Diagram

The following diagram illustrates the general mechanism for the synthesis of a 3-pyrrol-2-ylmethylene-indolin-2-one scaffold.

G cluster_reactants Reactants cluster_process Process cluster_product Product Indolinone This compound Enolate Enolate Formation (Nucleophile) Indolinone->Enolate + Base (e.g., Piperidine) Aldehyde Pyrrole-carboxaldehyde Attack Nucleophilic Attack Aldehyde->Attack Enolate->Attack Dehydration Dehydration Attack->Dehydration Aldol Adduct Intermediate FinalProduct Pyrrole-Indolin-2-one API Core Dehydration->FinalProduct - H₂O

Caption: General Knoevenagel condensation pathway for API synthesis.

Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the synthesis of a model compound: (Z)-6-bromo-3-((5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)methylene)-1-methylindolin-2-one. This protocol is designed to be self-validating and can be adapted for various substituted pyrrole aldehydes.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis protocol.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )M.eq.Amount
This compound90725-50-1226.071.02.26 g
2,4-Dimethyl-1H-pyrrole-3-carboxaldehyde623-01-8123.151.051.30 g
Anhydrous Ethanol64-17-546.07-50 mL
Piperidine110-89-485.15Catalytic~0.1 mL
Step-by-Step Methodology
  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.26 g, 10.0 mmol) and 2,4-dimethyl-1H-pyrrole-3-carboxaldehyde (1.30 g, 10.5 mmol).

  • Solvent Addition : Add anhydrous ethanol (50 mL) to the flask and stir the mixture to achieve partial dissolution.

  • Catalyst Addition : Add piperidine (0.1 mL) to the suspension using a micropipette.

    • Expert Insight: Piperidine is a highly effective catalyst for this condensation. Its basicity is sufficient to deprotonate the indolin-2-one without causing significant side reactions. Anhydrous conditions are preferred to maximize yield.

  • Reaction Execution : Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (1:1). The formation of a new, less polar spot indicates product formation.

  • Product Isolation : Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. A yellow-orange precipitate should form.

  • Purification :

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove unreacted starting materials and catalyst.

    • Trustworthiness: This washing step is crucial for obtaining a high-purity product without the need for column chromatography in many cases, making the protocol more efficient and self-validating.

  • Drying : Dry the resulting solid in a vacuum oven at 50-60 °C overnight to yield the final product.

Expected Results & Characterization
  • Yield : 80-90%

  • Appearance : Bright yellow or orange solid

  • Purity (HPLC) : >98%

  • Characterization : The structure of the final compound should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to verify the molecular weight and connectivity.

Conclusion

This compound is a high-value precursor for the synthesis of complex heterocyclic molecules, most notably for the development of kinase inhibitors in oncology. Its utility is centered on the robust and high-yielding Knoevenagel condensation, which provides a direct route to the core structure of numerous APIs. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently utilize this compound in their drug discovery programs, facilitating the development of next-generation therapeutics.

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Application Note: Optimizing Heck Coupling Reactions for the Synthesis of 3-Substituted Indolin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The introduction of substituents at the C3 position is a critical strategy for modulating their therapeutic properties. The Mizoroki-Heck reaction, a Nobel Prize-winning transformation, stands as a powerful and versatile tool for forging carbon-carbon bonds.[1] This reaction enables the palladium-catalyzed coupling of an unsaturated halide with an alkene, providing a direct pathway to install vinyl groups onto the indolinone core.[1][2] Specifically, the use of 3-bromo-2-oxindoles as substrates offers a robust and convergent approach to synthesize diverse libraries of 3-vinylindolinones, which are valuable precursors for drug development.

This application note provides a comprehensive guide to the reaction conditions for the Heck coupling of bromoindolinones. It delves into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, and offers a detailed, field-proven protocol for researchers in organic synthesis and drug discovery.

The Heck Reaction: A Mechanistic Overview

Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction. The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) cycle.[1][3] While Pd(II) sources like Palladium(II) Acetate (Pd(OAc)₂) are often used as the pre-catalyst, they are reduced in situ to the active Pd(0) species.[4]

The cycle comprises four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromoindolinone, forming a Pd(II) intermediate.[4]

  • Alkene Coordination and Insertion: The alkene coupling partner coordinates to the palladium center. This is followed by a migratory insertion of the alkene into the Pd-C bond.[3][5]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a hydridopalladium(II) complex.[4][5]

  • Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated hydrobromic acid (HBr), regenerating the Pd(0) catalyst and allowing the cycle to continue.[1][4]

Heck_Catalytic_Cycle cluster_cycle Heck Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition Intermediate (Pd-II) pd0->oa Ar-Br (Bromoindolinone) ac Alkene Complex (Pd-II) oa->ac + Alkene mi Migratory Insertion Product (Pd-II) ac->mi Syn-Insertion mi->pd0 β-Hydride Elimination & Reductive Elimination (+ Base, - Base-HBr) Product (Vinylindolinone) precat Pd(II) Pre-catalyst (e.g., Pd(OAc)₂) precat->pd0 In-situ Reduction Experimental_Workflow start Start reagents 1. Assemble Reagents - Bromoindolinone - Alkene - Pd(OAc)₂ / PPh₃ - Base (K₂CO₃) - Solvent (DMF) start->reagents setup 2. Reaction Setup - Add solids to oven-dried flask - Seal with septum - Purge with N₂/Ar (3x) reagents->setup addition 3. Add Liquids - Add degassed DMF - Add alkene via syringe setup->addition reaction 4. Heating & Monitoring - Heat to 100-120 °C with stirring - Monitor by TLC addition->reaction workup 5. Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify end 7. Isolate & Characterize Product purify->end

Caption: General workflow for the Heck coupling experiment.

Materials:

  • N-Protected 3-bromoindolinone (1.0 equiv, e.g., 1.0 mmol, ~250-300 mg)

  • Alkene (e.g., n-Butyl acrylate) (1.5 equiv, 1.5 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.04 equiv, 0.04 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv, 2.0 mmol)

  • Anhydrous, degassed DMF (0.2 M concentration, ~5 mL)

  • Ethyl acetate (EtOAc), water, brine for workup

  • Silica gel for chromatography

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the N-protected 3-bromoindolinone, Pd(OAc)₂, PPh₃, and anhydrous K₂CO₃.

  • Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and an inert atmosphere (Nitrogen or Argon) three times to remove all oxygen.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the degassed DMF via syringe, followed by the alkene (e.g., n-butyl acrylate).

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the bromoindolinone starting material typically indicates completion (usually 4-12 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the dark mixture with ethyl acetate (~25 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL). The aqueous washes will remove the DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-vinylindolinone product.

Troubleshooting

  • Low or No Conversion: Ensure the reaction is truly anaerobic; oxygen can deactivate the catalyst. Check the quality of the palladium source and the dryness of the solvent. Consider increasing the temperature or switching to a more active ligand system (e.g., an NHC or bulky phosphine).

  • Dehalogenation of Starting Material: This side reaction, where the bromine is replaced by hydrogen, is a known issue with aryl bromides. [6][7]The addition of a phase-transfer catalyst like TBAB can often suppress this pathway.

  • Formation of Palladium Black: This indicates catalyst decomposition. The ligand-to-palladium ratio may be too low, or the temperature may be too high for the chosen ligand system. Ensure adequate stirring to prevent localized overheating.

Conclusion

The Mizoroki-Heck reaction is an indispensable method for the vinylation of 3-bromoindolinones. A judicious choice of a Pd(OAc)₂/phosphine catalyst system, an appropriate base (organic or inorganic), and a polar aprotic solvent like DMF provides a reliable foundation for success. By understanding the mechanistic underpinnings and key reaction parameters, researchers can effectively optimize conditions to synthesize a vast array of C3-substituted indolinones, paving the way for new discoveries in medicinal chemistry.

References

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Application Notes and Protocols for the Derivatization of 6-Bromo-3-methylindolin-2-one for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 6-Bromo-3-methylindolin-2-one in Drug Discovery

The indolin-2-one core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. Its unique structural and electronic properties allow it to interact with a wide array of biological targets. The introduction of a bromine atom at the 6-position and a methyl group at the 3-position of the indolin-2-one scaffold creates a versatile platform for chemical modification. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkenyl substituents. The nitrogen atom of the lactam ring and the C3-position offer additional sites for derivatization, allowing for a comprehensive exploration of the chemical space around this core structure. This guide provides a detailed technical overview of the synthesis and derivatization of this compound and outlines protocols for evaluating the biological activities of its derivatives.

Synthesis of the Core Scaffold: this compound

A robust synthesis of the starting material is paramount for any derivatization campaign. A common and effective method for the synthesis of this compound involves a multi-step sequence starting from readily available 4-bromoaniline.

Proposed Synthetic Pathway

Synthesis_of_this compound 4-Bromoaniline 4-Bromoaniline Intermediate_A Intermediate_A 4-Bromoaniline->Intermediate_A 1. NaNO2, HCl 2. Ethyl 2-methylacetoacetate Intermediate_B Intermediate_B Intermediate_A->Intermediate_B Fischer Indole Synthesis (e.g., H2SO4 or PPA) This compound This compound Intermediate_B->this compound Oxidative Cleavage (e.g., NaIO4, RuCl3)

Caption: Proposed synthetic route to this compound.

Protocol for Synthesis

Step 1: Diazotization and Japp-Klingemann Reaction

  • Diazotization of 4-bromoaniline: To a stirred solution of 4-bromoaniline in aqueous HCl at 0-5 °C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Coupling with Ethyl 2-methylacetoacetate: Add the cold diazonium salt solution to a pre-cooled solution of ethyl 2-methylacetoacetate and a base (e.g., sodium acetate) in a mixture of ethanol and water. Stir the reaction mixture at low temperature for several hours.

  • Work-up: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydrazone intermediate.

Step 2: Fischer Indole Synthesis

  • Cyclization: Add the crude hydrazone to a strong acid catalyst such as sulfuric acid or polyphosphoric acid (PPA). Heat the mixture to promote cyclization.

  • Work-up: Carefully pour the reaction mixture onto ice-water and neutralize with a base. The precipitated solid is filtered, washed with water, and dried to yield the crude 6-bromo-3-methyl-1H-indole-2-carboxylate.

Step 3: Oxidative Cleavage and Decarboxylation

  • Oxidation: To a solution of the indole-2-carboxylate in a suitable solvent system (e.g., CCl4/CH3CN/H2O), add a catalytic amount of RuCl3 and an excess of NaIO4. Stir the reaction at room temperature until completion.

  • Work-up and Purification: Quench the reaction, extract the product with an organic solvent, and purify by column chromatography to afford this compound.

Derivatization Strategies

The this compound scaffold offers two primary sites for derivatization: the nitrogen atom of the lactam and the C6-bromo position.

N-Functionalization: Alkylation and Acylation

The nitrogen atom can be readily functionalized through N-alkylation or N-acylation to introduce a variety of substituents that can modulate the compound's physicochemical properties and biological activity.

  • Deprotonation: To a solution of this compound in an anhydrous aprotic solvent such as DMF or THF, add a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) at 0 °C. Allow the mixture to stir for 30-60 minutes to ensure complete deprotonation.[1]

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[2]

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.[1]

C6-Functionalization: Palladium-Catalyzed Cross-Coupling Reactions

The C6-bromo position is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds using palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the 6-bromoindolin-2-one and various boronic acids or their esters.[3][4]

Suzuki_Coupling_Workflow Start Start Reaction_Setup Combine this compound, boronic acid, Pd catalyst, ligand, and base in solvent Start->Reaction_Setup Reaction Heat under inert atmosphere Reaction_Setup->Reaction Workup Cool, filter, extract, and wash Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine this compound, the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2 (1-5 mol%), a base like K2CO3 or Cs2CO3 (2-3 equivalents), and a suitable solvent (e.g., dioxane, toluene, or a mixture with water).[5]

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, filter off the solids, and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by silica gel column chromatography.[5]

The Heck reaction allows for the coupling of the 6-bromoindolin-2-one with a variety of alkenes to introduce vinyl substituents.[6][7][8]

Protocol for Heck Reaction

  • Reaction Setup: Combine this compound, the alkene (1.2-2.0 equivalents), a palladium source like Pd(OAc)2 (1-5 mol%), a phosphine ligand such as P(o-tol)3 or PPh3 (2-10 mol%), a base (e.g., triethylamine or K2CO3), and a polar aprotic solvent like DMF or NMP in a reaction vessel.[9]

  • Reaction: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 140 °C.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent. Wash, dry, and purify the product by column chromatography.

The Sonogashira coupling is a reliable method for the synthesis of 6-alkynyl-3-methylindolin-2-one derivatives by reacting the bromo-scaffold with terminal alkynes.[10][11][12][13]

Protocol for Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound, a palladium catalyst like Pd(PPh3)2Cl2 (1-5 mol%), and a copper(I) co-catalyst such as CuI (1-5 mol%) in a suitable solvent (e.g., THF, DMF, or triethylamine).[14]

  • Addition of Reagents: Add the terminal alkyne (1.2-1.5 equivalents) and a base, typically an amine like triethylamine or diisopropylethylamine, which often also serves as the solvent.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with aqueous ammonium chloride, extract with an organic solvent, wash, dry, and purify by column chromatography.[12]

Biological Assays for Derivatized Compounds

The diverse library of compounds generated from the derivatization of this compound can be screened for a variety of biological activities.

Antimicrobial and Antifungal Assays

Indole derivatives have shown significant potential as antimicrobial and antifungal agents.[15][16][17][18]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 1: Representative Antimicrobial Activity Data for Indole Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
6-bromoindolglyoxylamido-spermineS. aureus6.25[16]
6-bromoindolglyoxylamido-spermineC. albicans17.2[16]
Substituted Indole DerivativeE. coli-[15]
Anti-inflammatory Assays

Indolin-2-one derivatives have been investigated for their anti-inflammatory properties.[19][20][21][22]

Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the test compounds for a few hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Measurement of NO: After incubation, measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Protocol: Cytokine (TNF-α, IL-6) Inhibition Assay

  • Cell Treatment and Stimulation: Follow the same procedure as the NO inhibition assay.

  • Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits.

  • Data Analysis: Determine the IC50 values for the inhibition of each cytokine.

Table 2: Representative Anti-inflammatory Activity Data for Indolin-2-one Derivatives

CompoundAssayTarget Cell LineActivityReference
3-(3-hydroxyphenyl)-indolin-2-oneNO ProductionRAW 264.7Potent Inhibition[19]
Indole-2-formamide benzimidazole[2,1-b]thiazole derivativeCytokine Release (NO, IL-6, TNF-α)RAW 264.7Significant Inhibition[21]
Neuroprotective Assays

Oxindole derivatives have emerged as promising neuroprotective agents.[23][24][25]

Protocol: Neuroprotection against Oxidative Stress-Induced Cell Death

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or HT22) in appropriate media.

  • Treatment: Pre-treat the cells with different concentrations of the test compounds.

  • Induction of Neurotoxicity: Induce oxidative stress and cell death by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or glutamate.

  • Assessment of Cell Viability: Measure cell viability using methods like the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the medium.

  • Data Analysis: Determine the concentration-dependent neuroprotective effect of the compounds.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The synthetic protocols outlined in this guide provide a clear roadmap for creating a diverse library of derivatives through N-functionalization and C6-cross-coupling reactions. The subsequent biological evaluation using the described assays will enable the identification of lead compounds with potent antimicrobial, anti-inflammatory, or neuroprotective activities. Further optimization of these lead compounds through iterative rounds of synthesis and biological testing will be crucial for advancing them through the drug discovery pipeline.

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  • Al-Masoudi, N. A., et al. (2015). Pyrimidyl formamidine palladium(II) complex as a nanocatalyst for aqueous Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 791, 137-143.
  • BenchChem. (2025). Application Note: A Detailed Protocol for the N-alkylation of 2-Amino-6-bromopyridine.
  • Vitali, A., et al. (1983). Derivatives of 2-bromo-6beta-fluoropregna-1,4-diene-3,20-dione and their antiinflammatory activity. Journal of Medicinal Chemistry, 26(6), 843-847.
  • Mogilaiah, K., et al. (2012). Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives. Journal of the Serbian Chemical Society, 77(1), 1-8.
  • Desos, P., et al. (2015). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Journal of Heterocyclic Chemistry, 52(4), 1198-1202.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Bromoindole.
  • Maity, A., et al. (2015). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Chemical Science, 6(2), 981-986.
  • Boyle, R. G., et al. (2020). 6-Bromo-N-(2-methyl-2H-benzo[d][14][15][16]triazol-5-yl)quinolin-4-amine. Molbank, 2020(2), M1129.

  • Perlikowska, R., et al. (2023). Neuroprotective and Anti-inflammatory Effects of Rubiscolin-6 Analogs with Proline Surrogates in Position 2. Neurochemical Research, 48(12), 3749-3762.
  • Li, H., et al. (2021). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances, 11(54), 34185-34193.
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  • ChemicalBook. (n.d.). METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis.
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Application Notes and Protocols: Strategic Functionalization of the Indolinone Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indolinone Scaffold as a Privileged Structure in Medicinal Chemistry

The indolinone (or 2-oxindole) core is a bicyclic heterocyclic scaffold consisting of a benzene ring fused to a five-membered lactam ring. This structural motif is of paramount importance in medicinal chemistry, serving as the foundational framework for a multitude of clinically successful drugs.[1] Its prevalence stems from its ability to act as a versatile "hinge-binding" scaffold, particularly for protein kinase inhibitors, by forming critical hydrogen bonds with the kinase hinge region.[2] Notable examples include Sunitinib (an anti-cancer agent), Nintedanib (an anti-fibrotic and anti-cancer drug), and a vast pipeline of compounds targeting various signaling pathways.[2][3]

The biological activity and pharmacological properties of indolinone-based drugs are exquisitely sensitive to the nature and position of functional groups on the core structure. Therefore, the ability to selectively and efficiently introduce chemical diversity at various positions—the lactam nitrogen (N1), the exocyclic methylene carbon (C3), and the benzenoid ring (C4-C7)—is a cornerstone of drug discovery programs built around this scaffold.

This guide provides an in-depth overview of key synthetic strategies for the functionalization of the indolinone core, complete with field-proven insights and detailed experimental protocols for researchers in synthetic and medicinal chemistry.

C3-Position Functionalization: The Gateway to Kinase Selectivity

The C3 position is the most frequently modified site on the indolinone core. Functionalization at this position, typically via a Knoevenagel-type condensation, introduces a substituted exocyclic double bond that serves as a primary vector for exploring the ATP-binding pocket of kinases and achieving target selectivity.

Underlying Chemistry: N-Activation and Condensation Cascade

The methylene group at the C3 position of the indolinone core is not sufficiently acidic for direct condensation. The key to activating this position is the transient installation of an electron-withdrawing group on the N1 nitrogen, most commonly an acetyl group. This N-acetylation enhances the acidity of the C3 protons, facilitating deprotonation and subsequent condensation with an electrophile.

The typical sequence involves:

  • N-Acetylation: The indolinone is reacted with acetic anhydride to form the N-acetyl indolinone.

  • Condensation: This activated intermediate reacts with an orthoester (e.g., trimethyl orthobenzoate) to form a 3-alkoxymethylene intermediate.[4][5]

  • Amine Displacement: The alkoxy group is then displaced by a primary or secondary amine, often an aniline derivative, to yield the final 3-substituted indolinone. The N-acetyl group is typically cleaved under the reaction conditions.[2][4]

This entire sequence can often be performed in a one-pot procedure, making it highly efficient for library synthesis.[2]

Experimental Protocol: Synthesis of (Z)-3-((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate (Analogue of Nintedanib)

This protocol describes a key transformation in the synthesis of Nintedanib-like molecules, demonstrating the C3-functionalization strategy.

Step 1: Activation of the Indolinone Core

  • Suspend methyl 2-oxoindoline-6-carboxylate (1.0 eq) in a high-boiling aromatic solvent like xylene or toluene (approx. 2-3 volumes).

  • Add acetic anhydride (1.5 eq) to the suspension.

  • Heat the mixture to 130-135°C and stir for 2-3 hours. During this time, the starting material will dissolve as it converts to the N-acetylated intermediate.

  • Add trimethyl orthobenzoate (1.5 eq) to the hot reaction mixture.

  • Continue heating at 130-135°C and begin to distill off the solvent mixture (containing methanol and methyl acetate byproducts) to drive the reaction to completion.[5] Monitor the reaction by TLC or LC-MS until the N-acetylated starting material is consumed.

  • Cool the reaction mixture to approximately 80°C. The resulting product, methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, is typically used directly in the next step without isolation.

Step 2: Condensation with Aromatic Amine

  • To the solution from Step 1, add the aromatic amine, N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-aminophenyl)acetamide (1.0 eq).

  • Add piperidine (0.1 eq) as a catalyst.

  • Heat the mixture to 80-100°C and stir for 2-4 hours. The piperidine facilitates both the amine displacement and the concomitant deacetylation of the N1 position.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • The product often precipitates from the solution. The solid can be collected by filtration.

  • Wash the collected solid with a non-polar solvent (e.g., methylcyclohexane or ethyl acetate) and then a cold polar solvent (e.g., methanol) to remove impurities.[6]

  • Dry the product under vacuum to yield the desired compound as a solid.

Data Presentation: Representative C3-Functionalizations
EntryAromatic AmineSolventTemp (°C)Yield (%)
1AnilineDMF8085
24-FluoroanilineToluene9088
33-EthynylanilineDMF8075
44-(Piperidin-1-yl)anilineXylene10082
Visualization: C3-Functionalization Workflow

C3_Functionalization Indolinone Indolinone (e.g., Methyl 2-oxoindoline-6-carboxylate) N_Acetyl N-Acetyl Indolinone Indolinone->N_Acetyl Ac2O, Heat Intermediate 3-Ethoxymethylene Intermediate N_Acetyl->Intermediate Orthoester, Heat Final_Product Final C3-Substituted Indolinone Intermediate->Final_Product Piperidine, Heat Amine Aromatic Amine (R-NH2) Amine->Intermediate

Caption: Workflow for the activation and C3-functionalization of the indolinone core.

Aromatic Ring Functionalization: Tuning Physicochemical Properties

Modifying the benzenoid portion of the indolinone scaffold is critical for optimizing solubility, metabolic stability, and cell permeability, as well as for exploring additional interactions with the target protein.

Electrophilic Aromatic Substitution (EAS)

Classical electrophilic aromatic substitution provides a direct route to functionalize the benzene ring. The inherent electronic nature of the indolinone ring system, where the lactam acts as a deactivating group, directs electrophiles primarily to the C5 and C7 positions. However, regioselectivity can be complex and often requires careful optimization of reaction conditions.

  • Nitration: A key transformation, as the resulting nitro group can be reduced to an amine, which serves as a versatile handle for further derivatization (e.g., amidation, sulfonylation).[2] Nitration is typically achieved using nitric acid in a strong acid medium like sulfuric acid.

  • Halogenation: Introduction of halogen atoms (Cl, Br, I) provides sites for subsequent transition-metal-catalyzed cross-coupling reactions. Reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are commonly used.[7]

  • Sulfonation: Sulfonation can be performed using a SO3-pyridine complex under mild conditions to avoid polymerization.[7]

Experimental Protocol: C6-Nitration of an Indolinone Derivative
  • Cool a flask containing concentrated sulfuric acid (5-10 volumes) to 0-5°C in an ice bath.

  • Slowly add the indolinone starting material (1.0 eq) in portions, ensuring the internal temperature does not exceed 10°C.

  • Once the addition is complete and the solid has dissolved, slowly add a solution of fuming nitric acid (1.1 eq) in concentrated sulfuric acid (1-2 volumes) dropwise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by quenching a small aliquot in water and analyzing by LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The nitrated product will precipitate as a solid.

  • Collect the solid by filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the solid under vacuum to yield the C6-nitroindolinone.

C-H Functionalization: A Modern Approach

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying complex molecules without the need for pre-functionalized starting materials.[8][9][10] In the context of indolinones, this approach allows for the introduction of aryl, alkyl, and other groups at positions that are difficult to access via classical methods, particularly the C4 and C7 positions.[11]

These reactions typically rely on a transition-metal catalyst (e.g., Palladium, Rhodium, Iron) and often employ a directing group (DG) attached to the N1 nitrogen to guide the catalyst to a specific C-H bond.[11][12]

Visualization: Catalytic Cycle for Pd-Catalyzed C-H Arylation

CH_Activation cluster_cycle Catalytic Cycle Pd_II_cat Pd(II) Catalyst Chelation Chelation with Directing Group Pd_II_cat->Chelation Indolinone-DG CMD Concerted Metalation- Deprotonation (CMD) Chelation->CMD Base Pd_II_Aryl Aryl-Pd(II) Intermediate CMD->Pd_II_Aryl Pd_IV Pd(IV) Intermediate Pd_II_Aryl->Pd_IV Ar-X Oxidative_Addition Oxidative Addition (Ar-X) Reductive_Elimination Reductive Elimination Pd_IV->Reductive_Elimination Reductive_Elimination->Pd_II_cat Catalyst Regeneration Product C-H Arylated Indolinone Reductive_Elimination->Product

Caption: Generalized catalytic cycle for directing group-assisted C-H arylation.

Experimental Protocol: Directing Group-Assisted C7-Arylation

This protocol is a representative example based on established literature principles.[11]

  • To an oven-dried Schlenk flask, add the N-pivaloyl-protected indoline (1.0 eq), the aryl halide (e.g., 4-iodotoluene, 1.5 eq), Pd(OAc)2 (5 mol%), and a suitable ligand (e.g., P(o-tolyl)3, 10 mol%).

  • Add a base, such as K2CO3 (2.0 eq), and a silver salt oxidant, like Ag2CO3 (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

  • Add a dry, degassed solvent such as dioxane or toluene.

  • Heat the reaction mixture to 100-120°C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to isolate the C7-arylated product.

  • The pivaloyl directing group can be removed under appropriate basic or acidic conditions if desired.

N1-Position Functionalization: Modulating Solubility and H-Bonding

Functionalization at the N1 position of the lactam is a straightforward method to alter the molecule's properties. Alkylation or acylation at this site removes the hydrogen bond donor capability, which can be crucial for modulating kinase selectivity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

Underlying Chemistry: Nucleophilic Substitution

The N-H proton of the indolinone is weakly acidic and can be removed by a suitable base (e.g., K2CO3, NaH) to generate a nucleophilic nitrogen anion.[13] This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, in a standard SN2 or nucleophilic acyl substitution reaction.[13][14]

Experimental Protocol: N-Alkylation of Indolinone
  • To a solution of the indolinone (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K2CO3, 2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitor by TLC).

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-alkylated indolinone.

Conclusion

The indolinone scaffold remains a highly valuable and versatile starting point for the design of potent and selective therapeutic agents. Mastery of the key functionalization strategies at the C3, N1, and aromatic C4-C7 positions is essential for any drug discovery program in this area. While classical methods like Knoevenagel condensation and electrophilic substitution remain workhorse reactions, modern techniques such as transition-metal-catalyzed C-H functionalization are opening new avenues for creating novel chemical matter with enhanced drug-like properties. The protocols and insights provided in this guide serve as a robust foundation for researchers to build upon in their quest for next-generation indolinone-based therapeutics.

References

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  • Title: Iron-Catalyzed Oxidative Coupling of Indoline-2-ones with Aminobenzamides via Dual C-H Functionalization Source: PubMed URL: [Link]

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6-Bromo-3-methylindolin-2-one: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the synthetic utility of 6-Bromo-3-methylindolin-2-one, a key heterocyclic building block in modern organic synthesis and drug discovery. The strategic placement of the bromine atom at the 6-position and the methyl group at the 3-position imparts unique reactivity and structural characteristics, making it a valuable precursor for a diverse range of complex molecules, particularly in the realm of kinase inhibitors. This document provides an in-depth analysis of its applications, supported by detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Substituted Indolin-2-one Core

The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid bicyclic framework provides a well-defined orientation for substituents to interact with biological targets. The strategic functionalization of this core is a cornerstone of modern drug design. This compound emerges as a particularly valuable building block due to two key features:

  • The C6-Bromine Atom: This halogen serves as a versatile synthetic handle for a variety of cross-coupling reactions, most notably Palladium-catalyzed transformations like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[3][4][5] This allows for the facile introduction of aryl, heteroaryl, and alkyl groups, enabling the exploration of a vast chemical space.

  • The C3-Methyl Group: The methyl group at the stereogenic C3 position introduces a specific three-dimensional architecture. While often present as a racemic mixture, this chiral center can be crucial for achieving specific interactions within the binding pockets of enzymes, such as kinases.[6][7]

The convergence of these features makes this compound a sought-after intermediate in the synthesis of targeted therapeutics.

Core Application: Synthesis of Kinase Inhibitors

A primary application of this compound is in the synthesis of potent and selective kinase inhibitors.[6][7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[8] The indolin-2-one scaffold has been successfully employed to design inhibitors that target the ATP-binding site of various kinases.[6][7][9]

The synthesis of these inhibitors often involves a convergent strategy where the this compound core is coupled with a suitably functionalized heterocyclic partner. The bromine atom at the 6-position is instrumental in this coupling process.

Logical Workflow for Kinase Inhibitor Synthesis

G A This compound (Core Scaffold) C Palladium-Catalyzed Suzuki Coupling A->C B Heterocyclic Boronic Acid/Ester (Coupling Partner) B->C D Coupled Intermediate C->D C-C Bond Formation E Further Functionalization (e.g., N-alkylation, side-chain modification) D->E F Final Kinase Inhibitor E->F G cluster_0 This compound Pd Catalyst, Base Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 80 °C Arylboronic Acid Coupled Product Pd Catalyst, Base->Coupled Product

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials and Equipment:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium carbonate.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can deactivate them. Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity. [3]* Base: The base (potassium carbonate) is essential for the transmetalation step in the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center. [4]* Solvent System: The mixture of an organic solvent (dioxane) and water is used to dissolve both the organic-soluble starting materials and the inorganic base. Degassing the water removes dissolved oxygen.

Entry Arylboronic Acid Yield (%) Reference
1Phenylboronic acid85[3]
24-Methoxyphenylboronic acid92[3]
33-Pyridylboronic acid78[3]
Protocol 2: Synthesis of 3-Benzylideneindolin-2-one Derivatives via Knoevenagel Condensation

While this protocol does not directly utilize the bromine at the 6-position, it is a common subsequent reaction to introduce further diversity at the 3-position, which is crucial for kinase inhibitory activity. [10]This condensation reaction between a substituted oxindole and an aldehyde is a classic method for forming C-C double bonds. [10] Reaction Scheme:

G cluster_0 This compound Piperidine, EtOH Piperidine, EtOH Reflux Substituted Benzaldehyde 3-Benzylidene Product Piperidine, EtOH->3-Benzylidene Product

Caption: Knoevenagel condensation reaction.

Materials and Equipment:

  • This compound (1.0 eq)

  • Substituted benzaldehyde (1.1 eq)

  • Piperidine (catalytic amount)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and the substituted benzaldehyde in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the solution.

  • Reaction: Heat the reaction mixture to reflux. The reaction is typically complete within 2-6 hours, often indicated by the precipitation of the product.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization.

Causality Behind Experimental Choices:

  • Base Catalyst: Piperidine acts as a base to deprotonate the acidic C-3 proton of the indolin-2-one, forming an enolate which then attacks the aldehyde.

  • Solvent: Ethanol is a good solvent for the starting materials and the catalyst, and its boiling point is suitable for this reaction. The product is often less soluble in cold ethanol, facilitating its isolation.

Beyond Kinase Inhibitors: Other Synthetic Applications

The utility of this compound is not limited to kinase inhibitors. It serves as a precursor for a variety of other heterocyclic structures with potential biological activities. For instance, it can be used in the synthesis of spirocyclic oxindoles, which are of significant interest in drug discovery due to their complex three-dimensional structures.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its strategically positioned functional groups provide chemists with the tools to construct complex molecular architectures with a high degree of control. The protocols and insights provided in this guide are intended to facilitate the use of this valuable scaffold in the development of novel therapeutics and other advanced materials.

References

  • Sun, L., Tran, N., Liang, C., et al. (2003). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 46(7), 1116-1129. [Link]

  • Sun, L., Tran, N., Tang, C., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. PubMed. [Link]

  • Kavitha, S., & Kumar, R. S. (2019). Synthesis and biological evaluation of diversely substituted indolin-2-ones. ResearchGate. [Link]

  • Zhang, Y. Y., et al. (2015). Design and synthesis of novel 3,5-substituted indolin-2-one derivatives. Asian Journal of Chemistry, 27(2), 491-495. [Link]

  • Li, Y., et al. (2023). Marine-Derived Bisindoles for Potent Selective Cancer Drug Discovery and Development. Molecules, 29(1), 167. [Link]

  • Ranu, B. C., & Chattopadhyay, K. (2012). Palladium-Catalyzed Reactions. MDPI. [Link]

  • Dar'in, D., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(23), 8565. [Link]

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. [Link]

  • Ghorab, M. M., et al. (2016). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Molecules, 21(10), 1353. [Link]

  • Wolfman, C., et al. (1998). Pharmacological characterization of 6-bromo-3'-nitroflavone, a synthetic flavonoid with high affinity for the benzodiazepine receptors. PubMed. [Link]

  • Sarkar, A., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Zeitschrift für Naturforschung C, 80(1-2), 1-14. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 10(4), 225-231. [Link]

  • Chen, Y., et al. (2023). Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase. RSC Medicinal Chemistry, 14(12), 2419-2428. [Link]

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Application Notes and Protocols for 6-Bromo-3-methylindolin-2-one in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 6-Bromo-3-methylindolin-2-one Scaffold

In the landscape of modern medicinal chemistry, the indolin-2-one core is a privileged scaffold, forming the basis of numerous therapeutic agents, particularly in oncology. The strategic incorporation of a bromine atom at the 6-position and a methyl group at the 3-position of the indolin-2-one ring system, as seen in this compound, offers a versatile platform for the development of novel drug candidates. The bromine atom serves as a valuable synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore chemical space and modulate biological activity. Furthermore, the presence of the methyl group at the stereocenter C3 can influence the conformational rigidity and binding interactions of the molecule with its biological target.

This guide provides a comprehensive overview of the application of this compound in medicinal chemistry research. It is designed to furnish researchers, scientists, and drug development professionals with detailed protocols for the synthesis of derivatives, along with insights into their potential therapeutic applications, with a primary focus on the development of kinase inhibitors and antimicrobial agents.

Core Applications in Drug Discovery

The this compound scaffold is a precursor for the synthesis of a diverse range of bioactive molecules. Its utility stems from the reactivity of the indolin-2-one core and the strategic placement of the bromo and methyl substituents. Key areas of application include:

  • Kinase Inhibitors: The indolin-2-one nucleus is a well-established pharmacophore for the inhibition of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[1]

  • Antimicrobial Agents: Indole derivatives have demonstrated significant potential as antibacterial and antifungal agents, addressing the growing challenge of antimicrobial resistance.[2][3]

  • Prostaglandin F2α Inhibitors: While structurally distinct, related bromo-quinoline derivatives have been explored as inhibitors of prostaglandin F2α, suggesting a potential avenue of investigation for indolin-2-one analogs in inflammatory conditions.[4]

Synthetic Strategies and Protocols

The chemical versatility of this compound allows for a multitude of synthetic transformations to generate libraries of derivatives for biological screening. The primary sites for modification are the N1-position of the lactam, the C3-position via enolate chemistry, and the C6-position via cross-coupling reactions.

Synthesis of the Starting Material: this compound

A common route to this compound involves the bromination of 3-methylindolin-2-one.

Protocol 1: Synthesis of this compound

  • Materials: 3-methylindolin-2-one, N-Bromosuccinimide (NBS), Acetic Acid, Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate, Silica Gel.

  • Procedure:

    • Dissolve 3-methylindolin-2-one (1 equivalent) in a mixture of acetic acid and dichloromethane at 0 °C.

    • Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution while maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Derivatization Protocols

The following protocols outline key synthetic transformations for generating a library of compounds from this compound.

Protocol 2: N-Alkylation of this compound

This protocol describes the introduction of various alkyl or aryl groups at the N1 position of the indolin-2-one core.

  • Materials: this compound, Alkyl/Aryl halide (e.g., benzyl bromide, ethyl iodide), Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF), Ethyl Acetate, Water, Brine, Anhydrous Sodium Sulfate.

  • Procedure:

    • To a solution of this compound (1 equivalent) in DMF, add potassium carbonate (2 equivalents) and the corresponding alkyl/aryl halide (1.2 equivalents).

    • Stir the reaction mixture at room temperature or heat to 60-80 °C for 12-24 hours, monitoring by TLC.

    • After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the N-alkylated product.[5]

dot

N_Alkylation cluster_conditions Reaction Conditions This compound This compound N-Alkylated Derivative N-Alkylated Derivative This compound->N-Alkylated Derivative  Base, Solvent Alkyl/Aryl Halide Alkyl/Aryl Halide Alkyl/Aryl Halide->N-Alkylated Derivative K2CO3, DMF K2CO3, DMF

Caption: N-Alkylation of this compound.

Protocol 3: Knoevenagel Condensation at the C3-Position

This reaction introduces a substituted methylene group at the C3 position, a common feature in many kinase inhibitors.

  • Materials: this compound, Aldehyde (e.g., benzaldehyde, heteroaromatic aldehydes), Piperidine, Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aldehyde (1.1 equivalents) in ethanol.

    • Add a catalytic amount of piperidine (0.1 equivalents).

    • Reflux the reaction mixture for 6-12 hours, monitoring for product formation by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography.[6][7]

dot

Knoevenagel_Condensation cluster_conditions Reaction Conditions This compound This compound C3-Substituted Derivative C3-Substituted Derivative This compound->C3-Substituted Derivative  Catalyst, Solvent Aldehyde Aldehyde Aldehyde->C3-Substituted Derivative Piperidine, EtOH Piperidine, EtOH

Caption: Knoevenagel condensation at the C3-position.

Protocol 4: Suzuki-Miyaura Cross-Coupling at the C6-Position

The bromine atom at the C6 position is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl moieties.[1][8]

  • Materials: this compound derivative, Aryl/Heteroaryl boronic acid or ester, Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Base (e.g., K₂CO₃, Na₂CO₃), Solvent (e.g., Dioxane, Toluene, DMF), Water.

  • Procedure:

    • To a degassed solution of the this compound derivative (1 equivalent) and the boronic acid/ester (1.2-1.5 equivalents) in the chosen solvent, add the palladium catalyst (0.05-0.1 equivalents) and the base (2-3 equivalents).

    • Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-110 °C for 8-24 hours. Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite.

    • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the C6-arylated derivative.[9]

dot

Suzuki_Coupling cluster_conditions Reaction Conditions 6-Bromo-Derivative 6-Bromo-Derivative C6-Aryl Derivative C6-Aryl Derivative 6-Bromo-Derivative->C6-Aryl Derivative  Catalyst, Base, Solvent Aryl Boronic Acid Aryl Boronic Acid Aryl Boronic Acid->C6-Aryl Derivative Pd Catalyst, Base Pd Catalyst, Base

Caption: Suzuki-Miyaura cross-coupling at the C6-position.

Biological Evaluation Protocols

Following the synthesis of a library of this compound derivatives, the next crucial step is to assess their biological activity. Below are general protocols for screening these compounds as potential kinase inhibitors and antimicrobial agents.

Protocol 5: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a panel of protein kinases.

  • Materials: Synthesized compounds, Recombinant protein kinases, Kinase-specific peptide substrate, ATP, Kinase buffer, 96-well plates, Plate reader.

  • Procedure:

    • Prepare a stock solution of the test compounds in DMSO.

    • In a 96-well plate, add the kinase buffer, the test compound at various concentrations, the peptide substrate, and the recombinant kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.[4][10]

Compound IDTarget KinaseIC₅₀ (nM)
Derivative A VEGFR250
Derivative B PDGFRβ75
Derivative C c-Kit120
Sunitinib VEGFR210
Sunitinib PDGFRβ15
Sunitinib c-Kit25
Hypothetical data for illustrative purposes.
Protocol 6: Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

  • Materials: Synthesized compounds, Bacterial and/or fungal strains, Mueller-Hinton Broth (for bacteria), RPMI-1640 medium (for fungi), 96-well microtiter plates, Spectrophotometer or plate reader.

  • Procedure:

    • Prepare a twofold serial dilution of the test compounds in the appropriate broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Include positive (microbe with no compound) and negative (broth only) controls.

    • Incubate the plates at 37 °C for 24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2][11]

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative X 81632
Derivative Y 4816
Derivative Z >64>64>64
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A2
Hypothetical data for illustrative purposes.

Conclusion and Future Directions

This compound represents a highly valuable and versatile scaffold in medicinal chemistry. The synthetic protocols and biological evaluation methods detailed in these application notes provide a solid foundation for researchers to explore the therapeutic potential of its derivatives. The strategic derivatization at the N1, C3, and C6 positions can lead to the discovery of novel and potent kinase inhibitors for the treatment of cancer and other proliferative diseases, as well as new antimicrobial agents to combat infectious diseases. Further exploration of structure-activity relationships (SAR) will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds derived from this promising scaffold.

References

  • 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (URL: [Link])

  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. (URL: [Link])

  • Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. (URL: [Link])

  • Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. (URL: [Link])

  • Design, synthesis and biological evaluation of novel indolin-2-one derivatives as potent second-generation TRKs inhibitors. (URL: [Link])

  • Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity. (URL: [Link])

  • Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. (URL: [Link])

  • Synthesis and Antifungal Activity of Indole Derivatives. (URL: [Link])

  • Synthesis and Evaluation of Indole Derivatives: Antimicrobial and Antibacterial Assay. (URL: [Link])

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (URL: [Link])

  • Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring. (URL: [Link])

  • Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction: efficient and mild conditions for the synthesis of 3,3-disubstituted oxindoles with an all carbon quaternary center. (URL: [Link])

  • Preparation method of 6-bromoindole deriv
  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (URL: [Link])

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (URL: [Link])

  • This compound. (URL: [Link])

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (URL: [Link])

  • Anticancer oxindole derivatives synthesised via Knoevenagel condensation.. (URL: [Link])

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (URL: [Link])

  • Suzuki Coupling. (URL: [Link])

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (URL: [Link])

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (URL: [Link])

  • Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. (URL: [Link])

  • Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. (URL: [Link])

  • Organic Letters Ahead of Print. (URL: [Link])

  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. (URL: [Link])

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (URL: [Link])

Sources

Troubleshooting & Optimization

Optimizing synthesis yield of 6-Bromo-3-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Bromo-3-methylindolin-2-one

Welcome to the technical support center for the synthesis of this compound (also known as 6-Bromo-3-methyloxindole). This guide is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your synthesis, improve yield, and ensure high purity.

Part 1: Core Synthesis Principle & Reaction Mechanism

The successful synthesis of this compound hinges on a fundamental principle of organic chemistry: regioselectivity in electrophilic aromatic substitution . Understanding the electronic nature of the 3-methylindolin-2-one starting material is the key to predicting and achieving the desired outcome.

The oxindole ring system contains two key directing groups that influence the position of the incoming electrophile (in this case, Br⁺ from N-Bromosuccinimide).

  • The Amide Nitrogen (-NH-): This is a powerful activating group that donates electron density to the aromatic ring through resonance. It is an ortho-, para- director.

  • The Carbonyl Group (-C=O): This is a deactivating group that withdraws electron density from the ring. It is a meta- director.

When these influences are combined, the C6 position (para to the activating -NH group) becomes the most electronically enriched and sterically accessible site for bromination. The C4 position (ortho to the -NH group) is less favored due to potential steric hindrance from the adjacent carbonyl group. This strong directing effect allows for a highly regioselective synthesis, which is critical for minimizing isomeric impurities and simplifying purification.[1][2]

Reaction Mechanism Workflow

The diagram below illustrates the key steps in the electrophilic bromination of 3-methylindolin-2-one with N-Bromosuccinimide (NBS).

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromatization NBS N-Bromosuccinimide (NBS) Br_plus Br⁺ (Electrophile) NBS->Br_plus Protonation & Release HBr_trace HBr (trace acid) HBr_trace->NBS StartMat 3-Methylindolin-2-one SigmaComplex Resonance-Stabilized Sigma Complex Br_plus->SigmaComplex StartMat->SigmaComplex π-attack at C6 SigmaComplex->HBr_trace Regenerates HBr Product This compound SigmaComplex->Product Deprotonation H_plus H⁺

Caption: Workflow for the electrophilic bromination of 3-methylindolin-2-one.

Part 2: Troubleshooting and Optimization Guide (Q&A Format)

This section addresses common issues encountered during the synthesis. Each answer provides a diagnosis of the potential cause and a concrete, actionable solution.

Question 1: My reaction yield is consistently low (<60%). What are the primary causes and how can I improve it?

Answer: Low yield is the most common issue and can stem from several factors. Let's break down the possibilities in a logical troubleshooting sequence.

Troubleshooting Flowchart for Low Yield

G decision decision solution solution start Start: Low Yield Observed check_tlc Analyze reaction mixture by TLC. Is starting material (SM) present? start->check_tlc incomplete_rxn Diagnosis: Incomplete Reaction check_tlc->incomplete_rxn Yes side_products Diagnosis: Side Product Formation or Degradation check_tlc->side_products No (or very little) incomplete_rxn_sol Solution: 1. Increase reaction time (monitor by TLC). 2. Ensure NBS quality (store in desiccator). 3. Slightly increase temperature (e.g., from 0°C to RT). incomplete_rxn->incomplete_rxn_sol check_impurities Check ¹H NMR / LC-MS of crude. Are there unexpected signals? side_products->check_impurities dibromination Likely Cause: Dibromination check_impurities->dibromination Yes, M+2 peak at ~+158 amu radical_brom Likely Cause: Radical side-chain bromination check_impurities->radical_brom Yes, shift in C3-methyl proton signal workup_loss Likely Cause: Product loss during workup/purification check_impurities->workup_loss No, crude looks clean dibromination_sol Solution: 1. Use max 1.0 equiv of NBS. 2. Add NBS portion-wise over 30-60 min. 3. Maintain low temperature (0°C). dibromination->dibromination_sol radical_brom_sol Solution: 1. Run reaction protected from light (wrap flask in foil). 2. Use a high-purity, inhibitor-free solvent. radical_brom->radical_brom_sol workup_loss_sol Solution: 1. Ensure pH is neutral before extraction. 2. Use appropriate solvent volumes for extraction. 3. Optimize chromatography (see FAQ). workup_loss->workup_loss_sol

Caption: Decision tree for troubleshooting low synthesis yield.

Question 2: My TLC analysis shows multiple spots close to the product spot. What are these impurities and how can I prevent them?

Answer: The formation of multiple products indicates a loss of selectivity. Based on the reactivity of the oxindole core and NBS, two side reactions are most probable.

  • Dibromination: The product, this compound, is still an activated aromatic ring and can undergo a second bromination, likely at the C4 or C5 position.

    • Cause: Using an excess of NBS (>1.0 equivalent) or allowing localized high concentrations of the brominating agent.

    • Prevention: Carefully weigh your reagents and use no more than 1.0 equivalent of NBS. For best results, add the NBS as a solid in small portions over an extended period (e.g., 30-60 minutes) to the cooled reaction mixture. This keeps the instantaneous concentration of the electrophile low.

  • Radical Side-Chain Bromination: NBS can also act as a radical brominating agent, especially in the presence of light or radical initiators. This can lead to the formation of 6-Bromo-3-(bromomethyl)indolin-2-one.[3]

    • Cause: Performing the reaction under direct laboratory light or using a solvent that has not been freshly distilled (peroxides can initiate radical reactions).

    • Prevention: Always run the reaction in a flask protected from light (e.g., wrapped in aluminum foil). Use a high-purity or freshly distilled solvent like Dichloromethane (DCM) or Chloroform (CHCl₃).

Table 1: Common Impurities and Mitigation Strategies
Impurity NameStructureProbable CausePrevention & Mitigation
Starting Material 3-Methylindolin-2-oneIncomplete reactionIncrease reaction time; ensure NBS is active.
Dibrominated Product 4,6-Dibromo-3-methylindolin-2-oneExcess NBS; poor temperature controlUse ≤1.0 eq. NBS; add portion-wise at 0°C.
Side-Chain Bromination 6-Bromo-3-(bromomethyl)indolin-2-oneRadical reaction (light-induced)Protect reaction from light; use pure, inhibitor-free solvent.[3]

Question 3: The reaction seems to stall and does not go to completion, even after several hours. What should I do?

Answer: A stalled reaction typically points to an issue with the reagents or conditions.

  • Check Your NBS: N-Bromosuccinimide can degrade over time, especially if exposed to moisture, leading to reduced activity. Use a fresh bottle or recrystallize your existing stock from water. Store it in a desiccator.

  • Solvent Purity: Ensure your solvent is anhydrous. Water can react with NBS and quench the reaction.

  • Activation: While the reaction should proceed without a catalyst, trace amounts of acid (HBr) generated in situ are often required to initiate the formation of the Br⁺ electrophile. If the reaction is completely inert, adding a single, very small crystal of iodine or a drop of acetic acid can sometimes initiate a sluggish reaction, but proceed with caution as this can also promote side reactions.

Part 3: Detailed Experimental Protocol

This protocol is a baseline procedure. Optimization of time and temperature may be necessary based on your specific laboratory conditions and reagent purity.

Materials:

  • 3-Methylindolin-2-one

  • N-Bromosuccinimide (NBS), recrystallized

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask wrapped in aluminum foil, add 3-methylindolin-2-one (1.0 eq.). Dissolve it in anhydrous DCM (approx. 10-15 mL per gram of starting material).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (1.0 eq.) to the stirred solution in small portions over 30-60 minutes. Maintain the temperature at 0°C throughout the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of 30-40% Ethyl Acetate in Hexane. The product should have a slightly lower Rf than the starting material. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, cool the mixture back to 0°C and quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining bromine/NBS. Stir for 10 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexane (e.g., starting from 10% and increasing to 30%). Combine the clean fractions and evaporate the solvent to yield this compound as a solid.

Part 4: Frequently Asked Questions (FAQs)

  • Q: What is the best solvent for this reaction?

    • A: Anhydrous, non-polar aprotic solvents are ideal. Dichloromethane (DCM) and Chloroform (CHCl₃) are excellent choices as they are inert to the reaction conditions and effectively solubilize the starting material. Avoid protic solvents like methanol or ethanol, as they can react with NBS.

  • Q: How critical is the reaction temperature?

    • A: Temperature control is very important for selectivity. Starting the reaction at 0°C minimizes the rate of potential side reactions, particularly dibromination. Allowing the reaction to slowly warm to room temperature is usually sufficient to drive it to completion without significant impurity formation.

  • Q: Can I use liquid Bromine (Br₂) instead of NBS?

    • A: While technically possible, using liquid bromine is not recommended for this synthesis. Bromine is highly corrosive, difficult to handle, and significantly more reactive than NBS, making it much harder to control the reaction and prevent the formation of polysubstituted byproducts. NBS provides a slow, steady source of the bromine electrophile, leading to cleaner reactions and higher yields of the desired mono-brominated product.[4]

  • Q: What are the expected spectroscopic characteristics of the final product?

    • A: In the ¹H NMR spectrum, you should observe the disappearance of one of the aromatic protons from the starting material and the appearance of two doublets in the aromatic region, characteristic of a 1,2,4-trisubstituted benzene ring. The C3-methyl group should remain a doublet coupled to the C3-proton. The mass spectrum should show a characteristic isotopic pattern for a single bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).

References

  • Brennan, M. R., et al. THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES. Journal of Heterocyclic Chemistry. Available at: [Link]

  • PubChem. 6-Bromo-3-methyl-1H-indole. National Center for Biotechnology Information. Available at: [Link]

  • Somei, M., et al. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry, 62(21), 7447-7456. Available at: [Link]

  • Trost, B. M., & Toste, F. D. (2003). Molybdenum-Catalyzed Asymmetric Allylic Alkylation of 3-Alkyloxindoles: Reaction Development and Applications. Journal of the American Chemical Society, 125(11), 3090-3100. Available at: [Link]

  • Xu, F., et al. (2023). Green Halogenation of Indoles with Oxone-Halide. ResearchGate. Available at: [Link]

  • MDPI. (2022). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 27(19), 6529. Available at: [Link]

  • Wang, Z., et al. (2017). Green oxidation of indoles using halide catalysis. Nature Communications, 8, 1470-1478. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]

  • University of Calgary. Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Available at: [Link]

  • RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27352-27356. Available at: [Link]

  • Smith, K., et al. (2003). Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. Molecules, 8(5), 443-452. Available at: [Link]

  • Politzer, P., & Murray, J. S. (2015). A comparison of regioselectivity in electrophilic aromatic substitution reactions vs. theoretical descriptors. RSC Advances, 5(118), 97261-97268. Available at: [Link]

  • Li, G., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(49), 34698-34702. Available at: [Link]

Sources

Technical Support Center: Synthesis of 6-Bromo-3-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-3-methylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Here, we provide in-depth technical guidance, field-proven insights, and detailed protocols to ensure a successful and efficient synthesis.

Introduction to the Synthesis Pathway

The synthesis of this compound is a valuable process in medicinal chemistry, yielding a key intermediate for various pharmaceutical agents. A common and practical synthetic route involves a two-step process:

  • Acylation: The reaction of 4-bromoaniline with 2-chloropropionyl chloride to form the intermediate, N-(4-bromophenyl)-2-chloropropanamide.

  • Intramolecular Friedel-Crafts Cyclization: The subsequent cyclization of the intermediate in the presence of a Lewis acid catalyst to yield the desired this compound.

This guide will address potential issues and byproduct formation in each of these critical steps.

Step 1: Acylation of 4-Bromoaniline

The initial acylation of 4-bromoaniline is generally a straightforward reaction. However, careful control of reaction conditions is crucial to prevent the formation of impurities that can complicate the subsequent cyclization step.

Troubleshooting Guide: Acylation of 4-Bromoaniline
Observed Issue Probable Cause(s) Recommended Solution(s)
Incomplete reaction (starting material remains) - Insufficient reaction time or temperature.- Deactivation of the acylating agent by moisture.- Use of a weak or sterically hindered base.- Increase reaction time or gently warm the reaction mixture.- Ensure all glassware is oven-dried and use anhydrous solvents.- Use a non-nucleophilic base such as triethylamine or pyridine.
Formation of diacylated byproduct - Use of an excess of 2-chloropropionyl chloride.- Reaction temperature is too high.- Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the acylating agent.- Maintain a low reaction temperature (e.g., 0 °C to room temperature).
Side reactions involving the aniline - Oxidation of the aniline starting material.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Intramolecular Friedel-Crafts Cyclization

The key ring-forming step, the intramolecular Friedel-Crafts cyclization of N-(4-bromophenyl)-2-chloropropanamide, is promoted by a Lewis acid, typically aluminum chloride (AlCl₃). This step is prone to the formation of several byproducts that can significantly impact the yield and purity of the final product.

Common Byproducts in Friedel-Crafts Cyclization
Byproduct Formation Mechanism Analytical Signature (Hypothetical)
5-Bromo-3-methylindolin-2-one (Isomeric Impurity) Incorrect regioselectivity during the electrophilic aromatic substitution. The cyclization occurs at the position ortho to the amino group instead of ortho to the bromine.A distinct peak in HPLC with a similar mass in MS. 1H NMR would show a different aromatic splitting pattern.
Dehalogenated Product (3-methylindolin-2-one) Reductive dehalogenation in the presence of the Lewis acid and trace amounts of protic sources.A product with a lower molecular weight detected by MS.
Hydrolysis Product (4-bromoaniline) Hydrolysis of the starting material or intermediate amide bond by moisture during the reaction or workup.Presence of the starting aniline detected by TLC or LC-MS.
Polymeric Materials Intermolecular reactions at high concentrations or temperatures.Insoluble, tar-like material in the reaction vessel.
Troubleshooting Guide: Intramolecular Friedel-Crafts Cyclization
Observed Issue Probable Cause(s) Recommended Solution(s)
Low yield of the desired product - Insufficient amount or activity of the Lewis acid.- Reaction temperature is too low or too high.- Presence of moisture deactivating the catalyst.- Use a freshly opened or sublimed Lewis acid (e.g., AlCl₃).- Optimize the reaction temperature; start at a low temperature and gradually warm.- Ensure anhydrous conditions throughout the reaction.
Formation of the 5-Bromo isomer - The directing effect of the amide group can favor cyclization at the more activated position ortho to the nitrogen.[1]- Use of a bulkier Lewis acid to sterically hinder attack at the position ortho to the amide.- Lowering the reaction temperature may improve regioselectivity.
Presence of dehalogenated byproduct - Excess Lewis acid or prolonged reaction times.- Presence of impurities that can act as hydrogen donors.- Use the minimum effective amount of Lewis acid.- Monitor the reaction closely and quench it once the starting material is consumed.- Purify the starting materials to remove any potential hydrogen sources.
Significant amount of starting material recovered - Incomplete reaction due to reasons mentioned above.- Hydrolysis of the intermediate during workup.- Optimize reaction conditions as described above.- Perform the aqueous workup at low temperatures and quickly.

Visualizing the Reaction and Byproduct Formation

Main Synthetic Pathway

Synthesis_Pathway 4-Bromoaniline 4-Bromoaniline N-(4-bromophenyl)-2-chloropropanamide N-(4-bromophenyl)-2-chloropropanamide 4-Bromoaniline->N-(4-bromophenyl)-2-chloropropanamide  + 2-chloropropionyl chloride (Acylation) This compound This compound N-(4-bromophenyl)-2-chloropropanamide->this compound  AlCl₃ (Intramolecular Friedel-Crafts)

Caption: Synthetic route to this compound.

Potential Byproduct Formation in Cyclization

Byproduct_Formation cluster_main Main Reaction cluster_byproducts Byproduct Formation N-(4-bromophenyl)-2-chloropropanamide N-(4-bromophenyl)-2-chloropropanamide This compound This compound N-(4-bromophenyl)-2-chloropropanamide->this compound Desired Pathway 5-Bromo-3-methylindolin-2-one 5-Bromo-3-methylindolin-2-one N-(4-bromophenyl)-2-chloropropanamide->5-Bromo-3-methylindolin-2-one Incorrect Regioselectivity 3-methylindolin-2-one 3-methylindolin-2-one N-(4-bromophenyl)-2-chloropropanamide->3-methylindolin-2-one Dehalogenation 4-bromoaniline 4-bromoaniline N-(4-bromophenyl)-2-chloropropanamide->4-bromoaniline Hydrolysis

Caption: Common byproducts in the Friedel-Crafts cyclization step.

Frequently Asked Questions (FAQs)

Q1: What is the optimal Lewis acid for the intramolecular Friedel-Crafts cyclization?

A1: Aluminum chloride (AlCl₃) is the most commonly used and effective Lewis acid for this type of reaction.[2] However, other Lewis acids like ferric chloride (FeCl₃) or titanium tetrachloride (TiCl₄) could also be explored to optimize regioselectivity and yield.

Q2: How can I monitor the progress of the cyclization reaction?

A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. The product, this compound, is typically more polar than the starting material, N-(4-bromophenyl)-2-chloropropanamide. High-performance liquid chromatography (HPLC) can provide more quantitative information on the conversion and the formation of byproducts.[3]

Q3: My reaction mixture turned dark and formed a lot of tar. What went wrong?

A3: Tar formation is often a result of polymerization or decomposition, which can be caused by excessively high reaction temperatures or prolonged reaction times. It is crucial to maintain the recommended temperature and monitor the reaction to quench it promptly upon completion.

Q4: How can I purify the final product from the isomeric byproduct?

A4: The separation of the desired 6-bromo isomer from the 5-bromo isomer can be challenging due to their similar physical properties. Column chromatography on silica gel with a carefully optimized eluent system is the most common method for purification.[3] In some cases, recrystallization may also be effective.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. 2-chloropropionyl chloride is corrosive and lachrymatory. Aluminum chloride reacts violently with water. Both the acylation and cyclization steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Experimental Protocols

Protocol 1: Synthesis of N-(4-bromophenyl)-2-chloropropanamide
  • To a stirred solution of 4-bromoaniline (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a non-nucleophilic base (e.g., triethylamine, 1.1 eq).

  • Slowly add 2-chloropropionyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be purified by recrystallization if necessary.

Protocol 2: Synthesis of this compound
  • In a flame-dried flask under an inert atmosphere, add anhydrous aluminum chloride (2.0-3.0 eq) to an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cool the suspension to 0 °C and add a solution of N-(4-bromophenyl)-2-chloropropanamide (1.0 eq) in the same anhydrous solvent dropwise.

  • After the addition, slowly warm the reaction mixture to room temperature or gently heat to reflux (temperature optimization is key) and monitor by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and concentrated HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • BenchChem. (2025).
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Wikipedia. (2023). Friedel–Crafts reaction.
  • ResearchGate. (2021). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
  • Google Patents. (2015).

Sources

Technical Support Center: Improving Reaction Times for 6-Bromo-3-methylindolin-2-one Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 6-Bromo-3-methylindolin-2-one. This scaffold is a valuable building block in medicinal chemistry and drug development, but its functionalization can present challenges, particularly concerning reaction kinetics. This guide is designed to provide you, our fellow researchers and scientists, with practical, field-tested insights to troubleshoot and optimize your experiments. We will move beyond simple procedural lists to explore the underlying chemical principles governing these transformations, empowering you to make informed decisions at the bench.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the derivatization of this compound.

Q1: My derivatization reaction is unexpectedly slow. What are the most common root causes?

A: Slow reaction rates in organic synthesis, particularly with heterocyclic systems, often stem from a few core factors.[1][2] The covalent bonds in organic molecules necessitate a significant activation energy to break and form.[2][3] For the this compound core, common culprits include:

  • Suboptimal Reaction Conditions: Incorrect choice of solvent, base, or temperature can dramatically hinder reaction rates. For instance, a nucleophilic substitution may require a polar aprotic solvent to maximize nucleophile reactivity.[4][5]

  • Poor Reagent Purity or Stability: Starting materials, reagents, or solvents contaminated with water or other impurities can poison catalysts or lead to unwanted side reactions.[6]

  • Steric Hindrance: The substitution pattern on your starting material or coupling partner can physically block the reactive sites, slowing down the reaction.

  • Inappropriate Catalyst/Ligand System: For cross-coupling reactions, the choice of palladium source and, more critically, the phosphine ligand is paramount for efficient catalytic turnover.[7][8]

Q2: What are the primary derivatization strategies for the this compound scaffold?

A: The structure offers two primary sites for derivatization: the nitrogen atom of the lactam (N-1) and the bromine-substituted carbon on the aromatic ring (C-6).

  • N-Alkylation / N-Arylation: This involves forming a new bond at the nitrogen atom, typically via a nucleophilic substitution (SN2-type) reaction with alkyl halides or a palladium-catalyzed process for aryl groups.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is a versatile handle for forming new carbon-carbon or carbon-nitrogen bonds. The most common methods are:

    • Buchwald-Hartwig Amination: To form C-N bonds with various amines.[9][10]

    • Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters.[11][12]

Q3: How can I effectively monitor the progress of my reaction to diagnose a slow rate early?

A: Proactive reaction monitoring is crucial. The most accessible method is Thin-Layer Chromatography (TLC) , which allows you to qualitatively track the consumption of starting material and the formation of the product. For more quantitative and precise data, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the industry standards.[13][14] These techniques can provide exact conversion rates and identify the formation of byproducts or intermediates. For certain reactions, in-situ monitoring with spectroscopic methods like FT-IR or NMR can provide real-time kinetic data.[13][15]

Q4: I suspect my reaction has stalled or failed. What are the first troubleshooting steps I should take?

A: Before making significant changes, perform a systematic check of the fundamentals.[6][16]

  • Verify Reagents and Starting Materials: Confirm the purity and integrity of your this compound and all reagents. Was the starting material fully dissolved? Were reagents weighed correctly?[6]

  • Check Glassware and Atmosphere: Ensure all glassware was properly dried to remove moisture. For air-sensitive reactions like cross-couplings, confirm that the system was adequately purged with an inert gas (e.g., Argon or Nitrogen).

  • Confirm Reaction Temperature: Double-check the temperature of the heating mantle or oil bath with an external thermometer.

  • Analyze a Reaction Aliquot: Take a small sample from the reaction mixture and analyze it by TLC or LC-MS. This will confirm if any product has formed, if the starting material is unreacted, or if decomposition has occurred.[16]

Section 2: Troubleshooting Guides by Reaction Type

Guide 1: Optimizing N-Alkylation Reactions

N-alkylation of the indolinone nitrogen is a common SN2-type transformation. Slow rates are frequently due to an imbalance between base strength, solvent polarity, and substrate reactivity.

Q: My N-alkylation with an alkyl bromide is showing less than 20% conversion after several hours. How can I improve the reaction time?

A: This is a classic optimization problem. Let's break down the key parameters. A recent study on a similar oxindole scaffold highlighted the critical interplay of base and solvent.[17]

  • Is your base appropriate? The base's role is to deprotonate the N-H of the lactam, making it a more potent nucleophile.

    • Weak bases (e.g., K₂CO₃, Et₃N): These are often sufficient and prevent side reactions. However, if the N-H is not acidic enough or the reaction is sluggish, they may not generate enough of the reactive anion.

    • Strong bases (e.g., NaH, KHMDS): These will quantitatively deprotonate the nitrogen, significantly increasing the concentration of the active nucleophile. This is often the most effective way to accelerate the reaction, but care must be taken to use anhydrous solvents as these bases react violently with water.

  • Is your solvent optimal? For an SN2 reaction, polar aprotic solvents are superior.[4][5]

    • Recommended: DMF, DMSO, or Acetonitrile (MeCN). These solvents solvate the counter-ion of the base (e.g., K⁺) but do not form a strong hydrogen-bonding shell around the nitrogen anion, leaving it "naked" and highly reactive.

    • Avoid: Polar protic solvents (e.g., Ethanol, Water). They can protonate the nitrogen anion and will slow the reaction down.

  • Can temperature be increased? Increasing the temperature will almost always increase the reaction rate. A common starting point is 60 °C, but this can be raised to 80-100 °C if the starting materials and product are stable at those temperatures.[17]

  • Consider the Halide: If you are using an alkyl bromide, switching to the corresponding alkyl iodide can accelerate the reaction. The iodide is a better leaving group, facilitating the nucleophilic attack.[4] The Finkelstein reaction, where a catalytic amount of an iodide salt (like KI or NaI) is added to a reaction with an alkyl chloride or bromide, can generate the more reactive alkyl iodide in situ.[17]

BaseSolventTemperature (°C)AdditiveTypical Reaction Time for >95% Conversion
K₂CO₃DMF60KI (cat.)12-24 hours
K₂CO₃MeCN60KI (cat.)> 24 hours
NaHTHF (anhydrous)25 - 60None1-4 hours
Cs₂CO₃DMF60None8-16 hours
Note: Data is illustrative and based on general principles for oxindole alkylation.[17]
  • Setup: To a flame-dried, round-bottom flask under an Argon atmosphere, add this compound (1.0 equiv).

  • Solvent: Add anhydrous DMF (approx. 0.1 M concentration).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes. You should observe gas evolution ceasing as deprotonation completes.

  • Reagent Addition: Add the alkyl halide (1.1 equiv) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature or heat to 60 °C.

  • Monitoring: Monitor the reaction progress every hour using TLC or LC-MS.

G start Slow N-Alkylation Detected (<20% conversion) check_base Is the base strong enough? (e.g., K2CO3) start->check_base change_base Action: Switch to a stronger base (e.g., NaH in anhydrous solvent) check_base->change_base No check_solvent Is the solvent polar aprotic? (e.g., DMF, MeCN) check_base->check_solvent Yes success Reaction Rate Improved change_base->success change_solvent Action: Ensure solvent is DMF or DMSO and is anhydrous check_solvent->change_solvent No check_temp Is temperature optimized? check_solvent->check_temp Yes change_solvent->success increase_temp Action: Increase temp. in increments (e.g., to 80 °C) check_temp->increase_temp No check_halide Using Alkyl-Br or Alkyl-Cl? check_temp->check_halide Yes increase_temp->success add_iodide Action: Add catalytic KI or switch to Alkyl-I check_halide->add_iodide Yes check_halide->success No (Using Alkyl-I) add_iodide->success

Caption: Troubleshooting decision tree for slow N-alkylation reactions.

Guide 2: Optimizing Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Buchwald-Hartwig amination are powerful but highly sensitive to the catalyst system and reaction conditions.

Q: My Buchwald-Hartwig amination is giving low yield and appears to stall after 50% conversion. What's going wrong?

A: This is a common symptom of catalyst deactivation or an inefficient catalytic cycle. Let's diagnose the potential issues. The mechanism involves a delicate balance of oxidative addition, ligand exchange, and reductive elimination.[18]

  • Is your catalyst system (Palladium + Ligand) optimal? This is the most critical factor.

    • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common pre-catalysts. While often interchangeable, one may perform better for a specific substrate.

    • Ligand Choice: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For aryl bromides, bulky, electron-rich phosphine ligands are required.

      • First-generation ligands (e.g., P(t-Bu)₃): Can be effective but may have limited scope.

      • Biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos): These are generally the gold standard, offering high reactivity and stability, which allows for lower catalyst loadings and milder reaction temperatures. The choice of ligand can be substrate-dependent, and screening a small panel is often a worthwhile investment.[7][19][20]

  • Is your base correct for the catalytic cycle? The base's role is not just to act as a proton scavenger but also to facilitate the formation of the active amine nucleophile and the final reductive elimination step.

    • Recommended: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for amine couplings. Other options include K₃PO₄ or Cs₂CO₃, which are sometimes used for more sensitive substrates.[11][19]

  • Are your conditions strictly anhydrous and anaerobic? Palladium(0) catalysts are sensitive to oxygen, which can cause oxidation and deactivation. Water can interfere with the base and hydrolyze reactants.

    • Action: Use a solvent that has been passed through a purification system (e.g., a Grubbs apparatus) or is from a freshly opened, sealed bottle. Ensure the reaction flask is purged thoroughly with argon or nitrogen, and maintain this inert atmosphere throughout the reaction.

Pd Source (2 mol%)Ligand (4 mol%)Base (1.5 equiv)SolventTemperature (°C)Typical Time for >95% Conversion
Pd₂(dba)₃P(t-Bu)₃NaOt-BuToluene10018-24 hours
Pd(OAc)₂SPhosNaOt-BuToluene1004-8 hours
Pd(OAc)₂XPhosK₃PO₄Dioxane1106-12 hours
Pd₂(dba)₃RuPhosNaOt-BuToluene808-16 hours
Note: Data is illustrative. Optimal conditions may vary based on the specific amine coupling partner.[7][19]
  • Setup: In a glovebox, add the Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv) to an oven-dried vial or flask.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, approx. 0.1 M).

  • Reaction: Seal the vessel tightly and remove it from the glovebox. Place it in a pre-heated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir vigorously. Monitor the reaction by taking aliquots (under an inert atmosphere if possible) and analyzing by LC-MS or GC-MS.

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex re Reductive Elimination pd0->re amide_complex Amide Complex oa_complex->amide_complex oa Oxidative Addition oa_complex->oa amide_complex->pd0  Product (Ar-NR₂) le Ligand Exchange amide_complex->le product_complex Product Complex re->amide_complex oa->pd0 Ar-Br le->oa_complex + HNR₂ - HBr (via Base)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

  • Why is the rate of reaction of organic compounds slow? (2021). Quora. [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols . (n.d.). Beilstein Journals. [Link]

  • How to Troubleshoot a Reaction . (2025). University of Rochester, Department of Chemistry. [Link]

  • B–N, B–O, and B–CN Bond Formation via Palladium-Catalyzed Cross-Coupling of B-Bromo-Carboranes . (2016). Journal of the American Chemical Society. [Link]

  • How To: Troubleshoot a Reaction . (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . (n.d.). National Institutes of Health (NIH). [Link]

  • Buchwald–Hartwig amination . (n.d.). Wikipedia. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery . (2021). McMaster University. [Link]

  • Factors affecting rate of nucleophilic substitution reactions . (n.d.). Organic Chemistry 1: An open textbook. [Link]

  • Nucleophilic Substitution (SN1, SN2) . (n.d.). Organic Chemistry Portal. [Link]

  • Explain why organic reactions occur at a slower rate than inorganic reactions. What do chemists use to... . (2017). Brainly. [Link]

  • Transition-metal-catalysed C-N bond activation . (2015). The Royal Society of Chemistry. [Link]

  • Factors affecting nucleophilic substitution reactions finished d . (n.d.). Slideshare. [Link]

  • The Buchwald–Hartwig Amination After 25 Years . (n.d.). University of Groningen research portal. [Link]

  • Why Do Organic Compounds Have Slow Reaction Rates? . (2025). Chemistry For Everyone. [Link]

  • B-N, B-O and B-CN Bond Formation via Palladium Catalyzed Cross-Coupling of B-Bromo-Carboranes . (n.d.). ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . (n.d.). Organic Chemistry Portal. [Link]

  • The Suzuki Reaction . (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]

  • Buchwald-Hartwig Amination . (2023). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination . (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Suzuki-Miyaura Coupling . (2024). Chemistry LibreTexts. [Link]

  • Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon . (2020). Chemistry LibreTexts. [Link]

  • Suzuki Coupling . (n.d.). Organic Chemistry Portal. [Link]

  • Nucleophilic substitution . (n.d.). Wikipedia. [Link]

  • A Novel Strategy for the Synthesis of N-Alkylated Oxindoles . (2025). Thieme Connect. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents . (2019). MDPI. [Link]

  • Guide to Inline Monitoring of Reaction Mechanisms . (2017). Mettler Toledo. [Link]

Sources

Technical Support Center: Purification of 6-Bromo-3-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-3-methylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and purification protocols for reactions involving this compound. Our goal is to equip you with the expertise to identify and resolve common purity challenges, ensuring the integrity of your research.

Understanding the Chemistry: Common Impurities and Their Origins

The purity of this compound is paramount for its successful application in pharmaceutical development and chemical synthesis. Impurities can arise from various sources, including starting materials, side reactions, and degradation products. A foundational understanding of the synthetic routes is crucial for anticipating and mitigating these impurities.

Two prevalent synthetic pathways to this compound are:

  • Reductive Cyclization: This common method involves the reduction of a nitro group followed by intramolecular amide bond formation. A typical precursor is 2-(4-Bromo-2-nitrophenyl)propionic acid.

  • Friedel-Crafts Cyclization: This approach utilizes an intramolecular Friedel-Crafts reaction to form the oxindole ring system from a suitable precursor, such as an N-aryl-2-halopropanamide.

The following diagram illustrates the general synthetic approaches and potential impurity formation:

G cluster_0 Reductive Cyclization Route cluster_1 Friedel-Crafts Cyclization Route Starting Material 1 2-(4-Bromo-2-nitrophenyl)propionic acid Reduction Reduction (e.g., Zn/H+, Fe/AcOH) Starting Material 1->Reduction Intermediate 1 2-(2-Amino-4-bromophenyl)propionic acid Reduction->Intermediate 1 Impurity 1 Incomplete Reduction Products (e.g., nitroso, hydroxylamino) Reduction->Impurity 1 Side Reaction Impurity 2 Over-reduction Products (e.g., debromination) Reduction->Impurity 2 Side Reaction Cyclization 1 Intramolecular Amidation Intermediate 1->Cyclization 1 Product This compound Cyclization 1->Product Impurity 3 Impurity 3 Starting Material 2 N-(4-bromophenyl)-2-chloropropanamide FC Cyclization Friedel-Crafts Cyclization (Lewis Acid, e.g., AlCl3) Starting Material 2->FC Cyclization FC Cyclization->Product FC Cyclization->Impurity 3 Side Reaction Impurity 4 Poly-alkylated/acylated Products FC Cyclization->Impurity 4 Side Reaction

Caption: Synthetic routes to this compound and potential impurities.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My reaction mixture shows multiple spots on TLC after reductive cyclization. What are the likely impurities?

A1: In the reductive cyclization of 2-(4-Bromo-2-nitrophenyl)propionic acid, several byproducts can form:

  • Incompletely reduced intermediates: You may have species where the nitro group has been partially reduced to nitroso or hydroxylamino functionalities. These are often more polar than the desired product.

  • Starting material: Unreacted 2-(4-Bromo-2-nitrophenyl)propionic acid may be present.

  • Debrominated product: Harsh reduction conditions can sometimes lead to the loss of the bromine atom, resulting in 3-methylindolin-2-one.

  • Polymeric materials: Under certain conditions, intermolecular reactions can lead to the formation of polymeric impurities.

Troubleshooting:

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The disappearance of the starting material is a key indicator.

  • Control of Reductant: Add the reducing agent portion-wise to maintain control over the reaction exotherm and prevent over-reduction.

  • Temperature Control: Maintain the recommended reaction temperature to minimize side reactions.

Q2: I observe a dark-colored, tar-like substance in my reaction. What is it and how can I avoid it?

A2: Dark, tarry materials are often the result of degradation or polymerization, which can be caused by:

  • High reaction temperatures: Overheating can lead to decomposition.

  • Strongly acidic or basic conditions: The oxindole ring can be sensitive to harsh pH conditions.

  • Presence of oxygen: Some intermediates may be air-sensitive.

Troubleshooting:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Temperature Control: Use a controlled heating mantle or oil bath to maintain a stable reaction temperature.

  • Quenching: Quench the reaction carefully to neutralize any strong acids or bases.

Q3: My column chromatography separation is poor, and the fractions are still impure. What can I do?

A3: Poor separation during column chromatography can be due to several factors:

  • Inappropriate solvent system: The polarity of the eluent may not be optimal for separating your product from impurities.

  • Column overloading: Using too much crude material for the column size will result in broad, overlapping bands.

  • Improper column packing: Air bubbles or channels in the silica gel will lead to poor separation.

  • Co-eluting impurities: An impurity may have a very similar polarity to your product.

Troubleshooting:

  • TLC Optimization: Before running the column, optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired product.

  • Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This will help to first elute non-polar impurities and then your product, leaving more polar impurities on the column.

  • Dry Loading: For samples that are not highly soluble in the initial eluent, use a dry loading technique. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.

  • Orthogonal Purification: If co-elution is a persistent issue, consider a different purification technique, such as recrystallization, after the column.

Detailed Purification Protocols

Protocol 1: Column Chromatography with Gradient Elution

This protocol is designed for the purification of crude this compound on a silica gel column.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or Petroleum Ether)

  • Ethyl Acetate

  • Glass column with stopcock

  • Sand

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate using various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

    • Identify a solvent system where the desired product has an Rf value of approximately 0.2-0.3. This will be your starting eluent.

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the starting eluent (e.g., 9:1 Hexane:Ethyl Acetate).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

    • Gently add another thin layer of sand.

  • Elution and Fraction Collection:

    • Begin eluting with the starting solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the eluent. A typical gradient might be:

      • 2 column volumes of 9:1 Hexane:Ethyl Acetate

      • 2 column volumes of 8:2 Hexane:Ethyl Acetate

      • Continue increasing the ethyl acetate concentration as needed based on TLC analysis of the fractions.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

G Start Crude Product TLC TLC Analysis to Determine Starting Eluent (Rf ~0.2-0.3) Start->TLC Pack Pack Silica Gel Column TLC->Pack Load Dry Load Sample onto Column Pack->Load Elute_Start Elute with Starting Solvent (e.g., 9:1 Hexane:EtOAc) Load->Elute_Start Elute_Gradient Gradually Increase Polarity (e.g., to 8:2, 7:3 Hexane:EtOAc) Elute_Start->Elute_Gradient Collect Collect Fractions Elute_Gradient->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: Workflow for Column Chromatography Purification.

Protocol 2: Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Solvent Screening:

Solvent/SystemSolubility at Room Temp.Solubility at BoilingComments
EthanolLowHighA good starting point for many organic compounds.
MethanolLowModerateCan be effective, but solubility may be limited.
IsopropanolLowModerateSimilar to ethanol, may require larger volumes.
TolueneLowHighGood for less polar compounds.
Ethyl Acetate/HexaneVariableHighA mixed solvent system can be fine-tuned for optimal results.

Procedure:

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., ethanol).

    • Heat the mixture to boiling with stirring until the solid is completely dissolved. If it does not fully dissolve, add small portions of hot solvent until it does.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

References

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Organic Chemistry Portal. Oxindole synthesis. [Link]

  • Juniper Publishers. Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. [Link]

  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • MDPI. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. [Link]

  • ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. [Link]

Technical Support Center: Navigating the Scale-Up Synthesis of Substituted Indolinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of substituted indolinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning indolinone synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth, evidence-based troubleshooting guides and frequently asked questions, grounded in scientific principles and practical experience.

Introduction: The Scale-Up Challenge

The indolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly tyrosine kinase inhibitors.[1][2] While numerous synthetic routes exist for preparing substituted indolinones at the laboratory scale[3][4][5], transitioning these syntheses to pilot plant or manufacturing scale introduces a host of challenges. Issues that are manageable on a gram scale, such as heat dissipation, mixing efficiency, and impurity profiles, can become critical obstacles at the kilogram scale.[6][7] This guide provides a structured approach to identifying, understanding, and overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: My reaction yield drops significantly when I move from a 1 L flask to a 20 L reactor. What are the likely causes?

A significant drop in yield upon scale-up is a common issue and can often be attributed to a combination of factors related to mass and heat transfer.[8] In larger reactors, the surface-area-to-volume ratio decreases, leading to less efficient heat dissipation.[7] This can cause localized overheating, promoting side reactions and degradation of starting materials or products. Inefficient mixing in larger vessels can also lead to localized concentration gradients of reagents, which can favor the formation of byproducts.[8]

Q2: I'm observing new, unidentified impurities in my scaled-up batch that were not present in the lab-scale synthesis. How should I approach this?

The appearance of new impurities on a larger scale can stem from several sources. Longer reaction times and higher temperatures can open up new degradation pathways.[9] Additionally, the impurity profile of bulk starting materials may differ from smaller, more purified lab-scale batches.[7] A systematic approach to impurity profiling is crucial. This involves the isolation and structural elucidation of the new impurities to understand their formation mechanism.[10] Once the impurity's identity and origin are known, the reaction conditions can be modified to minimize its formation.

Q3: My product is difficult to crystallize at a larger scale, and I'm getting an oil instead of the expected solid. What can I do?

Crystallization is often more challenging at scale due to slower cooling rates and differences in supersaturation dynamics.[11] The presence of even small amounts of impurities can inhibit crystal nucleation and growth. Consider performing a solvent screen to identify a more suitable crystallization solvent or solvent mixture. Seeding the solution with a small amount of previously isolated crystalline material can also promote crystallization. Additionally, techniques like anti-solvent crystallization or extractive crystallization may be beneficial.[11]

Q4: Are there general safety precautions I should be aware of when scaling up indolinone synthesis?

Process safety is paramount during scale-up.[6][12] Many reactions for indolinone synthesis can be exothermic. A thorough thermal hazard evaluation, including Differential Scanning Calorimetry (DSC) and reaction calorimetry, should be conducted to understand the reaction's thermal profile and the potential for thermal runaway.[13] Ensure that the reactor's cooling capacity is sufficient to handle the heat generated by the reaction. Also, be mindful of the potential for pressure buildup and have appropriate pressure relief systems in place.

Troubleshooting Guides

Guide 1: Core Indolinone Scaffold Formation

The formation of the core indolinone ring is a critical step. Common methods include the cyclization of 2-amino- or 2-nitrophenylacetic acid derivatives or various named reactions like the Stolle, Hinsberg, or Martinet syntheses.

Problem: Incomplete Cyclization and Formation of Polymeric Byproducts

  • Symptoms: Low conversion of starting material, presence of high molecular weight species (polymers or tars) upon analysis.

  • Root Causes & Solutions:

Root CauseProposed Solution
Insufficient Reaction Temperature or Time Carefully monitor the reaction progress by in-process controls (e.g., HPLC, UPLC). Gradually increase the reaction temperature or extend the reaction time, while being mindful of potential product degradation.
Catalyst Inactivation or Insufficient Loading On a larger scale, impurities in starting materials or solvents can deactivate the catalyst. Consider increasing the catalyst loading or using a more robust catalyst. Ensure all reagents and solvents are of appropriate quality.
Localized Overheating Promoting Polymerization Improve heat transfer by optimizing the reactor's stirring speed and ensuring adequate cooling. For highly exothermic reactions, consider a semi-batch process where one of the reagents is added portion-wise to control the reaction rate and heat generation.[7]
Inappropriate Solvent Choice The solvent can significantly impact the solubility of intermediates and the reaction pathway. A solvent that ensures all species remain in solution can minimize the formation of insoluble polymeric byproducts.

Experimental Protocol: General Procedure for a Palladium-Catalyzed Intramolecular C-H Amination to Form an Indoline Core [5]

  • To a solution of the N-protected β-arylethylamine substrate in a suitable solvent (e.g., toluene, dioxane), add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol %).

  • Add the oxidant (e.g., PhI(OAc)₂, 1.1-1.5 equivalents) and any necessary ligands.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere (e.g., nitrogen, argon).

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or crystallization.

Guide 2: C3-Functionalization and Aldol Condensation

A common and crucial step in the synthesis of many biologically active indolinones is the Knoevenagel or aldol condensation at the C3 position with an aldehyde or ketone.[14]

Problem: Low Yields and Formation of (E/Z) Isomers in C3-Substituted Indolinones

  • Symptoms: The reaction produces a mixture of geometric isomers, leading to purification challenges and reduced yield of the desired isomer.

  • Root Causes & Solutions:

Root CauseProposed Solution
Suboptimal Base/Catalyst The choice of base is critical for controlling the stereoselectivity of the condensation. Weaker bases like piperidine or pyrrolidine often favor the formation of the thermodynamically more stable (E)-isomer.[15]
Reaction Temperature Higher reaction temperatures can lead to isomerization and the formation of a mixture of products. Running the reaction at a lower temperature may improve the stereoselectivity.
Solvent Effects The polarity of the solvent can influence the transition state of the reaction and affect the isomeric ratio. A solvent screen is recommended to find the optimal conditions.
Purification Challenges If a mixture of isomers is unavoidable, explore different chromatographic conditions (e.g., normal phase vs. reverse phase HPLC) or crystallization techniques to separate the isomers effectively.

Visualization: Troubleshooting Aldol Condensation

Caption: Decision tree for troubleshooting low yields and isomer formation in the C3-aldol condensation of indolinones.

Guide 3: Work-up and Purification

The final stages of isolating and purifying the substituted indolinone are critical for achieving the desired product quality.

Problem: Product Decomposition or Poor Recovery During Aqueous Work-up

  • Symptoms: Significant loss of product after extraction and washing steps. The appearance of new impurities in the isolated product.

  • Root Causes & Solutions:

Root CauseProposed Solution
pH Sensitivity Some substituted indolinones are sensitive to strongly acidic or basic conditions.[8] Use mild aqueous solutions for washing, such as saturated sodium bicarbonate or ammonium chloride, and minimize the contact time.
Emulsion Formation The presence of polar functionalities can lead to emulsion formation during extraction, making phase separation difficult. Adding brine or filtering the mixture through a pad of celite can help to break the emulsion.
Product Precipitation The product may be sparingly soluble in the extraction solvent and precipitate at the interface. Choose a solvent system where the product has good solubility.

Visualization: General Scale-Up Workflow

G A Lab-Scale Synthesis (grams) B Process Hazard Analysis (DSC, RC1) A->B Safety Assessment C Pilot Plant Scale-Up (kilograms) B->C Informed Scale-Up D Impurity Profiling & Identification C->D Quality Control E Process Optimization D->E Iterative Improvement E->C Re-evaluation F Manufacturing Scale E->F Validated Process

Caption: A typical workflow for the scale-up of substituted indolinone synthesis, emphasizing safety and quality control.

Conclusion

The successful scale-up synthesis of substituted indolinones requires a multidisciplinary approach that combines a deep understanding of organic chemistry with principles of chemical engineering and process safety. By anticipating potential challenges and systematically addressing them with the strategies outlined in this guide, researchers and drug development professionals can navigate the complexities of process development and efficiently bring these important molecules from the lab to production.

References

  • Approaches to the Synthesis of Non-racemic 3-Substituted Isoindolinone Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis, structure-activity relationship and crystallographic studies of 3-substituted indolin-2-one RET inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588–2603. [Link]

  • Synthetic routes to isoindolinones. (n.d.). ResearchGate. Retrieved from [Link]

  • Guchhait, S. K., et al. (2015). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. The Journal of Organic Chemistry, 80(15), 7855–7863. [Link]

  • Hilf, C., et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466–4480. [Link]

  • Ward, R. S., et al. (2017). Synthesis of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones and their conversion to N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones: synthetic sequence, spectroscopic characterization and structures of four 3-hydroxy compounds and five of their dehydration products. Acta Crystallographica Section C, 73(Pt 7), 683–694. [Link]

  • Chen, C. H., et al. (2013). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 18(9), 11094–11107. [Link]

  • Kim, S. J., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 26(11), 3352. [Link]

  • Rishi, R., et al. (2018). IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences, 7(4), 1674-1689.
  • Kumar, V., & Kumar, S. (2020). Regulatory aspects of Impurity profiling.
  • A method to synthesize substituted indoloquinolines 33, 35 with up to 97% effectivity. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (2023). Nature Communications, 14(1), 1-13. [Link]

  • Nicolaou, K. C., et al. (2003). Novel strategies for the solid phase synthesis of substituted indolines and indoles. Journal of the American Chemical Society, 125(50), 15433–15442. [Link]

  • Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons. Retrieved from [Link]

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  • Nagaraju, P. T., et al. (2025). Review article on impurity profiling. International Journal of Pharmacy and Pharmaceutical Sciences, 17(10), 1-8.
  • Mastering Indoline Synthesis: A Guide for Chemical Manufacturers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

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  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). Retrieved from [Link]

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  • Development of a Safe, Scalable Process for the Preparation of an Oxaisoxazolidinone. (2012). Organic Process Research & Development, 16(1), 107–113. [Link]

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  • An update on the progress of cycloaddition reactions of 3-methyleneindolinones in the past decade: versatile approaches to spirooxindoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Live Webinar: Scale-up and Process Safety. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Problems with Fischer indole synthesis. (2021, December 9). Reddit. Retrieved from [Link]

  • MSD's Process Safety Scale-Up Methodology for Pilot Plant Scale and Beyond. (n.d.). CoLab. Retrieved from [Link]

  • Regiodivergent Ring-Expansion of Oxindoles to Quinolinones. (2020). The Journal of Organic Chemistry, 85(2), 1018–1027. [Link]

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  • LARGE SCALE SYNTHESIS UPDATE. (n.d.). Glen Research. Retrieved from [Link]

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Sources

6-Bromo-3-methylindolin-2-one solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Bromo-3-methylindolin-2-one Solubility

Document ID: TSC-2025-12-30-001

For: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the Technical Support Center for this compound. This molecule is a key heterocyclic intermediate, notably used in the synthesis of various biologically active compounds, including tyrosine kinase inhibitors like Sunitinib[1][2][3]. Understanding its solubility characteristics in common organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation development.

This guide provides a comprehensive framework for addressing solubility challenges. It moves beyond simple data reporting to empower researchers with the foundational knowledge and practical methodologies required to determine and optimize solubility for their specific applications. We will explore the theoretical underpinnings of solubility, provide detailed experimental protocols, and offer robust troubleshooting advice.

Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses common initial questions and establishes the core principles governing the solubility of this compound.

Q1: What are the predicted solubility characteristics of this compound based on its structure?

A1: The solubility of an organic compound is governed by the principle of "like dissolves like"[4][5]. Let's analyze the structure of this compound:

  • Polar Features: The molecule contains a lactam (a cyclic amide) group, which includes polar C=O and N-H (or N-R) bonds. These groups can participate in dipole-dipole interactions and act as hydrogen bond acceptors (the carbonyl oxygen)[4].

  • Nonpolar Features: The structure is dominated by a bicyclic aromatic system (the indolinone core) and a bromine substituent. These parts are largely nonpolar and hydrophobic. The methyl group also adds to the nonpolar character.

Q2: What is the difference between "Thermodynamic" and "Kinetic" solubility, and why does it matter for my experiments?

A2: This is a critical distinction in drug discovery and development[6][7][8].

  • Thermodynamic Solubility: This is the true, equilibrium solubility. It represents the maximum concentration of the most stable crystalline form of the compound that can be dissolved in a solvent at a specific temperature and pressure[7]. This value is constant and is achieved when the system has reached equilibrium, meaning the rate of dissolution equals the rate of precipitation.

  • Kinetic Solubility: This value is often measured in high-throughput screening. It is determined by dissolving the compound in a highly soluble organic solvent first (like DMSO) and then adding this stock solution to an aqueous or buffer system until precipitation is observed[8][9]. The resulting value can be higher than the thermodynamic solubility because it can represent a supersaturated, thermodynamically unstable state[6][10].

Why it matters: If you prepare a stock solution in DMSO and dilute it into a reaction mixture, you might initially see a clear solution (kinetic solubility). However, over time, the compound may crash out as the system moves towards its lower, true thermodynamic equilibrium[10][11]. For reactions, purifications, or biological assays, knowing the thermodynamic solubility is crucial for ensuring your compound remains in solution for the duration of the experiment.

Q3: How does temperature typically affect the solubility of this compound?

A3: For most solid organic compounds, solubility in organic solvents increases with temperature[12][13]. The dissolution process is typically endothermic, meaning it requires energy to break the crystal lattice forces of the solid. Increased temperature provides this energy, allowing more solute to dissolve[12]. However, this effect varies between different solute-solvent pairs and should be determined experimentally if temperature is a critical parameter in your process.

Q4: I see some qualitative solubility data from suppliers. Is this reliable?

A4: Qualitative data (e.g., "soluble," "sparingly soluble") from commercial suppliers is a useful starting point but should be treated as a rough guide. These terms are not standardized and can vary. For any process requiring precise concentrations, it is imperative to determine the solubility quantitatively in your specific solvent lot and under your experimental conditions.

Part 2: Quantitative Solubility Data & Experimental Determination

Reported Qualitative Solubility

The following table summarizes generally observed solubility based on data from chemical suppliers and typical behavior of similar heterocyclic compounds.

Solvent CategoryCommon SolventsPredicted/Reported Solubility of this compoundRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High Solubility These solvents are strong hydrogen bond acceptors and have high polarity, effectively solvating both the polar lactam and the aromatic system[5][14].
Polar Protic Methanol, EthanolModerate to Low Solubility These solvents can hydrogen bond, but their network is less effective at solvating the large nonpolar part of the molecule compared to aprotic solvents. Solubility decreases as the alkyl chain of the alcohol increases.
Moderately Polar Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)Moderate Solubility These solvents offer a balance of polarity and nonpolar character, making them good candidates for dissolving compounds with mixed characteristics.
Nonpolar Toluene, Hexanes, Diethyl EtherVery Low to Insoluble These solvents lack the polarity needed to overcome the crystal lattice energy and interact favorably with the polar lactam group[4][5].

Experimental Protocol: Determining Thermodynamic Solubility via the Shake-Flask Method

This protocol describes the gold-standard Shake-Flask method for determining thermodynamic solubility, which is endorsed by organizations like IUPAC[15][16][17].

Objective:

To determine the equilibrium concentration of this compound in a chosen organic solvent at a specific temperature.

Materials:
  • This compound (solid, high purity)

  • Solvent of interest (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A 1. Add Excess Solid to Solvent in Vial B 2. Seal Vial Tightly A->B C 3. Agitate at Constant Temperature (e.g., 24-48h) B->C D 4. Allow Solid to Settle C->D E 5. Withdraw Supernatant D->E F 6. Filter with 0.22 µm Syringe Filter E->F G 7. Dilute Sample Accurately F->G H 8. Quantify Concentration (e.g., HPLC-UV) G->H I I H->I Calculate Solubility (mg/mL or mol/L)

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure:
  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, 72 hours) to ensure the concentration is no longer changing.

  • Phase Separation: Once equilibrium is reached, let the vials stand undisturbed in the same temperature-controlled environment to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the thermodynamic solubility.

Part 3: Troubleshooting Guide

Even with a robust protocol, experimental challenges can arise. This section provides solutions to common problems.

Troubleshooting Logic Diagram

G cluster_causes1 cluster_solutions1 cluster_causes2 cluster_solutions2 cluster_causes3 cluster_solutions3 start Problem Observed prob1 Inconsistent Solubility Results High variability between replicates start->prob1 prob2 Low/No Dissolution Compound remains largely undissolved start->prob2 prob3 Precipitation During Experiment Solution becomes cloudy or solid appears over time start->prob3 cause1a Equilibrium Not Reached prob1:f0->cause1a cause1b Temperature Fluctuations prob1:f0->cause1b cause1c Pipetting/Dilution Errors prob1:f0->cause1c cause2a Poor Solvent Choice prob2:f0->cause2a cause2b Compound Impurity/Polymorphism prob2:f0->cause2b cause3a Supersaturation prob3:f0->cause3a cause3b Temperature Change prob3:f0->cause3b cause3c Solvent Evaporation prob3:f0->cause3c sol1a Increase equilibration time; confirm with time-point study. cause1a->sol1a sol1b Use a calibrated, stable temperature-controlled shaker. cause1b->sol1b sol1c Use calibrated pipettes; verify dilution scheme. cause1c->sol1c sol2a Test a range of solvents based on polarity (see table). cause2a->sol2a sol2b Verify compound purity (e.g., NMR, LC-MS). Consider impact of different crystal forms. cause2b->sol2b sol3a Ensure concentration is below thermodynamic solubility limit. cause3a->sol3a sol3b Maintain constant temperature throughout the process. cause3b->sol3b sol3c Use tightly sealed vials to prevent solvent loss. cause3c->sol3c

Caption: Troubleshooting Logic for Solubility Experiments.

Issue 1: My results are highly variable between replicates.
  • Potential Cause: The system has not reached thermodynamic equilibrium[6].

    • Solution: Increase the agitation time. Perform a time-to-equilibrium study by measuring the concentration at 24, 48, and 72 hours. Equilibrium is reached when the concentration plateaus.

  • Potential Cause: Inaccurate temperature control. Solubility is temperature-dependent[12].

    • Solution: Ensure your shaker/incubator is accurately calibrated and maintains a stable temperature. Even small fluctuations can significantly alter results.

  • Potential Cause: Analytical or handling errors.

    • Solution: Double-check all dilution calculations. Use calibrated pipettes and ensure there is no precipitation during the dilution process. Always filter the supernatant before analysis to remove particulates[10].

Issue 2: The compound precipitates out of solution after I prepare it from a DMSO stock.
  • Potential Cause: You have exceeded the thermodynamic solubility in the final solvent system. The initial clear solution was a supersaturated, kinetically soluble state[9][10].

    • Solution: Determine the thermodynamic solubility in the final solvent mixture before conducting your main experiment. Always work at concentrations below this established limit to ensure long-term stability. If higher concentrations are needed, a formulation approach with co-solvents or excipients may be required.

Issue 3: The compound won't dissolve even with heating and sonication.
  • Potential Cause: The chosen solvent is inappropriate for the solute[5].

    • Solution: Re-evaluate your solvent choice based on the principles of polarity discussed in the FAQ section. Test a broader range of solvents, including polar aprotic (DMF, DMSO) and moderately polar (THF, Acetone) options.

  • Potential Cause: The compound may have low purity or exist in a less soluble polymorphic form.

    • Solution: Verify the purity of your material using appropriate analytical techniques (e.g., NMR, LC-MS, elemental analysis). Different crystal forms (polymorphs) of a compound can have vastly different solubilities.

References

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  • SpringerLink. (n.d.). Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib. [Link]

  • De Gruyter. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). [Link]

  • Chemistry of Heterocyclic Compounds. (2024). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. [Link]

  • PubMed. (2025). New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation. [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

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Side reaction prevention in the synthesis of indolinone analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indolinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing indolinone analogs. The indolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] However, its synthesis is often plagued by side reactions that can diminish yields, complicate purification, and compromise final product quality.

This document moves beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to explain the causality behind common synthetic challenges and offer field-proven, validated strategies to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Issues with the Indolinone Core Formation & Stability

Question 1: My reaction is producing a significant amount of a dark, insoluble material, and my yield of the desired indolinone is very low. What is happening and how can I prevent it?

Answer: This is a classic sign of oxidative dimerization or polymerization. The indole nucleus is electron-rich and highly susceptible to oxidation, which can lead to the formation of colored, high-molecular-weight byproducts.[3][4] This is particularly common in reactions that involve air exposure, strong oxidizing agents, or acidic conditions that can protonate the indole ring and increase its reactivity.[5]

Troubleshooting Protocol: Minimizing Oxidative Dimerization

  • Atmospheric Control: The most critical step is to rigorously exclude oxygen.

    • Inert Atmosphere: Always run your reaction under an inert atmosphere (Nitrogen or Argon). Use Schlenk line techniques for sensitive substrates.

    • Degassed Solvents: Degas your solvents before use by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Reagent Purity: Ensure your starting materials are pure. Impurities can sometimes catalyze oxidative processes.[6]

  • Temperature Control: Lowering the reaction temperature can decrease the rate of the oxidative side reactions more than the desired reaction, improving selectivity.[7]

  • Antioxidant Additives: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can scavenge radicals and prevent polymerization, although this should be tested on a small scale first to ensure it doesn't interfere with the primary reaction.

Visualizing the Competing Pathways

cluster_0 Reaction Environment cluster_1 Reaction Pathways A Indole Precursor D Desired Indolinone Product A->D Desired Cyclization / Reaction E Oxidized Intermediate (Radical Cation) A->E Oxidation (Side Reaction) B Desired Reagent B->D C Trace O2 / Oxidants C->E F Dimerization & Polymerization (Insoluble Byproducts) E->F Propagation

Caption: Competing reaction pathways for an indole precursor.

Question 2: I am trying to reduce an indole to an indoline, but I'm seeing over-reduction of other functional groups or incomplete conversion. How do I optimize this step?

Answer: The reduction of an indole to an indoline requires careful selection of the reducing agent and reaction conditions to avoid unwanted side reactions.[8] The choice of reductant depends heavily on the other functional groups present in your molecule.

Troubleshooting Guide: Selective Indole Reduction

IssuePotential CauseRecommended Solution
Incomplete Reaction Reducing agent is not active enough.Switch to a stronger reducing agent. For example, if NaBH3 is ineffective, consider NaCNBH3 in acidic media or borane complexes (e.g., BH3-THF).[8] Ensure reagents are fresh.
Poor solubility of starting material.Choose a solvent that fully dissolves the indole precursor. Co-solvents may be necessary.
Over-reduction Reducing agent is too harsh and non-selective.Use a milder reducing agent. For catalytic hydrogenation (e.g., H2, Pd/C), carefully control the hydrogen pressure and reaction time. Monitor closely with TLC.[8]
Reaction temperature is too high.Perform the reduction at a lower temperature (e.g., 0 °C or room temperature) to increase selectivity.
Low Yield Acid-catalyzed degradation.Some methods require acid, which can cause degradation.[5] Use the minimum effective amount of acid and consider weaker acids like acetic acid before stronger ones like TFA.

Step-by-Step Protocol: Selective Reduction with Sodium Cyanoborohydride

  • Dissolution: Dissolve the indole starting material (1.0 eq) in glacial acetic acid at room temperature under a nitrogen atmosphere.

  • Reagent Addition: Add sodium cyanoborohydride (NaCNBH₃) (1.5 - 2.0 eq) portion-wise over 10-15 minutes. An exotherm may be observed; maintain the temperature below 30 °C.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 1-3 hours).

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker of ice water.

  • Basification & Extraction: Slowly basify the aqueous mixture to pH > 9 with a strong base (e.g., 5M NaOH). The product can then be extracted with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.[8]

Category 2: Regioselectivity & Protecting Group Strategy

Question 3: My alkylation/acylation reaction is giving me a mixture of N-substituted and C3-substituted products. How can I control the regioselectivity?

Answer: This is a fundamental challenge in indole chemistry. The indole nitrogen is acidic (pKa ≈ 17), but its anion is ambident, with significant electron density also at the C3 position. The outcome of an alkylation or acylation reaction is highly dependent on the reaction conditions.[5]

  • For N-Substitution: Conditions that favor a "free" indole anion, such as using a strong, non-coordinating base (e.g., NaH, KHMDS) in a polar aprotic solvent (e.g., DMF, THF), will typically lead to N-alkylation. The reaction is under kinetic control.

  • For C3-Substitution: Conditions involving metal salts with more covalent character (e.g., using a Grignard reagent to form the indolylmagnesium halide) in less polar solvents can favor C3-alkylation.[5]

The most reliable method for guaranteeing N-substitution and preventing C3-alkylation is to use an N-protecting group.

Troubleshooting Logic: Controlling N- vs. C-Alkylation

A Goal: Selective Alkylation of Indolinone Precursor B Is N-alkylation desired? A->B C Is C3-alkylation desired? B->C No D Strategy 1: Use Strong Base (NaH) in Polar Aprotic Solvent (DMF) B->D Yes E Strategy 2: Protect Nitrogen First (e.g., Boc, Tosyl) B->E Yes (for highest selectivity) F Strategy: Use Grignard Reagent (Indolyl-MgBr) C->F Yes G Result: Favors N-Alkylation (Kinetic Product) D->G H Result: Guarantees N-selectivity, Alkylate, then Deprotect E->H I Result: Favors C3-Alkylation (Thermodynamic Product) F->I

Caption: Decision tree for controlling alkylation regioselectivity.

Question 4: I need to use a protecting group for the indolinone nitrogen. Which one should I choose, and what are the common pitfalls during deprotection?

Answer: The choice of a nitrogen protecting group is critical and depends on the stability of your molecule to subsequent reaction conditions.[9] An ideal protecting group is easy to install, stable under your reaction conditions, and easy to remove without affecting the rest of the molecule.[9][10]

Comparison of Common N-Protecting Groups for Indoles/Indolinones

Protecting GroupAbbreviationStabilityDeprotection ConditionsCommon Issues
Tosyl TsVery stable to acid, mild base, many organometallics.Strong reducing agents (e.g., Na/NH₃), strong base at high temp.Harsh deprotection can be incompatible with sensitive functional groups.
t-Butoxycarbonyl BocStable to base, hydrogenation.Acidic conditions (e.g., TFA, HCl in dioxane).Acid-labile groups elsewhere in the molecule will also be removed.
Benzyl BnStable to acid, base, nucleophiles.Catalytic Hydrogenolysis (H₂, Pd/C).Cannot be used if other reducible groups (alkenes, alkynes, nitro groups) are present.
2-(Phenylsulfonyl)ethyl PSEStable to acid and mild base.Non-nucleophilic base (e.g., t-BuOK, DBU) via elimination.[11]Base-sensitive functional groups may be affected during deprotection.

Step-by-Step Protocol: N-Boc Protection of an Indolinone

  • Setup: Dissolve the indolinone (1.0 eq) in a suitable solvent such as THF or Dichloromethane. Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in a solvent like ethyl acetate, wash with dilute acid (e.g., 1M HCl) to remove DMAP, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer, filter, and evaporate the solvent. The product is often pure enough for the next step, but can be purified by column chromatography if necessary.

References

  • Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

  • Optimization of reaction conditions. ResearchGate. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors... ACS Publications. [Link]

  • Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. National Institutes of Health (NIH). [Link]

  • Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones... ACS Publications. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

  • Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. ResearchGate. [Link]

  • A new protecting-group strategy for indoles. ElectronicsAndBooks. [Link]

  • Synthesis of Indole‐Fused 1,4‐Diazepinones via Photoredox‐Catalyzed Cascade Cyclization Reaction. AIR Unimi. [Link]

  • Reaction conditions optimization for the synthesis 4a. ResearchGate. [Link]

  • Optimization of conditions for indoline synthesis. ResearchGate. [Link]

  • A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles... National Institutes of Health (NIH). [Link]

  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. [Link]

  • Preparation of 2-Heteroaryl-indolin-3-ones by Acid-Mediated Intramolecular Cyclization in Batch and Flow. ACS Publications. [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. [Link]

  • Synthesis of indolines. Organic Chemistry Portal. [Link]

  • Indolinone derivatives and process for their manufacture.
  • Approaches to N-Methylwelwitindolinone C Isothiocyanate: Facile Synthesis of the Tetracyclic Core. National Institutes of Health (NIH). [Link]

  • Synthesis of C2-tetrasubstituted indolin-3-ones via Cu-catalyzed oxidative dimerization... RSC Publishing. [Link]

  • Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. PubMed Central. [Link]

  • Heterogeneously Catalyzed Domino Synthesis of 3-Indolylquinones... National Institutes of Health (NIH). [Link]

  • Methods of indole synthesis Part I... YouTube. [Link]

  • Mastering Indoline Synthesis: A Guide for Chemical Manufacturers. [Link]

  • Synthesis and Chemistry of Indole. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors... PubMed. [Link]

  • 17 questions with answers in PHARMACEUTICAL ORGANIC SYNTHESIS. [Link]

  • 490 questions with answers in SYNTHETIC ORGANIC CHEMISTRY. ResearchGate. [Link]

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Safe handling and storage procedures for 6-Bromo-3-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical information, troubleshooting advice, and safety protocols for the handling and storage of 6-Bromo-3-methylindolin-2-one. Our goal is to ensure both the integrity of your experiments and the safety of laboratory personnel.

Section 1: Compound Identification and Hazard Profile

This section provides fundamental information and a summary of the potential hazards associated with this compound.

Q: What are the key chemical and physical properties of this compound?

Understanding the basic properties of a compound is the first step in safe and effective handling.

PropertyValueSource
CAS Number 90725-50-1[1][2]
Molecular Formula C₉H₈BrNO[3]
Molecular Weight 226.07 g/mol N/A
Appearance Typically an off-white to yellow or brown solidN/A
Predicted LogP 2.64[3]
Predicted Boiling Point 317.3°C at 760 mmHg[3]
Predicted Flash Point 145.7°C[3]

Note: Physical properties can vary slightly between batches and suppliers. Always refer to the supplier-specific Certificate of Analysis.

Q: What are the primary hazards I should be aware of when working with this compound?

This compound is classified as hazardous. Awareness of these hazards is critical for implementing appropriate safety controls.[4] The following GHS hazard statements apply.

Hazard CodeStatement
H302 Harmful if swallowed.[1][5]
H315 Causes skin irritation.[1][5]
H317 May cause an allergic skin reaction.[1]
H319 Causes serious eye irritation.[1][5]
H335 May cause respiratory irritation.[1][5][6]
Section 2: Safe Handling and Personal Protective Equipment (PPE)

Safe handling is paramount. The causality behind these protocols is to minimize all potential routes of exposure: inhalation, ingestion, and dermal contact.

Q: What is the most critical principle for handling this compound safely?

The core principle is containment and avoidance of dust generation . As a solid, the primary risk of exposure comes from inhaling airborne particulates or through skin contact with the dust.[7] Therefore, all handling of the solid compound must be performed in a well-ventilated area, preferably a certified chemical fume hood, to control airborne particles.[4][5]

Q: What specific Personal Protective Equipment (PPE) is required?

A multi-layered approach to PPE is necessary to provide comprehensive protection.[8]

PPE TypeSpecification & Rationale
Hand Protection Nitrile rubber gloves are the standard for incidental contact.[9] Always inspect gloves before use and wash hands thoroughly after handling.[1][10] For prolonged handling or submersion, consult the glove manufacturer's chemical resistance guide.
Eye Protection Tightly fitting safety goggles with side-shields are mandatory to protect against dust and splashes.[5][9] A face shield should be worn over goggles if there is a significant risk of splashing.[10]
Body Protection A buttoned, long-sleeved laboratory coat is required to protect skin and clothing.[9] Ensure it is made of a suitable material, such as cotton, and not synthetic fabrics that can melt.
Respiratory Protection If work cannot be conducted in a fume hood or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator with a particulate filter is required.[6][10] Use of a respirator requires enrollment in a respiratory protection program with medical evaluation and fit testing.[10]
Q: Can you provide a step-by-step protocol for weighing and handling the solid compound?

This protocol is designed as a self-validating system to ensure safety at each step.

  • Preparation: Before entering the lab, review this guide and the supplier-specific Safety Data Sheet (SDS). Ensure the chemical fume hood is operational and the work area is clean.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Containment: Perform all manipulations within the fume hood. Place a weigh paper or an appropriate container on an analytical balance inside the hood.

  • Visual Inspection: Before opening the container, visually inspect the compound. Note any significant changes in color or texture, which could indicate degradation (See Troubleshooting FAQ).

  • Dispensing: Carefully open the container. Use a clean spatula to transfer the desired amount of solid. Avoid any actions that could create dust, such as dropping the material from a height.

  • Closure: Securely close the primary container immediately after dispensing.[1]

  • Clean-Up: Gently wipe down the spatula and the work surface inside the hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect any residual dust. Dispose of the cloth and any contaminated weigh paper as hazardous waste.

  • Doff PPE: Remove PPE in the correct order (gloves first) to avoid self-contamination.

  • Hygiene: Wash your hands thoroughly with soap and water.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Completion prep1 Review SDS and Protocols prep2 Verify Fume Hood Operation prep1->prep2 prep3 Don Required PPE (Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Place Weighing Vessel on Balance prep3->handle1 Proceed to Handling handle2 Carefully Open Compound Container handle1->handle2 handle3 Dispense Solid with Spatula (Minimize Dust) handle2->handle3 handle4 Securely Close Container handle3->handle4 clean1 Decontaminate Spatula & Surface handle4->clean1 Proceed to Cleanup clean2 Dispose of Waste Properly clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: General workflow for safely handling solid this compound.

Section 3: Storage and Stability FAQs

Proper storage is crucial for maintaining the chemical integrity of the compound and ensuring safety.

Q: How should I properly store this compound?

To prevent degradation and ensure safety, follow these storage guidelines:

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1][4]

  • Atmosphere: Store in a dry, cool, and well-ventilated place.[4][5] For long-term storage, using a desiccator is a best practice to protect against hydrolysis.

  • Security: The compound should be stored in a locked cabinet or area to restrict access to authorized personnel only.[1][4]

  • Location: Store away from incompatible materials and foodstuff containers.

Q: What materials are incompatible with this compound?

Avoid contact with strong oxidizing agents .[4][11] Contact with strong oxidizers can lead to vigorous, potentially hazardous reactions. Also avoid strong acids and bases which may catalyze decomposition.

Q: I noticed the material has changed from off-white to a distinct yellow/brown color. Is it still usable?

A significant color change often indicates degradation or the presence of impurities. While this does not automatically render the compound unusable, it introduces a new variable into your experiment.

  • Causality: Indole-containing structures can be susceptible to oxidation and light-induced degradation over time, which often results in the formation of colored byproducts.

  • Recommendation: Before using discolored material, it is highly advisable to verify its purity. Techniques like ¹H NMR, LC-MS, or melting point determination can confirm the identity and integrity of the compound. If purity analysis is not possible, it is safer to use a fresh, unopened batch to ensure the reliability and reproducibility of your experimental results.

Section 4: Emergency Procedures and Spill Management

Preparedness is key to mitigating the impact of an accidental release or exposure.

Q: What should I do in case of a spill?

The response depends on the scale of the spill. For any spill, ensure you are wearing the appropriate PPE, especially respiratory protection.

  • Minor Spill (contained within a fume hood):

    • Decontaminate the area using a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol).

    • Collect all contaminated materials (cloth, gloves) in a sealed, labeled bag for hazardous waste disposal.

    • Wash the area again with soap and water.

  • Major Spill (outside of a fume hood):

    • Alert personnel in the immediate area and evacuate.

    • Restrict access to the area.

    • If the dust is airborne, leave the area immediately and contact your institution's Environmental Health & Safety (EH&S) department.

    • If the spill is contained and not airborne, cover it with a dry absorbent material to prevent dust generation. Do not use water.

    • Carefully sweep or vacuum the material into a sealed, labeled container for hazardous waste disposal. Use a vacuum equipped with a HEPA filter.

    • Decontaminate the area thoroughly once the bulk material is removed.

G spill Spill Occurs is_major Is the spill large, airborne, or outside of containment? spill->is_major minor_path Minor Spill is_major->minor_path No major_path Major Spill is_major->major_path Yes minor_step1 Ensure PPE is worn minor_path->minor_step1 minor_step2 Wipe with dampened cloth minor_step1->minor_step2 minor_step3 Collect waste for disposal minor_step2->minor_step3 minor_step4 Decontaminate area minor_step3->minor_step4 major_step1 Alert others & Evacuate Area major_path->major_step1 major_step2 Restrict Access major_step1->major_step2 major_step3 Contact EH&S Immediately major_step2->major_step3 major_step4 Cover spill with absorbent major_step3->major_step4 If trained & safe to do so major_step5 Collect waste for disposal major_step4->major_step5

Caption: Decision tree for responding to a this compound spill.

Q: What are the correct first aid measures for exposure?

Immediate and appropriate first aid can significantly reduce harm. Seek medical attention after any exposure.[4]

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][4] If the person feels unwell, call a POISON CENTER or doctor.[1]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[1][5] If skin irritation or a rash occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes.[1][5] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[4] If eye irritation persists, get medical advice/attention.[1]
Ingestion Rinse mouth with water.[5] Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[1]
Q: How should I dispose of waste containing this compound?

All waste, including unused product and contaminated materials (e.g., gloves, wipes, weigh paper), must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Dispose of the contents and container in accordance with all local, state, and federal regulations.[1][5]

  • Do not allow the material to enter drains or sewer systems.[5]

Section 5: Experimental Troubleshooting FAQs
Q: I'm having trouble dissolving the compound. What solvents are recommended?

Based on its predicted LogP of 2.64, this compound is expected to have low solubility in water and higher solubility in organic solvents.[3]

  • Recommended Solvents: Start with common organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF).

  • Troubleshooting: If solubility is still an issue, gentle warming or sonication may help. Always perform a small-scale solubility test before preparing a large stock solution. Be aware that heating may accelerate degradation, so use the lowest effective temperature.

Q: My reaction is giving unexpected side products. Could it be related to the starting material?

Yes, the purity and stability of the starting material are critical.

  • Purity Check: As mentioned, if the material is discolored or has been stored for a long time, its purity may be compromised. Re-verify the purity via NMR or LC-MS.

  • Reactivity Considerations: The indole nucleus has specific reactivity patterns. The lactam (amide) bond can be subject to hydrolysis under strong acidic or basic conditions. The bromine atom can participate in various coupling reactions. The methyl group can be a site for radical reactions under certain conditions. Review your reaction conditions to see if they are compatible with these functional groups. If you suspect an issue, running a control reaction with a fresh batch of starting material is the best way to diagnose the problem.

References
  • PubChem. 6-Bromo-1-methylindoline-2,3-dione. National Center for Biotechnology Information. [Link]

  • Molbase. This compound. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • University of Alabama at Birmingham. Personal Protective Equipment. Environmental Health & Safety Services. [Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]

  • University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment. Environmental Health & Safety. [Link]

  • Chemistry LibreTexts. Proper Protective Equipment. [Link]

  • LookChem. This compound. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Characterization of 6-Bromo-3-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Spectrum—Chemical Identity in Drug Development

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of a synthesized molecule is the bedrock upon which all subsequent biological and toxicological data are built. For novel heterocyclic compounds such as 6-Bromo-3-methylindolin-2-one, a substituted oxindole, this is not merely a procedural step but a critical checkpoint. The oxindole core is a privileged scaffold, appearing in numerous biologically active compounds and approved pharmaceuticals. The specific substitution pattern—a bromine at the C-6 position and a methyl group at the C-3 position—imparts unique physicochemical properties that dictate its biological target engagement, metabolic stability, and overall therapeutic potential.

Among the arsenal of analytical techniques available to the modern chemist, Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy remains the gold standard for structural elucidation. It provides a detailed atomic-level fingerprint, revealing not only the presence of specific functional groups but also their precise connectivity and stereochemical arrangement. This guide provides an in-depth analysis of the 1H NMR characterization of this compound, explains the causality behind its spectral features, and objectively compares the utility of NMR with alternative analytical methodologies.

Section 1: The 1H NMR Signature of this compound

The rationale for this predictive analysis lies in the well-understood influence of substituent effects on proton chemical shifts.[3][4] The electron-withdrawing nature of the bromine atom and the amide carbonyl group, combined with the specific placement of the alkyl substituents, creates a unique and predictable electronic environment for each proton.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [style=bold, color="#202124"];

} enddot Caption: Structure of this compound with key protons labeled.

Table 1: Predicted 1H NMR Spectral Data for this compound (in DMSO-d6, 500 MHz)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
N-H ~10.5Singlet (broad)-Amide proton, deshielded by the adjacent carbonyl group. Appears as a sharp singlet in dry DMSO-d6.
H-7 ~7.4Singlet (or narrow doublet)J ≈ 1-2 HzDeshielded by the C=O group and ortho to the bromine. Expected to be a narrow doublet due to small meta-coupling to H-5.
H-5 ~7.2Doublet of doublets (dd)J ≈ 8.0, 2.0 HzOrtho to H-4 (large coupling) and meta to H-7 (small coupling). Shift influenced by the para-bromine atom.
H-4 ~6.9Doublet (d)J ≈ 8.0 HzShielded relative to other aromatic protons. Coupled only to H-5.
H-3 ~3.6Quartet (q)J ≈ 7.5 HzMethine proton, deshielded by the adjacent carbonyl and aromatic ring. Split into a quartet by the three methyl protons.
-CH3 ~1.4Doublet (d)J ≈ 7.5 HzMethyl protons coupled to the single methine proton (H-3), appearing as a doublet in the aliphatic region.

Section 2: A Validated Protocol for High-Fidelity 1H NMR Acquisition

Acquiring a clean, high-resolution spectrum is paramount. The following protocol is designed to be a self-validating system, minimizing common artifacts and ensuring data integrity.

Experimental Protocol: 1H NMR of this compound

  • Sample Preparation:

    • Step 1.1 (Analyte): Accurately weigh 5-10 mg of the dried compound into a clean, dry NMR tube. The causality here is ensuring sufficient concentration for a good signal-to-noise ratio without causing solubility or line-broadening issues.

    • Step 1.2 (Solvent Selection): Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Rationale: DMSO-d6 is an excellent choice for this class of compounds. It readily solubilizes polar molecules and, crucially, its non-acidic nature preserves the N-H proton, allowing for its observation as a sharp, exchangeable singlet. In contrast, solvents like CDCl3 can sometimes lead to peak broadening or disappearance of the N-H signal due to chemical exchange.

    • Step 1.3 (Internal Standard): Add a minimal amount of tetramethylsilane (TMS) if not already present in the solvent. TMS serves as the universal internal reference, set to 0.00 ppm.[3]

    • Step 1.4 (Homogenization): Cap the tube and gently vortex or invert until the sample is fully dissolved. Visually inspect for any undissolved particulate matter.

  • Spectrometer Setup and Data Acquisition (500 MHz Spectrometer):

    • Step 2.1 (Tuning & Shimming): Insert the sample into the spectrometer. Perform automatic tuning and matching of the probe, followed by gradient shimming to optimize the magnetic field homogeneity. This is a critical step for achieving sharp, symmetrical peaks and high resolution.

    • Step 2.2 (Acquisition Parameters):

      • Pulse Program: Standard 1D proton (zg30).

      • Number of Scans (NS): 16. This provides an excellent signal-to-noise ratio for a sample of this concentration.

      • Receiver Gain (RG): Set automatically.

      • Acquisition Time (AQ): ~3-4 seconds.

      • Relaxation Delay (D1): 5 seconds. Rationale: A longer relaxation delay ensures that all protons, especially those with longer relaxation times, have fully returned to equilibrium before the next pulse. This is essential for accurate signal integration and quantification.

    • Step 2.3 (Execution): Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Step 3.1 (Fourier Transform): Apply an exponential window function (line broadening of ~0.3 Hz) to the FID and perform a Fourier transform to generate the frequency-domain spectrum.

    • Step 3.2 (Phasing & Baseline Correction): Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.

    • Step 3.3 (Calibration): Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Step 3.4 (Integration): Integrate all resolved peaks. The relative integrals should correspond to the number of protons giving rise to each signal (e.g., 1H for N-H, 3H for -CH3).

dot digraph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=9, color="#5F6368"];

} enddot Caption: Standard workflow for 1H NMR sample preparation and data acquisition.

Section 3: A Comparative Analysis of Characterization Techniques

While 1H NMR is indispensable for structural elucidation, a comprehensive characterization, particularly in a regulated drug development environment, relies on a multi-technique approach. Each method provides orthogonal, complementary information.[5][6]

Table 2: Comparison of Key Analytical Techniques

Parameter 1H NMR Spectroscopy Mass Spectrometry (LC-MS) High-Performance Liquid Chromatography (HPLC-UV)
Primary Information Atomic connectivity, stereochemistry, structural isomerismMolecular weight, elemental formula (HRMS)Purity, quantity, retention time
Structural Detail High. Unambiguous isomer differentiation.Medium. Fragmentation provides clues, but cannot resolve isomers like regioisomers.None.
Sensitivity Low (mg to high-μg range).[7]High (pg to ng range).[8]High (ng range).
Quantification Excellent (qNMR). Signal is directly proportional to molar concentration.Good, but requires isotopic standards for best accuracy due to matrix effects.Excellent. The industry standard for purity and assay determination.
Sample Throughput Low to medium.High.High.
Destructive? No. The sample can be fully recovered.[5]Yes. The sample is consumed.No (analytically), but sample is diluted in solvent.

Field-Proven Insights:

  • NMR as the Arbiter of Isomerism: For a molecule like this compound, several regioisomers could potentially be formed during synthesis (e.g., 4-bromo, 5-bromo, or 7-bromo analogs). Mass spectrometry would show an identical molecular weight for all of these isomers. Only 1H NMR, with its distinct aromatic splitting patterns, can definitively confirm the 6-bromo substitution pattern.

  • HPLC for Purity, NMR for Identity: In a typical workflow, HPLC-UV is the workhorse for determining the purity of a sample (e.g., 99.5%). However, it cannot confirm the identity of that 99.5% peak. NMR is then used to provide the unequivocal structural proof of the main component and can often help identify the structures of major impurities if they are present at sufficient concentration (>1%).

  • The Power Couple: LC-MS and NMR: The integration of LC-MS and NMR provides a powerful workflow.[5] LC-MS is used for rapid screening, providing molecular weight confirmation of the target peak. The purified fraction is then subjected to in-depth NMR analysis for full structural characterization.

dot digraph "Technique_Comparison" { graph [fontname="sans-serif", fontsize=11]; node [shape=record, style=rounded, fontname="sans-serif", fontsize=10, color="#5F6368"]; edge [arrowhead=vee, color="#5F6368", fontsize=9];

} enddot Caption: Logical relationship between analytical techniques for compound characterization.

Conclusion

For researchers and drug developers working with this compound, 1H NMR spectroscopy is not just an analytical technique; it is the primary tool for confirming molecular identity with certainty. Its ability to resolve subtle differences between isomers and provide a detailed map of the proton framework is unmatched. While techniques like Mass Spectrometry and HPLC are critical partners—offering superior sensitivity and quantitative accuracy for purity assessment, respectively—they lack the profound structural insight of NMR.[6][9] A comprehensive characterization strategy, therefore, leverages the strengths of each technique, with 1H NMR serving as the definitive cornerstone for structural verification, ensuring the integrity and validity of all subsequent research and development efforts.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

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  • Villalobos-Velazco, M., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2063. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-3-methyl-1H-indole. Retrieved from [Link]

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  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Wrzecionkowska, D., et al. (2022). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules, 27(21), 7268. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 15N NMR: Substituent effect analysis in para- and meta-substituted phenylhydrazines. Retrieved from [Link]

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A Senior Application Scientist's Guide to Halogen Reactivity: 6-Bromo- vs. 6-Chloroindolin-2-one in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indolin-2-one Core and the Critical Role of the C6-Halogen

The indolin-2-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and FDA-approved pharmaceuticals, particularly kinase inhibitors used in oncology.[1][2][3] Its rigid framework provides an excellent template for presenting substituents in a defined three-dimensional space to interact with biological targets. The functionalization of this core, especially at the C6 position of the fused benzene ring, is a critical strategy for modulating pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.[4][5]

Palladium-catalyzed cross-coupling reactions are the preeminent tools for forging these crucial carbon-carbon and carbon-heteroatom bonds.[6][7] Consequently, 6-haloindolin-2-ones serve as indispensable starting materials. The choice between a 6-bromo and a 6-chloro derivative is a frequent and pivotal decision point in synthetic route design. This guide provides an in-depth comparison of their reactivity, supported by mechanistic principles and experimental data, to empower researchers and drug development professionals to make informed, efficient, and cost-effective decisions.

The Fundamental Divide: Understanding C-Br vs. C-Cl Bond Reactivity

The differential reactivity between aryl bromides and aryl chlorides in palladium-catalyzed cross-coupling is a well-established principle rooted in the energetics of the catalytic cycle. The generally accepted order of reactivity for aryl halides is: I > Br > OTf > Cl .[8] This trend is primarily dictated by the first and often rate-determining step of the catalytic cycle: oxidative addition .

Oxidative Addition: In this step, the low-valent Palladium(0) catalyst inserts into the carbon-halogen (C-X) bond, forming a Pd(II) complex. The ease of this insertion is inversely related to the C-X bond dissociation energy (BDE). The C-Br bond (BDE ≈ 71 kcal/mol) is significantly weaker than the C-Cl bond (BDE ≈ 84 kcal/mol). This lower energy barrier means that 6-bromoindolin-2-one will typically undergo oxidative addition more readily and under milder conditions than its chloro counterpart.

While oxidative addition is the principal driver, other factors can influence the overall reaction efficiency.[9][10] However, for the purpose of this comparison, the C-X BDE is the most critical differentiating factor.

cluster_0 Reactivity in Pd Cross-Coupling cluster_1 Governing Factor C-I C-I C-Br C-Br C-I->C-Br Decreasing Reactivity → C-OTf C-OTf C-Br->C-OTf Decreasing Reactivity → C-Cl C-Cl C-OTf->C-Cl Decreasing Reactivity → High_BDE Higher Bond Dissociation Energy Low_BDE Lower Bond Dissociation Energy High_BDE->Low_BDE ← Easier Oxidative Addition

Fig 1. General reactivity trend of aryl halides.

Head-to-Head Performance in Key Cross-Coupling Reactions

The practical implications of this fundamental reactivity difference become evident when comparing the two substrates in the most common and synthetically valuable cross-coupling reactions.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron species and an aryl halide, is arguably the most widely used cross-coupling reaction in drug discovery.[11][12]

  • 6-Bromoindolin-2-one: This is the workhorse substrate for Suzuki couplings. It reacts reliably with a broad range of boronic acids and esters under relatively mild conditions. Standard catalyst systems, such as those employing Pd(PPh₃)₄ or Pd(dppf)Cl₂, are often sufficient to achieve high yields at moderate temperatures (60-90 °C).

  • 6-Chloroindolin-2-one: Activating the C-Cl bond for a Suzuki coupling is significantly more demanding.[13] Success typically requires specialized, state-of-the-art catalyst systems featuring highly electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[13] Higher reaction temperatures (≥100 °C) and stronger bases are often necessary, which can limit the functional group tolerance of the reaction.

Feature6-Bromoindolin-2-one6-Chloroindolin-2-one
Relative Reactivity HighLow
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ / Buchwald Ligands (XPhos, SPhos)
Typical Temperature 60 - 90 °C100 - 130 °C
Base K₂CO₃, Na₂CO₃, Cs₂CO₃K₃PO₄, CsF, K₂CO₃
Advantages Milder conditions, broader catalyst scope, reliableLower starting material cost
Disadvantages Higher starting material costRequires specialized catalysts, harsh conditions
B. Buchwald-Hartwig Amination (C-N Bond Formation)

The formation of anilines via Buchwald-Hartwig amination is another cornerstone transformation for synthesizing biologically active molecules.[14][15]

  • 6-Bromoindolin-2-one: This substrate couples efficiently with a wide array of primary and secondary amines. Several "generations" of Buchwald-Hartwig ligands have proven effective, allowing for broad substrate scope under well-controlled conditions.[16]

  • 6-Chloroindolin-2-one: As with Suzuki coupling, C-Cl bond amination is challenging and was a significant hurdle in the reaction's development. It necessitates the use of highly specialized and often proprietary ligands designed to facilitate the difficult oxidative addition step.[16][17] Catalyst screening is almost always required to find an optimal system, and yields can be more sensitive to reaction parameters compared to the bromo analog.

Feature6-Bromoindolin-2-one6-Chloroindolin-2-one
Relative Reactivity HighLow
Typical Ligands Xantphos, BINAP, P(t-Bu)₃Josiphos family, BrettPhos, AdBrettPhos
Typical Base NaOt-Bu, K₃PO₄, Cs₂CO₃LiHMDS, NaOt-Bu, K₃PO₄
Advantages Well-established, high functional group toleranceLower starting material cost for scale-up
Disadvantages Higher starting material costRequires expensive, specialized ligands; optimization required
C. Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling provides a powerful method for installing alkyne moieties, which can serve as versatile handles for further functionalization or as key pharmacophoric elements.[18][19]

  • 6-Bromoindolin-2-one: This is a standard and highly reliable substrate for Sonogashira couplings.[6] The classic Pd/Cu co-catalyzed conditions work exceptionally well, typically at or slightly above room temperature, to give high yields of the coupled product.[18]

  • 6-Chloroindolin-2-one: The Sonogashira coupling of aryl chlorides is notoriously difficult. The standard Pd/Cu systems are often ineffective. Success, if achieved, usually requires specialized catalyst systems, potentially copper-free variants with highly active palladium catalysts, and significantly higher temperatures.[20][21] This reaction is often a low-yielding process for chloro-substrates and is generally avoided if the bromo-analog is available.

Feature6-Bromoindolin-2-one6-Chloroindolin-2-one
Relative Reactivity HighVery Low
Typical Catalyst Pd(PPh₃)₂Cl₂ / CuISpecialized Pd(0) catalysts, often copper-free
Typical Temperature Room Temp - 60 °C80 - 120 °C
Base Et₃N, i-Pr₂NHEt₃N, Cs₂CO₃
Reliability HighLow; often requires extensive optimization
Recommendation Preferred substrateAvoid if possible; expect low yields

Field-Proven Insights: A Practical Decision Framework

The choice between 6-bromo- and 6-chloroindolin-2-one is a strategic one, balancing reactivity, cost, and project stage.

G start Project Start: Select 6-Haloindolin-2-one decision Primary Driver? start->decision bromo_path Speed & Reliability (Route Scouting, Med Chem) decision->bromo_path Reactivity chloro_path Cost & Scale (Process Chemistry, Large Scale) decision->chloro_path Cost bromo_adv Advantages: - Milder Conditions - Broader Catalyst Scope - Higher Success Probability bromo_path->bromo_adv chloro_adv Considerations: - Requires Harsh Conditions - Needs Specialized Catalysts - Extensive Optimization Likely chloro_path->chloro_adv

Fig 2. Decision framework for substrate selection.

Choose 6-Bromoindolin-2-one when:

  • Early-Stage Research & Development: For initial proof-of-concept syntheses, analog generation, and structure-activity relationship (SAR) studies, the reliability and milder conditions afforded by the bromo-derivative save valuable time and resources.

  • Sensitive Substrates: If other functional groups in the molecule are sensitive to high temperatures or strong bases, the bromo-analog is the superior choice.

  • Broad Substrate Screening: When screening a diverse library of coupling partners (e.g., various boronic acids or amines), the robust nature of the bromo-compound ensures that failures are due to the coupling partner, not the starting material's inertness.

Choose 6-Chloroindolin-2-one when:

  • Process Development & Scale-Up: The primary driver for using the chloro-analog is economic. Aryl chlorides are significantly cheaper and more readily available in bulk than their bromo counterparts.[10][22]

  • Optimized Routes: Once a specific transformation has been proven successful and needs to be scaled, investing the time to develop a robust protocol for the less reactive but more economical chloro-starting material is justified.

  • Selective Functionalization: In a molecule containing multiple different halides, the chloro-group can be used as a late-stage functionalization handle, allowing for selective reaction at a more reactive iodo- or bromo-position first.[8][23]

Exemplar Protocol: Suzuki-Miyaura Coupling of 6-Bromoindolin-2-one

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 6-bromoindolin-2-one with a generic arylboronic acid.

Objective: To synthesize 6-arylindolin-2-one.

Materials:

  • 6-Bromoindolin-2-one (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 6-bromoindolin-2-one, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 85 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 6-arylindolin-2-one product.

Causality and Self-Validation:

  • Degassed Solvents: Using degassed solvents is critical to prevent oxidation and deactivation of the Pd(0) active catalyst.

  • Inert Atmosphere: Prevents catalyst degradation and ensures reproducibility.

  • Base: The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[13]

  • Water: The presence of water in the solvent system often accelerates the reaction and helps to dissolve the inorganic base.

Conclusion

The choice between 6-bromo- and 6-chloroindolin-2-one is a classic case of balancing reactivity against cost. For the medicinal chemist focused on rapid synthesis of diverse analogs and navigating complex synthetic pathways, the superior reactivity and reliability of 6-bromoindolin-2-one make it the clear substrate of choice. Its amenability to a wide range of standard, well-understood reaction conditions minimizes optimization time and maximizes the probability of success. The 6-chloroindolin-2-one derivative, while economically attractive, reserves its utility for process chemists and large-scale campaigns where the initial investment in developing a robust, high-temperature protocol with specialized catalysts is offset by the savings in raw material cost.

References

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  • Anonymous. (2023). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. Wenxuecity.
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The Architects of Selectivity: A Comparative Guide to the Structure-Activity Relationship of 3-Methylindolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the indolin-2-one scaffold has emerged as a privileged structure, a versatile blueprint for designing potent and selective modulators of various biological targets. Among these, 3-substituted indolin-2-one derivatives have garnered significant attention, leading to the development of successful therapeutics like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-methylindolinone and related derivatives, offering a comparative perspective for researchers, scientists, and drug development professionals. We will dissect the key structural motifs that govern their biological activity, compare their performance against alternatives with supporting experimental data, and provide detailed protocols for their evaluation.

The Indolin-2-one Core: A Foundation for Diverse Biological Activities

The 2-indolinone core is a bicyclic aromatic scaffold that serves as a crucial pharmacophore for a wide range of biological activities, including but not limited to, inhibition of protein kinases, anti-proliferative effects, and anti-inflammatory properties.[3][4][5] The core structure's ability to participate in hydrogen bonding interactions, particularly the lactam moiety, is fundamental to its binding affinity with various enzymes.

The general structure of a 3-substituted indolin-2-one derivative features several key positions where modifications can significantly impact its biological profile. These include the C3-substituent, the indole nitrogen (N1), and various positions on the benzene ring (C4, C5, C6, and C7).

Deconstructing the Structure-Activity Relationship: A Positional Analysis

The biological activity and selectivity of 3-substituted indolin-2-one derivatives are exquisitely sensitive to the nature and position of their substituents. The following sections provide a detailed breakdown of the SAR at key positions.

The Crucial Role of the C3-Substituent

The substituent at the C3 position of the indolin-2-one ring is arguably the most critical determinant of a derivative's biological activity and target selectivity.[1] This position often dictates the molecule's interaction with the target protein, particularly in the case of kinase inhibitors where it extends into the ATP-binding pocket.

  • Heterocyclic Methylene Substituents: Derivatives bearing a methylene-linked five-membered heteroaryl ring, such as a pyrrole, at the C3 position are potent inhibitors of receptor tyrosine kinases (RTKs).[6][7] For instance, the (Z)-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one scaffold is a cornerstone of many antitumor drugs, including Sunitinib.[7] The pyrrole ring can be further functionalized to enhance potency and modulate physicochemical properties.

  • Benzylidene Substituents: 3-(substituted benzylidenyl)indolin-2-ones have shown selectivity towards different RTKs based on the substitution pattern of the phenyl ring. Bulky groups on the phenyl ring tend to favor inhibition of EGF and Her-2 RTKs.[6]

  • Extended Side Chains: The introduction of an extended side chain at the C3 position can lead to high potency and selectivity against PDGF and VEGF (Flk-1) RTKs.[6]

Modulating Activity through the Indole Ring

Substitutions on the benzene portion of the indolin-2-one core and at the N1 position provide avenues for fine-tuning the molecule's activity, selectivity, and pharmacokinetic properties.

  • N1-Substitution: Alkylation or arylation at the N1 position can influence the molecule's lipophilicity and its interaction with the target protein. For example, in a series of 3-arylhydrazonoindolin-2-one derivatives, N1-cyclopropyl substitution was well-tolerated and led to significant cytoprotective effects.[8][9]

  • C5-Substitution: The C5 position is a common site for modification. For instance, a methoxy group at C5 is a feature of SU9516, a cyclin-dependent kinase 2 (CDK2) inhibitor.[10] The effect of a C5 substituent on kinase inhibitory activity is highly dependent on the nature of the C3 substituent.[11]

  • C6-Substitution: The introduction of a ureido group at the C6 position of 3-pyrrolemethylideneindolin-2-one has been shown to enhance the potency of inhibition against VEGFR and PDGFR.[7]

The following diagram illustrates the key structural features of the 3-substituted indolin-2-one scaffold and their influence on biological activity.

SAR_Indolinone cluster_core Indolin-2-one Core core C3 C3-Substituent (Primary determinant of activity and selectivity) core->C3 N1 N1-Position (Modulates lipophilicity and target interaction) core->N1 C5_C6 C5/C6-Positions (Fine-tunes potency and selectivity) core->C5_C6

Caption: Key modification sites of the 3-substituted indolin-2-one scaffold.

Comparative Analysis: Sunitinib vs. Alternative Kinase Inhibitors

Sunitinib (SU11248) is a prime example of a successful 3-substituted indolin-2-one derivative. It functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor, targeting VEGFRs, PDGFRs, c-KIT, and others.[1][7] Its clinical success has spurred the development of numerous analogs and other kinase inhibitors.

CompoundTarget KinasesIC50 (VEGFR-2)Key Structural FeaturesReference
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RET0.075 ± 0.002 µM3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one core with a diethylaminoethyl carboxamide side chain on the pyrrole ring.[12]
SU5416 (Semaxanib) VEGFRs, PDGFRs-Precursor to Sunitinib, lacks the diethylaminoethyl carboxamide side chain.[7][11]
Compound 13b (Thiazole Hybrid) VEGFR-20.067 ± 0.002 µM2-indolinone thiazole hybrid, demonstrating superior VEGFR-2 inhibition to Sunitinib.[12]
Compound 14h (Chloropyrrole derivative) VEGFR-2-Introduction of a chlorine atom on the pyrrole ring, which was found to reduce cardiotoxicity compared to Sunitinib.[13]

This table highlights how subtle modifications to the core structure can lead to significant differences in potency and safety profiles. For instance, the thiazole hybrid Compound 13b shows slightly improved VEGFR-2 inhibition over Sunitinib, while Compound 14h demonstrates the potential to mitigate cardiotoxicity through halogenation of the pyrrole ring.[12][13]

Experimental Protocols for Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential. Below are representative protocols for key assays used in the evaluation of 3-methylindolinone derivatives.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (3-methylindolinone derivatives)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate, and kinase buffer to the wells of a 384-well plate.

  • Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • Test compounds (3-methylindolinone derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

The following diagram illustrates a typical experimental workflow for the evaluation of 3-methylindolinone derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) synthesis Synthesis of Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization kinase_assay Kinase Inhibition Assay (IC50) characterization->kinase_assay cell_viability Cell Viability Assay (MTT) kinase_assay->cell_viability animal_models Xenograft Models cell_viability->animal_models toxicity Toxicity Studies animal_models->toxicity

Caption: Experimental workflow for evaluating 3-methylindolinone derivatives.

Signaling Pathway Context: Targeting VEGFR Signaling

Many 3-substituted indolin-2-one derivatives, including Sunitinib, exert their anticancer effects by inhibiting the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) that tumors require for growth and metastasis.

VEGFR_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Indolinone 3-Substituted Indolin-2-one (e.g., Sunitinib) Indolinone->VEGFR Inhibits (ATP-binding site) PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Angiogenesis

Caption: Inhibition of the VEGFR signaling pathway by 3-substituted indolin-2-ones.

Conclusion and Future Perspectives

The 3-substituted indolin-2-one scaffold continues to be a highly fruitful starting point for the design of potent and selective inhibitors of various biological targets. The extensive SAR data accumulated over the years provides a robust framework for the rational design of novel derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. Future research will likely focus on exploring novel substitutions at the C3 position and on the indolin-2-one core to overcome drug resistance and to target other disease-relevant proteins. The integration of computational modeling and structural biology will undoubtedly accelerate the discovery of the next generation of indolin-2-one-based therapeutics.

References

  • Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. PubMed. [Link]

  • Kinase inhibitors with 3-(1H-pyrrol-2-yl)methylene-indolin-2-one scaffold. ResearchGate. [Link]

  • Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. PubMed. [Link]

  • Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. PubMed. [Link]

  • The design and structure–activity relationship of sunitinib. The first.... ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. National Institutes of Health (NIH). [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. PubMed. [Link]

  • The three-substituted indolinone cyclin-dependent kinase 2 inhibitor 3-[1-(3H-imidazol-4-yl)-meth-(Z)-ylidene]-5-methoxy-1,3-dihydro-indol-2-one (SU9516) kills human leukemia cells via down-regulation of Mcl-1 through a transcriptional mechanism. PubMed. [Link]

  • Novel 2-indolinone thiazole hybrids as sunitinib analogues: Design, synthesis, and potent VEGFR-2 inhibition with potential anti-renal cancer activity. PubMed. [Link]

  • Insights into Structure-Activity Relationships of 3-Arylhydrazonoindolin-2-One Derivatives for Their Multitarget Activity on β-Amyloid Aggregation and Neurotoxicity. MDPI. [Link]

  • Insights into Structure-Activity Relationships of 3-Arylhydrazonoindolin-2-One Derivatives for Their Multitarget Activity on β-Amyloid Aggregation and Neurotoxicity. ResearchGate. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]

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Efficacy Unleashed: A Comparative Guide to 6-Bromo-3-methylindolin-2-one Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors for oncology.[1] Within this structural class, 6-bromo-3-methylindolin-2-one and its analogs have emerged as a promising foundation for the development of novel therapeutics. The strategic placement of a bromine atom at the C6 position and a methyl group at the C3 position of the indolin-2-one core can significantly influence the compound's interaction with the ATP-binding pocket of various kinases, thereby modulating their activity.[2][3]

This guide offers an in-depth comparative analysis of the efficacy of this compound analogs, delving into their structure-activity relationships (SAR), supported by experimental data from seminal studies. We will explore the nuances of their synthesis, the critical assays for efficacy evaluation, and the molecular pathways they target.

The Significance of the this compound Scaffold

The indolin-2-one core acts as a versatile scaffold, providing a rigid framework for the precise orientation of various substituents. The bromine atom at the C6 position often engages in halogen bonding and hydrophobic interactions within the kinase domain, enhancing binding affinity and selectivity.[2] The substituent at the C3 position is pivotal in dictating the specific kinases targeted.[3] By modifying this position, researchers can fine-tune the inhibitory profile of the analogs, directing them towards key players in cancer progression such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[2][4]

Comparative Efficacy of 6-Bromoindolin-2-one Analogs: A Data-Driven Analysis

A crucial aspect of drug development is the quantitative comparison of the efficacy of different analogs. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Anticancer Activity of Selected 6-Bromoindolin-2-one Analogs (Bromophenol Derivatives) [5]

CompoundA549 (Lung) IC50 (μM)Bel7402 (Liver) IC50 (μM)HepG2 (Liver) IC50 (μM)HeLa (Cervical) IC50 (μM)HCT116 (Colon) IC50 (μM)
4g 1.8 ± 0.22.5 ± 0.33.1 ± 0.42.2 ± 0.31.5 ± 0.2
4h 2.1 ± 0.32.8 ± 0.43.5 ± 0.52.6 ± 0.41.9 ± 0.3
4i 1.5 ± 0.22.2 ± 0.32.8 ± 0.41.9 ± 0.21.3 ± 0.2
5h 3.2 ± 0.44.1 ± 0.54.8 ± 0.63.5 ± 0.52.8 ± 0.4
6d 2.5 ± 0.33.2 ± 0.43.9 ± 0.52.8 ± 0.42.1 ± 0.3
7a 2.8 ± 0.43.5 ± 0.54.2 ± 0.63.1 ± 0.42.5 ± 0.3
7b 2.2 ± 0.32.9 ± 0.43.6 ± 0.52.5 ± 0.31.8 ± 0.2
Sunitinib 5.6 ± 0.76.8 ± 0.87.5 ± 0.96.2 ± 0.74.9 ± 0.6

Data is presented as mean ± SD from three independent experiments.

The data clearly indicates that several analogs exhibit potent anticancer activity, with IC50 values in the low micromolar range, and in some cases, surpassing the efficacy of the FDA-approved multi-kinase inhibitor, Sunitinib, in these specific cell lines.[5] This highlights the potential for discovering highly effective anticancer agents through modifications of the 6-bromoindolin-2-one scaffold.

Key Signaling Pathways Targeted by Indolin-2-one Analogs

Indolin-2-one derivatives primarily exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis.[2] The diagram below illustrates the general mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylation Analog This compound Analog Analog->RTK Inhibits ATP Binding ATP ATP ATP->RTK Proliferation Cell Proliferation Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis Survival Cell Survival Downstream->Survival

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by 6-Bromoindolin-2-one Analogs.

By competitively binding to the ATP-binding site of RTKs, these analogs prevent the phosphorylation and activation of downstream signaling pathways that are essential for cancer cell proliferation, survival, and the formation of new blood vessels that supply nutrients to the tumor.[2]

Experimental Methodologies for Efficacy Evaluation

The robust evaluation of novel kinase inhibitors requires a multi-faceted approach, combining in vitro and in vivo assays to assess their potency, selectivity, and therapeutic potential.

General Workflow for Evaluating Kinase Inhibitor Efficacy

G cluster_workflow Experimental Workflow Start Compound Synthesis & Characterization Biochemical Biochemical Assays (Kinase Inhibition, IC50) Start->Biochemical CellBased Cell-Based Assays (Viability, Apoptosis) Biochemical->CellBased InVivo In Vivo Models (Xenografts) CellBased->InVivo Tox Toxicity & PK/PD Studies InVivo->Tox End Lead Optimization Tox->End

Caption: A streamlined workflow for the preclinical evaluation of kinase inhibitors.

Detailed Protocol: Cell Viability (XTT) Assay

The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] It is often preferred over the MTT assay as it produces a water-soluble formazan product, simplifying the protocol.[8][9]

Principle: Metabolically active cells reduce the tetrazolium salt XTT to a colored formazan product, the amount of which is directly proportional to the number of viable cells.[7]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • XTT Reagent Preparation and Addition:

    • Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent with an electron-coupling reagent.

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C and 5% CO2, or until a significant color change is observed.

  • Absorbance Measurement:

    • Gently shake the plate to ensure a homogenous distribution of the color.

    • Measure the absorbance of the samples in a microplate (ELISA) reader at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.

Detailed Protocol: In Vivo Tumor Xenograft Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are indispensable for evaluating the in vivo efficacy of anticancer drug candidates.[5]

Principle: This model allows for the assessment of a compound's ability to inhibit tumor growth in a living organism, providing crucial data on its therapeutic potential and potential toxicity.[5]

Step-by-Step Protocol:

  • Animal Acclimatization and Cell Preparation:

    • Acclimate immunodeficient mice (e.g., nude or SCID mice) for at least one week under specific pathogen-free conditions.

    • Culture the desired human cancer cell line (e.g., A549, HCT116) to a sufficient number.

    • Harvest the cells and resuspend them in a sterile, serum-free medium or Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Cell Implantation:

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

    • Monitor the mice regularly for tumor growth.

  • Treatment Initiation and Administration:

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Prepare the this compound analog formulation for administration (e.g., in a vehicle like corn oil or a solution for intraperitoneal injection).

    • Administer the compound to the treatment group according to the predetermined dosing schedule (e.g., daily, once every two days). The control group should receive the vehicle only.

  • Tumor Growth Monitoring and Body Weight Measurement:

    • Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice to assess the general toxicity of the compound.

  • Endpoint and Data Analysis:

    • The experiment is typically terminated when the tumors in the control group reach a predetermined size or after a specific treatment duration.

    • Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

    • Plot the mean tumor volume over time for each group to generate tumor growth curves.

    • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel kinase inhibitors with significant therapeutic potential in oncology. The comparative data, although based on a closely related series of compounds, strongly suggests that strategic modifications to this scaffold can lead to highly potent and selective anticancer agents.

Future research should focus on the synthesis and systematic evaluation of a diverse library of this compound analogs with various substitutions at the C3 position and other key positions on the indolinone ring. A comprehensive head-to-head comparison of these analogs against a broad panel of kinases and cancer cell lines will be instrumental in elucidating detailed structure-activity relationships and identifying lead candidates with optimal efficacy and safety profiles for further preclinical and clinical development.

References

  • Wang, L. J., Wang, S. Y., Jiang, B., Wu, N., Li, X. Q., Wang, B. C., ... & Shi, D. Y. (2015). Design, synthesis and biological evaluation of novel bromophenol derivatives incorporating indolin-2-one moiety as potential anticancer agents. Molecules, 20(2), 3075-3091. Available from: [Link]

  • Biotech Spain. (2025). XTT Assays vs MTT. Retrieved from [Link]

  • Wikipedia. (2023). MTT assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]

  • Frontiers in Oncology. (2021). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Xenograft Models. Retrieved from [Link]

  • Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Retrieved from [Link]

  • National Institutes of Health. (2012). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • ResearchGate. (2022). The effect of indolin‐2‐one derivatives on the cell cycle profile of.... Retrieved from [Link]

  • Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (2017). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 9(3), 57-63. Available from: [Link]

  • Taylor & Francis Online. (2015). 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014). Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Retrieved from [Link]

  • PubMed. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Retrieved from [Link]

  • PubMed. (2017). GSK-3β Inhibitor 6-bromo-indirubin-3'-oxime Promotes Both Adhesive Activity and Drug Resistance in Colorectal Cancer Cells. Retrieved from [Link]

  • PubMed. (2023). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Retrieved from [Link]

  • MDPI. (2022). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Retrieved from [Link]

  • MDPI. (2023). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Retrieved from [Link]

  • Medires. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Retrieved from [Link]

  • ACS Publications. (2008). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central. (2023). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Retrieved from [Link]

  • PubMed. (2024). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Retrieved from [Link]

  • PubMed. (2012). Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-2,3-dihydro-1H-indol-2-one. Retrieved from [Link]

  • Medires. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h) - Medires. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Structural Confirmation of 6-Bromo-3-methylindolin-2-one: An Orthogonal Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indolin-2-one (oxindole) scaffold is a privileged structure, forming the core of numerous therapeutic agents. The synthesis of novel derivatives, such as 6-Bromo-3-methylindolin-2-one, necessitates a rigorous and unequivocal confirmation of its chemical structure. An error in structural assignment can have profound consequences, invalidating biological data and wasting significant resources.

This guide provides a comprehensive comparison of the primary analytical techniques used to confirm the structure of this compound (CAS: 90725-50-1). We will move beyond simple procedural descriptions to explain the causality behind the analytical strategy, emphasizing an orthogonal approach where each technique provides a unique and complementary piece of the structural puzzle. This ensures a self-validating workflow, which is the cornerstone of scientific integrity.

The Analytical Challenge: Deconstructing this compound

Before delving into the techniques, let's analyze the target structure to identify its key features, which our analytical methods must confirm.

  • Molecular Formula: C₉H₈BrNO[1]

  • Core Scaffold: An indolin-2-one (oxindole) ring system.

  • Substitution Pattern: A bromine atom at the C6 position of the aromatic ring.

  • Aliphatic Moiety: A methyl group at the C3 position.

  • Stereocenter: The C3 carbon is a chiral center, meaning the molecule can exist as a racemic mixture of (R) and (S) enantiomers.

  • Key Functional Groups: A secondary amide (lactam) and an aryl bromide.

Our analytical workflow must definitively confirm the molecular formula, the precise connectivity of all atoms, and, if possible, the three-dimensional arrangement of the atoms.

An Orthogonal Strategy for Unambiguous Confirmation

A robust structural elucidation strategy relies on orthogonal techniques—methods that measure different physical properties of the molecule. For this compound, the synergistic use of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography provides the highest level of confidence.

G cluster_0 Analytical Workflow synthesis Synthesized Compound (this compound) ms Mass Spectrometry (HRMS) Is it the correct formula? synthesis->ms Check Molecular Formula nmr NMR Spectroscopy (¹H, ¹³C, 2D) What is the connectivity? ms->nmr Formula Confirmed xray X-ray Crystallography What is the 3D structure? nmr->xray Connectivity Established confirmation Structure Confirmed xray->confirmation Absolute/Relative Stereochemistry Confirmed

Caption: Logical workflow for the structural confirmation of a novel compound.

Part 1: Mass Spectrometry – The Molecular Formula Gatekeeper

Expert Rationale: We begin with High-Resolution Mass Spectrometry (HRMS) as our first analytical checkpoint. It is a rapid, highly sensitive technique that requires minimal sample. Its primary purpose is to confirm the elemental composition, which is the most fundamental characteristic of the molecule. For a halogenated compound like ours, MS provides a uniquely powerful diagnostic signature.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Acquire data in positive ion mode. The lactam nitrogen or oxygen can be protonated to form the [M+H]⁺ ion.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Analysis: Determine the accurate mass of the most abundant peak in the molecular ion cluster and compare it to the theoretical mass calculated for the protonated formula [C₉H₉BrNO]⁺.

Expected Data & Interpretation:

The most critical feature in the mass spectrum of this compound is the isotopic pattern caused by the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two peaks of almost equal intensity separated by approximately 2 m/z units.

PropertyTheoretical ValueExpected Observation
Molecular Formula C₉H₈BrNO-
Monoisotopic Mass 224.97893 Da[1]-
[M+H]⁺ (with ⁷⁹Br) 225.98671 DaA high-resolution peak measured to within 5 ppm of the theoretical value.
[M+H]⁺ (with ⁸¹Br) 227.98466 DaA second high-resolution peak, of nearly equal intensity to the first, measured to within 5 ppm.
Isotopic Signature A/A+2 ratio of ~1:1The presence of this distinct "doublet" for the molecular ion is a hallmark of a monobrominated compound and provides extremely high confidence in the presence of bromine.[2]

A failure to observe this characteristic isotopic pattern would immediately cast serious doubt on the proposed structure.

Part 2: NMR Spectroscopy – Mapping the Atomic Connectivity

Expert Rationale: With the correct molecular formula confirmed by HRMS, we proceed to Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is the most powerful tool for determining the precise arrangement and connectivity of atoms in a molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, we can build a complete picture of the molecular framework.

G cluster_1 NMR Analysis Workflow sample_prep Dissolve ~5-10 mg in CDCl₃ or DMSO-d₆ h1_nmr ¹H NMR (Proton Environments & Splitting) sample_prep->h1_nmr c13_nmr ¹³C NMR (Carbon Skeleton) sample_prep->c13_nmr d2_nmr 2D NMR (COSY, HSQC) (H-H & C-H Correlations) h1_nmr->d2_nmr Correlate Protons c13_nmr->d2_nmr Correlate Carbons structure Assemble Connectivity Map d2_nmr->structure

Caption: A typical workflow for structural elucidation using NMR spectroscopy.

Experimental Protocols

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

    • Instrument: Use a 400 MHz or higher field NMR spectrometer.

    • Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: The same sample can be used.

    • Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

Predicted Spectra & Interpretation

The predicted chemical shifts (δ) and coupling patterns are based on analysis of similar structures such as 6-bromooxindole and 3-methyloxindole.[3][4]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
NH~10.5broad singlet-1HTypical chemical shift for a lactam N-H proton; broad due to quadrupole coupling and potential exchange.
H7~7.35doublet of doublets (dd)J ≈ 8.0, 1.8 Hz1HOrtho-coupled to H5 (J≈8.0 Hz) and meta-coupled to H4 (J≈1.8 Hz).
H5~7.25doublet (d)J ≈ 8.0 Hz1HOrtho-coupled to H7.
H4~7.15doublet (d)J ≈ 1.8 Hz1HMeta-coupled to H7 and para to the bromine. Appears as a narrow doublet or singlet.
H3~3.60quartet (q)J ≈ 7.0 Hz1HCoupled to the three protons of the adjacent methyl group.
CH₃~1.40doublet (d)J ≈ 7.0 Hz3HCoupled to the single proton at the C3 position.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon AssignmentPredicted δ (ppm)Rationale
C2 (C=O)~178Typical chemical shift for a lactam carbonyl carbon.
C7a~142Aromatic quaternary carbon adjacent to the nitrogen.
C3a~130Aromatic quaternary carbon.
C5~128Aromatic CH carbon.
C7~125Aromatic CH carbon.
C4~112Aromatic CH carbon, shifted upfield due to ortho relation to the nitrogen atom.
C6 (C-Br)~115Aromatic quaternary carbon attached to bromine; its shift is directly influenced by the halogen (heavy atom effect).
C3~40Aliphatic CH carbon, deshielded by the adjacent carbonyl and aromatic ring.
CH₃~15Aliphatic methyl carbon.

Advanced 2D NMR: To unequivocally link these assignments, a COSY (Correlation Spectroscopy) experiment would show a correlation between the H3 quartet and the CH₃ doublet. An HSQC (Heteronuclear Single Quantum Coherence) experiment would connect each proton signal to its directly attached carbon (e.g., H3 to C3, H5 to C5, etc.), confirming the assignments made above.

Part 3: X-ray Crystallography – The Gold Standard

Expert Rationale: While NMR provides the connectivity, it does not directly reveal the three-dimensional structure or absolute stereochemistry. Single-crystal X-ray crystallography is the definitive method that provides an unambiguous 3D map of the molecule in the solid state.[5] It serves as the final, incontrovertible piece of evidence, especially for confirming the configuration of the stereocenter at C3.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. High-purity sample is dissolved in a minimal amount of a suitable solvent or solvent system. Slow evaporation, slow cooling, or vapor diffusion of an anti-solvent is then used to encourage the growth of single, defect-free crystals.

  • Mounting and Data Collection: A suitable crystal is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-rays are diffracted by the crystal, and the diffraction pattern is collected by a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule, from which atomic positions are determined. This model is then refined to best fit the experimental data.

Expected Outcome & Interpretation:

The result of a successful X-ray diffraction experiment is a complete structural model that includes:

  • Unambiguous Connectivity: It will confirm the entire molecular framework predicted by NMR.

  • Precise Bond Lengths and Angles: Providing detailed geometric information about the molecule.

  • Stereochemistry: For a racemic sample, the crystal will contain both (R) and (S) enantiomers in the unit cell, confirming the relative stereochemistry. If an enantiomerically pure sample is crystallized, the absolute configuration can often be determined.[6][7]

The final output is typically represented as a thermal ellipsoid plot (e.g., an ORTEP diagram), which serves as a visual certificate of the molecule's structure.

Comparative Analysis Summary

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular formula, presence of bromine (isotopic pattern).High sensitivity, fast analysis, low sample consumption, definitive isotopic signature.Provides no information on atomic connectivity or stereochemistry.
NMR Spectroscopy Atomic connectivity, number and type of proton/carbon environments, relative stereochemistry (sometimes).Provides the most detailed information on the molecular framework in solution.Lower sensitivity than MS, requires more sample, can be complex to interpret.
X-ray Crystallography Unambiguous 3D structure, bond lengths/angles, absolute/relative stereochemistry.The "gold standard" for structural proof; provides definitive evidence.Requires a suitable single crystal (can be a major bottleneck), structure is in solid state.

Conclusion

The structural confirmation of this compound should not be considered complete based on a single analytical technique. True scientific rigor is achieved through an orthogonal and self-validating workflow. By first using Mass Spectrometry to confirm the correct molecular formula and the presence of bromine, we establish a firm foundation. We then employ NMR Spectroscopy to meticulously assemble the atomic connectivity, ensuring every piece of the molecule is in its correct place. Finally, where absolute proof is required, X-ray Crystallography provides the ultimate, unambiguous 3D structure. This multi-faceted approach ensures the highest degree of confidence, enabling researchers to proceed with their drug development efforts on solid ground.

References

  • The Royal Society of Chemistry. Supporting Information for an article. Accessed December 12, 2025.
  • ChemicalBook. 6-Bromo-1H-indole(52415-29-9) 1H NMR. Accessed December 12, 2025.
  • BLDpharm. 158326-84-2|6-Bromo-3,3-dimethylindolin-2-one. Accessed December 12, 2025.
  • PubChem. 6-bromo-2,3-dihydro-1H-indol-2-one | C8H6BrNO | CID 2773289. Accessed December 12, 2025.
  • LookChem. This compound. Accessed December 12, 2025.
  • MDPI.
  • BLDpharm. 90725-50-1|this compound. Accessed December 12, 2025.
  • PubChem. 6-Bromo-3-methyl-1H-indole | C9H8BrN | CID 53402958. Accessed December 12, 2025.
  • National Institutes of Health (NIH). 6-Bromo-1-methyl-4-[2-(1-phenylethylidene)hydrazinylidene]. Accessed December 12, 2025.
  • ResearchGate. X-ray crystal structure of compound 6b. Accessed December 12, 2025.
  • ResearchGate. Two views of the X-Ray diffraction study of compound 6h, crystallized with one molecule of ethanol. Accessed December 12, 2025.
  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Accessed December 12, 2025.
  • PubChem. 3-Methyloxindole | C9H9NO | CID 150923. Accessed December 12, 2025.

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A Comparative Guide to Halogenated Indolinones in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indolinone scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in bioactive molecules has driven significant interest in developing efficient and stereoselective synthetic methodologies. Within this landscape, halogenated indolinones have emerged as powerful tools, not merely as synthetic targets, but as highly effective organocatalysts. This guide provides a comparative analysis of halogenated indolinones in catalysis, offering insights into how the choice of halogen profoundly influences catalytic outcomes. We will delve into the underlying mechanistic principles, present comparative experimental data, and provide actionable protocols for leveraging these catalysts in your own research.

The Halogen's Influence: More Than Just an Inert Substituent

The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) onto the indolinone framework is a strategic decision that fundamentally alters the catalyst's electronic and steric properties. This modulation is key to its catalytic prowess, primarily through the phenomenon of halogen bonding.

Halogen Bonding (XB): A non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a nucleophilic species.[1] The strength of this interaction is highly dependent on the identity of the halogen, following the general trend I > Br > Cl > F.[2] This directional and tunable interaction is pivotal for substrate activation and organizing the transition state in asymmetric catalysis, ultimately dictating the stereochemical outcome of a reaction.[2]

Here's a breakdown of how each halogen uniquely contributes:

  • Iodine: Forms the strongest halogen bonds. This leads to significant substrate activation and often results in the highest levels of stereoselectivity. The large size of iodine can also introduce beneficial steric hindrance, further enhancing facial discrimination.

  • Bromine: Offers a balance between the strong XB-donating ability of iodine and the greater electronegativity of chlorine. Bromo-substituted indolinones are often highly effective and provide a cost-effective alternative to their iodo-counterparts.

  • Chlorine: While a weaker XB donor than bromine or iodine, chlorine's high electronegativity can still effectively polarize the indolinone scaffold, influencing its Lewis acidity. In some cases, chloro-indolinones have been shown to be highly effective catalysts.[3]

  • Fluorine: Due to its high electronegativity and low polarizability, fluorine is generally considered a poor halogen bond donor. However, its strong electron-withdrawing nature can significantly impact the overall acidity of the catalyst, influencing reactivity through other mechanisms. Recent studies have begun to explore the potential of fluorine in halogen bonding catalysis, though this remains a developing area.[4]

Comparative Catalytic Performance: A Data-Driven Analysis

To illustrate the practical implications of halogen choice, let's consider a representative asymmetric transformation: the Michael addition of a nucleophile to an α,β-unsaturated acceptor. This reaction class is fundamental in carbon-carbon bond formation and has been extensively studied using various organocatalysts.

Catalyst (Halogen)Yield (%)Enantiomeric Excess (ee, %)
Iodo-indolinone 9598
Bromo-indolinone 9295
Chloro-indolinone 8885
Fluoro-indolinone 7560

This data is illustrative and compiled from general trends observed in halogen bonding catalysis. Actual results will vary depending on the specific reaction, substrates, and conditions.

Analysis of the Data:

The trend is clear: catalytic performance, particularly enantioselectivity, correlates strongly with the halogen's ability to act as a halogen bond donor. The iodo-indolinone catalyst provides the highest enantiomeric excess, which can be attributed to the strong and highly directional interaction between the iodine atom and the substrate in the transition state. This robust interaction creates a well-defined chiral environment, leading to excellent stereochemical control. As we move up the halogen group to bromine and chlorine, the halogen bond strength decreases, resulting in a corresponding drop in enantioselectivity. The fluoro-indolinone, being the weakest XB donor, shows the lowest performance in this comparative context.

Mechanistic Insights: Visualizing the Role of Halogen Bonding

To understand why the choice of halogen is so critical, we need to visualize the catalytic cycle and the key transition state. The following diagram illustrates the proposed mechanism for an asymmetric Michael addition catalyzed by a halogenated indolinone.

Halogen_Bonding_Catalysis_Mechanism cluster_0 Catalytic Cycle cluster_1 Transition State Detail Catalyst Halogenated Indolinone (Cat-X) Intermediate1 Cat-X • E Complex Catalyst->Intermediate1 + E Substrate Nucleophile (NuH) Acceptor Acceptor (E) Intermediate2 [TS]‡ (Nu-E-Cat-X) Intermediate1->Intermediate2 + NuH Product_Complex Product • Cat-X Intermediate2->Product_Complex C-C bond formation Product_Complex->Catalyst - Product Product Chiral Product Product_Complex->Product TS_Detail < Transition State (TS) The halogen atom (X) on the catalyst forms a directional halogen bond with a Lewis basic site on the acceptor (e.g., a carbonyl oxygen), activating it towards nucleophilic attack. The strength of this X•••O interaction dictates the rigidity of the transition state assembly and, consequently, the degree of enantioselectivity. I > Br > Cl >> F >

Caption: Proposed catalytic cycle highlighting the role of halogen bonding.

Experimental Protocol: Asymmetric Michael Addition

This section provides a detailed, step-by-step methodology for a representative asymmetric Michael addition reaction.

Materials:

  • Halogenated Indolinone Catalyst (e.g., 5 mol%)

  • Michael Acceptor (e.g., chalcone, 1.0 equiv)

  • Michael Donor (e.g., diethyl malonate, 1.2 equiv)

  • Anhydrous Solvent (e.g., Toluene, 0.1 M)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow Diagram:

Experimental_Workflow start Start reagents Weigh catalyst and Michael acceptor into an oven-dried flask. start->reagents atmosphere Purge flask with inert gas (Nitrogen or Argon). reagents->atmosphere solvent Add anhydrous solvent via syringe. atmosphere->solvent stir Stir mixture at specified temperature (e.g., room temperature). solvent->stir donor Add Michael donor dropwise via syringe. stir->donor monitor Monitor reaction progress by TLC or LC-MS. donor->monitor workup Quench reaction and perform aqueous workup. monitor->workup Upon completion purify Purify crude product by column chromatography. workup->purify analyze Analyze purified product for yield and enantiomeric excess (HPLC). purify->analyze end End analyze->end

Caption: A typical experimental workflow for an organocatalytic reaction.

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the halogenated indolinone catalyst (5 mol%) and the Michael acceptor (1.0 equiv).

  • Seal the flask with a septum and purge with a stream of nitrogen or argon for 5-10 minutes.

  • Add anhydrous toluene via syringe to achieve the desired concentration (e.g., 0.1 M).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the Michael donor (1.2 equiv) dropwise via syringe over 5 minutes.

  • Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Outlook

Halogenated indolinones are versatile and powerful organocatalysts, with their efficacy being highly tunable based on the choice of halogen. The ability to form halogen bonds of varying strengths allows for the rational design of catalysts tailored for specific asymmetric transformations. The general trend of I > Br > Cl in terms of catalytic performance, particularly enantioselectivity, holds true in many cases and provides a valuable starting point for catalyst screening and optimization.

The field of halogen bonding in catalysis continues to expand, with new applications and a deeper mechanistic understanding emerging regularly. Future research will likely focus on the development of novel chiral scaffolds incorporating halogen atoms, the application of these catalysts in a broader range of asymmetric reactions, and the exploration of cooperative catalysis where halogen bonding works in concert with other non-covalent interactions. For researchers in drug development and synthetic chemistry, a thorough understanding of these principles is essential for the efficient and stereoselective synthesis of complex chiral molecules.

References

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A Senior Application Scientist's Guide to Synthesis Validation by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Post-Synthesis Validation

A synthetic route is a roadmap, but it doesn't guarantee the destination was reached flawlessly. Impurities, side-products, and unreacted starting materials are common passengers. Failure to identify and quantify these can have cascading consequences, from misleading structure-activity relationship (SAR) data to compromising patient safety in later developmental stages.

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the cornerstone of modern synthesis validation for its unparalleled sensitivity and selectivity.[1] It is a hyphenated technique that couples the separation power of High-Performance Liquid Chromatography (HPLC) with the mass-analyzing capability of mass spectrometry.[1][2] This dual-pronged approach allows us to answer three fundamental questions about our sample:

  • Identity: Is the compound of interest present, and does it have the correct molecular weight?

  • Purity: What is the relative abundance of the target compound compared to impurities?

  • Confirmation: Are the observed impurities related to the starting materials or are they unexpected side-products?

The LC-MS Workflow: A Step-by-Step Methodological Guide

This section details a robust, self-validating workflow for the analysis of a newly synthesized small molecule. The logic behind each step is as critical as the step itself.

Diagram: The Synthesis Validation Workflow

LCMS_Workflow cluster_prep Phase 1: Preparation & System Readiness cluster_analysis Phase 2: Data Acquisition cluster_data Phase 3: Data Interpretation Crude Crude Synthetic Product SamplePrep Sample Preparation (Dilution, Filtration) Crude->SamplePrep Aliquot SST System Suitability Test (SST) (Run QC Standard) SamplePrep->SST Prepare Sample Batch LC LC Separation (Reverse-Phase C18) SST->LC Inject Batch Ionization Ionization (Electrospray - ESI) LC->Ionization Eluent MS Mass Analysis (e.g., Q-TOF) Ionization->MS Gas-Phase Ions Detection Detection & Data Capture MS->Detection Separated Ions Processing Data Processing (Peak Integration, Deconvolution) Detection->Processing Interpretation Interpretation (Confirm Mass, Assess Purity) Processing->Interpretation Report Final Report (Validated Identity & Purity) Interpretation->Report Decision

Caption: High-level workflow from crude product to final validated report.

Experimental Protocol

Objective: To confirm the identity and assess the purity of a synthesized small molecule (Expected MW = 350.4 Da).

Step 1: System Suitability Testing (SST) - The Self-Validation Checkpoint

  • Rationale: Before analyzing any unknown, you must verify the LC-MS system is performing optimally. An SST provides confidence that the instrument (pumps, column, mass spectrometer) meets established performance criteria.[3][4] Failing to do this is akin to using an uncalibrated scale; the results are meaningless.

  • Protocol:

    • Prepare a QC standard solution containing a known compound (e.g., a stable, commercially available compound with a similar structure or polarity to your analyte) at a known concentration (e.g., 1 µg/mL).

    • Inject the QC standard 5-6 times.

    • Acceptance Criteria:

      • Retention Time (RT) Reproducibility: Relative Standard Deviation (RSD) < 1%.

      • Peak Area Reproducibility: RSD < 5%.

      • Mass Accuracy: Measured mass within 5 ppm of the theoretical mass (for high-resolution MS).

    • If criteria are not met, troubleshoot the system before proceeding. Common issues include leaks, column degradation, or a dirty ion source.

Step 2: Sample Preparation

  • Rationale: Proper sample preparation is critical to prevent column clogging and ion suppression. The goal is to dissolve the analyte in a solvent compatible with the mobile phase and remove any particulate matter.

  • Protocol:

    • Accurately weigh ~1 mg of your crude synthetic product.

    • Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~1-5 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).

    • Filter the final solution through a 0.22 µm syringe filter into an LC vial.

Step 3: LC Method Development - The Separation Strategy

  • Rationale: The liquid chromatography step separates your target compound from impurities, starting materials, and reagents. A good separation is key to accurate purity assessment. For most small organic molecules, a reverse-phase C18 column is an excellent starting point.[5] Formic acid is added to the mobile phase to improve peak shape and promote protonation for positive-ion ESI.[5]

  • Protocol:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start with a broad scouting gradient to see where your compound elutes.

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: Hold at 95% B

      • 10-10.1 min: 95% to 5% B

      • 10.1-12 min: Hold at 5% B (re-equilibration)

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

Step 4: MS Method Development - The Detection Strategy

  • Rationale: Electrospray Ionization (ESI) is a 'soft' ionization technique ideal for many organic molecules, as it minimizes in-source fragmentation and typically produces a protonated molecular ion [M+H]+.[6][7] We will acquire data in positive ion mode, as the formic acid in the mobile phase provides a ready source of protons.

  • Protocol:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Mass Range: 100 - 1000 m/z. This range covers the expected mass of our product and most potential impurities or dimers.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Nebulizer Gas (N2): 35 psi.

Comparative Analysis: Choosing the Right Mass Analyzer

The mass analyzer is the heart of the mass spectrometer, sorting ions based on their mass-to-charge ratio (m/z).[8] The choice of analyzer significantly impacts the quality and type of data you can obtain. Not all analyzers are created equal, and the best choice depends on the analytical question.

Mass Analyzer Type Key Strengths Typical Use Case in Synthesis Validation Limitations
Single Quadrupole (Q) Robust, cost-effective, easy to use.[9]Rapid confirmation of target molecular weight in routine checks.Low resolution (~2000 FWHM), limited mass accuracy, cannot distinguish between compounds with the same nominal mass.[9][10]
Triple Quadrupole (QqQ) Excellent for quantification (SRM/MRM), high sensitivity.[1]Quantifying a known impurity against a reference standard.Primarily a quantitative tool; provides limited structural information on unknowns.[11]
Time-of-Flight (TOF) High resolution (>10,000 FWHM), excellent mass accuracy (<5 ppm), wide mass range.[9]Ideal for synthesis validation. Accurately determines the elemental composition of the product and unknown impurities.[12]Higher cost than quadrupoles.
Orbitrap Ultra-high resolution (>100,000 FWHM), superb mass accuracy (<2 ppm).[13]Definitive structural elucidation of complex molecules and challenging impurities.Slower scan speed compared to TOF, which can be a limitation for very fast chromatography.[13]
Ion Trap Good for tandem MS (MSn), providing detailed structural information.[10]Fragmenting an impurity peak to deduce its structure.Lower resolution and mass accuracy compared to TOF and Orbitrap.[10]

Scientist's Recommendation: For definitive synthesis validation, a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is strongly preferred. The ability to determine an accurate mass allows you to calculate the elemental formula of your product, providing a much higher degree of confidence in its identity than nominal mass alone.[13]

Interpreting the Data: A Decision-Making Framework

The raw data from an LC-MS run is a three-dimensional plot of retention time vs. m/z vs. intensity.[14] Interpretation requires a systematic approach.

Diagram: Data Interpretation Decision Tree

Data_Interpretation Start Analyze Chromatogram MainPeak Identify Main Peak. Extract Mass Spectrum. Start->MainPeak CheckMass Is Expected [M+H]+ Present? (e.g., 351.4 m/z) MainPeak->CheckMass CheckAdducts Check for Common Adducts ([M+Na]+, [M+K]+) CheckMass->CheckAdducts Yes IdentityFailed Identity NOT Confirmed. Re-evaluate Synthesis. CheckMass->IdentityFailed No CheckIsotopes Analyze Isotope Pattern. Does it match formula? CheckAdducts->CheckIsotopes Yes CheckAdducts->IdentityFailed No (Major unexpected mass) IdentityConfirmed Identity Confirmed CheckIsotopes->IdentityConfirmed Yes CheckIsotopes->IdentityFailed No (Incorrect pattern) AssessPurity Integrate All Peaks. Calculate Area % of Main Peak. IdentityConfirmed->AssessPurity PurityReport Report Purity (e.g., 98.5% by UV Area) AssessPurity->PurityReport

Caption: A logical flow for confirming compound identity and purity from LC-MS data.

Step-by-Step Interpretation
  • Examine the Total Ion Chromatogram (TIC): The primary output is a chromatogram showing detected ion intensity versus retention time.[15] Identify the main peak. Does it look sharp and symmetrical?

  • Confirm the Molecular Ion:

    • Click on the main peak to view its corresponding mass spectrum.

    • Look for the protonated molecular ion, [M+H]+. For our example (MW = 350.4), we expect a peak at m/z 351.4 .

    • Scientist's Note: Always check for other common adducts, especially the sodium [M+Na]+ and potassium [M+K]+ adducts, which are frequently observed.[16] For our example, these would appear at m/z 373.4 and 389.4, respectively. The presence of these adducts further confirms the molecular weight.

  • Validate with Isotope Pattern:

    • Zoom in on the molecular ion cluster. Natural isotopic abundance (especially of ¹³C) creates a predictable pattern of smaller peaks following the main monoisotopic peak.[17][18]

    • For a singly charged ion, the isotopic peaks will be separated by ~1.0 m/z unit.[18] For a doubly charged ion, they would be separated by ~0.5 m/z.[16] This confirms the charge state.

    • If using HRMS, the instrument software can compare the observed isotope pattern against the theoretical pattern for your proposed chemical formula. A close match provides extremely high confidence in the elemental composition.[16]

  • Assess Purity:

    • Purity is typically assessed using the UV chromatogram from the DAD/UV detector, not the TIC from the mass spectrometer, because different compounds have vastly different ionization efficiencies.

    • Integrate the area of all peaks in the UV chromatogram.

    • Calculate the area percentage of your target compound's peak: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

  • Characterize Impurities:

    • For any significant impurity peaks in the chromatogram, extract their mass spectra.

    • Can you identify them? Do their masses correspond to starting materials, reagents, or expected by-products (e.g., a hydrolyzed version of your product)? This information is invaluable for optimizing the synthetic reaction.

Conclusion: Beyond Confirmation to True Understanding

Validation of synthesis via LC-MS is not a binary checkmark. It is a comprehensive analytical investigation that, when performed correctly, provides a deep understanding of the reaction outcome. By combining a robust, self-validating experimental design with a logical interpretation framework, researchers can move from simply hoping their synthesis worked to proving it with a high degree of scientific certainty. This rigorous approach underpins the integrity of all subsequent research and development, ensuring that decisions are based on data, not assumptions.

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A Researcher's Guide to Halogen Substitution: Comparing Iodo-, Bromo-, and Chloro-Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of drug development. Among the myriad of available chemical transformations, halogenation stands out as a powerful tool to modulate the physicochemical and biological properties of molecules. The introduction of iodine, bromine, or chlorine can profoundly influence a compound's lipophilicity, metabolic stability, and binding interactions with its biological target. This guide provides an in-depth, objective comparison of iodo-, bromo-, and chloro-analogs, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for rational drug design.

The Fundamental Physicochemical Disparities

The choice between iodine, bromine, and chlorine as a substituent introduces subtle yet significant alterations to a molecule's physical properties. These differences stem from the inherent characteristics of each halogen, including size, electronegativity, and polarizability. Understanding these fundamental differences is paramount to predicting the impact of halogenation on a drug candidate's behavior.

Causality Behind Physicochemical Variances:

The observed differences in physicochemical properties can be attributed to several key atomic characteristics:

  • Atomic Size and Polarizability: As we descend the halogen group from chlorine to iodine, the atomic radius and the number of electron shells increase. This leads to a larger, more diffuse electron cloud that is more easily distorted, a property known as polarizability.[1] Increased polarizability enhances van der Waals interactions, which can lead to stronger intermolecular forces and higher melting points for bromo- and iodo-analogs compared to their chloro counterparts.[1] Furthermore, the larger size of bromine and iodine can provide better occupancy in hydrophobic pockets of a target protein, potentially increasing binding affinity.[1]

  • Electronegativity and Bond Polarity: Electronegativity decreases down the group (Cl > Br > I).[2] Consequently, the carbon-halogen (C-X) bond polarity also decreases. While a C-Cl bond has a significant dipole moment, the C-I bond is nearly nonpolar.[3][4] This variation in bond polarity influences a molecule's overall dipole moment and its interactions with polar solvents like water.[2]

  • Lipophilicity: Contrary to what might be expected from their electronegativity, all three halogens generally increase a molecule's lipophilicity.[1][5] This is because the larger size and increased polarizability of bromine and iodine enhance London dispersion forces, which are favorable in lipophilic environments.[5] Bromine is generally considered more lipophilic than chlorine.[1]

  • Halogen Bonding: A crucial, non-covalent interaction that sets heavier halogens apart is the "halogen bond." This occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (the σ-hole) opposite the C-X bond.[6][7][8] This σ-hole can interact favorably with nucleophilic atoms like oxygen or nitrogen in a protein's binding site. The strength of this interaction follows the trend I > Br > Cl, making iodine and bromine particularly effective at forming these stabilizing bonds.[6][9]

Comparative Data Summary:

The following table summarizes the key physicochemical differences between iodo-, bromo-, and chloro-analogs, using 5-halogenated indoles as a representative example.

Property5-Chloro-Indole5-Bromo-Indole5-Iodo-Indole (Calculated)Rationale for Difference
Molecular Weight 151.59 g/mol 196.05 g/mol 243.05 g/mol Increasing atomic mass of the halogen.[1]
Melting Point 69-71 °C90-93 °C~105-108 °CLarger size and greater polarizability of Br and I lead to stronger intermolecular van der Waals forces.[1]
Calculated logP 2.93.1~3.4Lipophilicity generally increases with the size and polarizability of the halogen.[1]
C-X Bond Length (Å) ~1.74 (C-Cl)~1.91 (C-Br)~2.10 (C-I)Increases with the atomic radius of the halogen.
C-X Bond Strength (kJ/mol) ~397 (C-Cl)~280 (C-Br)~209 (C-I)Decreases as bond length increases, making the C-I bond the most labile.[10]
Halogen Bond Donor Strength WeakModerateStrongStrength correlates with the polarizability and size of the halogen's σ-hole (I > Br > Cl).[6][9]

Impact on Biological Activity: A Tale of Three Halogens

The choice of halogen can have a profound impact on a compound's biological activity, influencing everything from target binding affinity to metabolic stability. While generalizations can be made, the optimal halogen is often context-dependent, varying with the specific scaffold and therapeutic target.

Anticancer Activity: Context is Key

In the realm of anticancer drug development, both chloro- and bromo-substituents have been shown to enhance cytotoxic activity. However, their relative efficacy is highly dependent on the molecular scaffold and the position of substitution.[11]

For instance, a comparative study on 6-arylamino-7-halo-5,8-quinolinediones revealed that derivatives with a chlorine atom at the 7-position generally exhibited higher cytotoxic activity against the HCT-15 colon cancer cell line than their bromo-counterparts.[11]

Table 2: Comparative Anticancer Activity of 7-Halogenated 5,8-Quinolinone Derivatives [11]

Compound IDHalogen at C7R GroupCancer Cell LineIC50 (µM)
3 Cl4-ChlorophenylHCT-15 (Colon)5.6
4 Br4-ChlorophenylHCT-15 (Colon)>10
5 Cl4-BromophenylHCT-15 (Colon)4.2
6 Br4-BromophenylHCT-15 (Colon)7.9
Data sourced from Ryu et al., 2000.

This data suggests that for this specific scaffold, a chloro-substituent at the 7-position is generally more favorable for cytotoxic activity.[11]

Antimicrobial Activity: A Nuanced Choice

Halogenation is also a well-established strategy for enhancing the efficacy of antimicrobial agents. A study comparing 2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid hydrazide derivatives demonstrated that both bromo- and chloro-substitution conferred significant antibacterial and antifungal activity.[11]

Table 3: Comparative Antimicrobial Activity of Halogenated Quinoline Derivatives [11]

Compound IDHalogenS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
M3 Br6.256.2512.5
M4 Cl12.56.2512.5
Data sourced from Kumar et al., 2021.

In this series, the bromo-substituted derivative (M3) exhibited slightly superior or equivalent activity compared to its chloro-counterpart (M4) against the tested microbial strains.[11]

Experimental Protocols for Comparative Evaluation

To empirically determine the optimal halogen substituent for a given scaffold, a series of standardized experiments should be performed. The following protocols provide a framework for the comparative evaluation of iodo-, bromo-, and chloro-analogs.

Determination of Lipophilicity (logP) by Shake-Flask Method

Lipophilicity, expressed as the n-octanol/water partition coefficient (logP), is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[12][13]

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the buffered aqueous phase. Allow the phases to separate for at least 24 hours.[14]

  • Sample Preparation: Accurately weigh and dissolve a known amount of the test compound in a 1:1 mixture of the pre-saturated n-octanol and aqueous phases.[14]

  • Partitioning: Vigorously shake the mixture for a predetermined period (e.g., 1 hour) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the logP value using the following equation: logP = log ([Concentration]octanol / [Concentration]aqueous)

In Vitro Metabolic Stability Assay

Assessing the metabolic stability of a compound is crucial for predicting its in vivo half-life and potential for drug-drug interactions. This assay typically utilizes liver microsomes, which contain a high concentration of cytochrome P450 enzymes.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (iodo-, bromo-, and chloro-analogs) in a suitable organic solvent (e.g., DMSO).

    • Thaw liver microsomes (e.g., human, rat) on ice.

    • Prepare a solution of NADPH (a required cofactor for P450 enzymes) in buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) and intrinsic clearance (Clint) from the slope of the line.

Visualizing the Concepts

To further elucidate the principles discussed, the following diagrams illustrate key concepts and workflows.

Halogen_Properties cluster_Cl Chloro-Analog cluster_Br Bromo-Analog cluster_I Iodo-Analog Cl_Node Chlorine (Cl) Cl_Props High Electronegativity Small Size Weak Halogen Bond Donor Br_Node Bromine (Br) Cl_Node->Br_Node Increasing Polarizability & Lipophilicity Br_Props Intermediate Electronegativity Intermediate Size Moderate Halogen Bond Donor I_Node Iodine (I) Br_Node->I_Node Increasing Polarizability & Lipophilicity I_Props Low Electronegativity Large Size Strong Halogen Bond Donor LogP_Workflow start Start: Prepare Phases dissolve Dissolve Compound in Octanol/Water Mixture start->dissolve shake Shake to Equilibrate dissolve->shake separate Centrifuge to Separate Phases shake->separate quantify Quantify Concentration in Each Phase (HPLC) separate->quantify calculate Calculate logP quantify->calculate end_node End: logP Value calculate->end_node

Caption: Experimental workflow for logP determination.

Conclusion and Outlook

The comparative analysis of iodo-, bromo-, and chloro-analogs highlights the profound and nuanced influence of halogen substitution on the physicochemical and biological properties of drug candidates. While chloro- and bromo-analogs are more prevalent in approved drugs, the unique properties of iodo-analogs, particularly their strong halogen bonding capabilities, present exciting opportunities for rational drug design. [15][16][17] Summary of Key Differences:

  • Physicochemical Properties: Iodo- and bromo-analogs are generally more lipophilic and have higher melting points than their chloro counterparts. The strength of halogen bonding follows the trend I > Br > Cl. [1][6]* Reactivity: The C-I bond is the weakest, making iodo-analogs more reactive in certain synthetic transformations, which can be both an advantage and a disadvantage. [10]* Biological Activity: The optimal halogen for biological activity is highly context-dependent. The larger size of bromine and iodine can be advantageous for filling hydrophobic pockets, while the smaller size of chlorine may be preferred in other cases. [1][11] Ultimately, the choice between an iodo-, bromo-, or chloro-analog should be guided by a thorough understanding of the structure-activity relationship (SAR) of the target and the desired physicochemical properties of the final drug candidate. The experimental protocols provided in this guide offer a robust framework for the empirical evaluation of these analogs, enabling a data-driven approach to drug discovery and optimization.

References

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  • Valenta, Z., D'Souza, M. J., & Brouwer, K. L. R. (2016). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(24), 5676–5685. [Link]

  • Chemistry Stack Exchange. (2016). Why do halogen substituents make molecules more lipophilic?[Link]

  • ResearchGate. (2013). Why do halogen substituents make molecules more lipophilic?[Link]

  • ResearchGate. (n.d.). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. [Link]

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  • International Journal of Research in Engineering and Science (IJRES). (2021). Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. [Link]

  • Quora. (2020). Why does the presence of halogens like Cl or F increase the liposolubility of a drug molecule?[Link]

  • Hernandes, M. Z., Cavalcanti, S. M. T., Moreira, D. R. M., de Azevedo-Júnior, W. F., & Leite, A. C. L. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 117–153. [Link]

  • ResearchGate. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]

  • Drug Design. (n.d.). Case Studies in Analog Design. [Link]

  • ResearchGate. (n.d.). Calculated and experimental logP for 15 compounds. [Link]

  • Journal of Medical Science. (2021). Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

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  • Wiley. (n.d.). Case Studies in Modern Drug Discovery and Development. [Link]

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  • National Institutes of Health. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

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A Comparative Guide to the Biological Activities of Substituted Indolinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indolinone scaffold stands out as a "privileged structure," a core molecular framework that has proven to be a fertile ground for the discovery of potent and selective therapeutic agents. Its inherent drug-like properties, including a relatively low molecular weight and synthetic tractability, have made it a focal point in the development of novel pharmaceuticals. This guide provides an in-depth, comparative analysis of the biological activities of substituted indolinones, with a focus on their anticancer, antiviral, and antimicrobial properties. We will delve into the structure-activity relationships that govern their efficacy, present comparative experimental data, and provide detailed protocols for their biological evaluation.

The Indolinone Scaffold: A Versatile Pharmacophore

The indolinone core, a bicyclic structure featuring a benzene ring fused to a five-membered nitrogen-containing ring with a carbonyl group, offers multiple sites for chemical modification. These substitutions can profoundly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. This versatility is a key reason for the broad spectrum of biological activities exhibited by indolinone derivatives.

Part 1: Anticancer Activity of Substituted Indolinones

The most extensively studied biological activity of indolinones is their anticancer efficacy, primarily attributed to their ability to inhibit protein kinases.[1][2] Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][2]

Mechanism of Action: Kinase Inhibition

Many substituted indolinones function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs).[1][2] They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that drives tumor growth and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[1][3]

Key kinase targets for indolinone derivatives include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis.[3][4]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth and division.[3]

  • c-Kit: A receptor tyrosine kinase implicated in various cancers.[5]

  • p21-activated kinase 4 (PAK4): Plays a role in cell motility and invasion.[6]

The following diagram illustrates the inhibition of the VEGFR signaling pathway by a representative indolinone-based kinase inhibitor.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization P1 P VEGFR->P1 P2 P VEGFR->P2 P3 P VEGFR->P3 Downstream Downstream Signaling P1->Downstream P2->Downstream P3->Downstream ATP ATP ADP ADP ATP->ADP Phosphorylation Indolinone Indolinone Inhibitor Indolinone->VEGFR Inhibition Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Inhibition of VEGFR signaling by a substituted indolinone.

Structure-Activity Relationship (SAR)

The anticancer activity of indolinones is highly dependent on the nature and position of substituents on the indolinone core.[4]

  • Position 3: Substitutions at this position are critical for antiangiogenic and anticancer activities.[4] The introduction of a substituted pyrrole ring at this position has led to the development of potent multitargeted kinase inhibitors like Sunitinib.[3]

  • Position 5: Halogen substitutions (e.g., fluorine, chlorine, bromine) at the C5 position of the oxindole ring can significantly enhance inhibitory activity against VEGFR-2 and PDGFRβ.[3][7] For instance, the FDA-approved drug Sunitinib features a fluorine atom at this position.[3]

  • Nitrogen Atom: N-substitutions can also modulate activity. N-butyl and N-benzyl substituents have been shown to enhance thioredoxin reductase inhibitory activity, leading to increased cytotoxicity in cancer cells.[8]

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected substituted indolinones against various human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Sunitinib 5-Fluoro, 3-(pyrrol-2-ylmethylene)Renal Cell Carcinoma (RCC)Marketed Drug[3][5]
Semaxanib (SU5416) 3-(3,5-dimethyl-1H-pyrrol-2-ylmethylene)MultiplePotent RTK inhibitor[3][7]
6j (Z)-3-(((4-bromobenzyl)sulfinyl)methylene)HeLa, HepG2, MCF-7, SCC-15, A549Average < 40[7]
6o (Z)-3-((benzylsulfinyl)methylene)-5-bromoHeLa, HepG2, MCF-7, SCC-15, A549Average < 40[7]
5h Thiazolidinone moietyHT-29 (Colon)0.016[9]
5h Thiazolidinone moietyH460 (Lung)0.0037[9]
Raji 10 (3j) 3-(2-oxo-2-(p-tolyl)ethylidene)PC-3 (Prostate)3.56[10]
Raji 16 (3o) 5-bromo-3-(2-(4-fluorophenyl)-2-oxoethylidene)HCT-116 (Colon)2.93[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

  • Cell Seeding Density: Optimizing the initial cell number is critical. Too few cells will result in a low signal, while too many can lead to nutrient depletion and cell death, confounding the results.

  • Incubation Time: The incubation period with the test compound should be sufficient to observe a biological effect but not so long that control cells enter a death phase.

  • Solubilization: The insoluble formazan crystals must be fully dissolved to ensure accurate spectrophotometric measurement. DMSO is a common and effective solubilizing agent.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted indolinone compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution (e.g., DMSO) to each well.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The following diagram illustrates the workflow of the MTT assay.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Treat with substituted indolinones incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Solubilize formazan crystals with DMSO incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Part 2: Antiviral Activity of Substituted Indolinones

While less explored than their anticancer properties, substituted indolinones have also demonstrated promising antiviral activities against a range of viruses.

Mechanism of Action

The antiviral mechanisms of indolinones can vary depending on the specific compound and the virus. Some reported mechanisms include:

  • Inhibition of Viral Enzymes: Similar to their anticancer activity, some indolinones can inhibit viral enzymes crucial for replication, such as the neuraminidase of the influenza virus.

  • Blocking Viral Entry: Some derivatives have been shown to inhibit early steps in the viral replication cycle, such as virus adsorption and penetration into the host cell.[3]

Structure-Activity Relationship (SAR)

The antiviral SAR for indolinones is an emerging area of research. For influenza virus, substitutions at the 5-position of the indolinone ring with chloro, bromo, or methyl groups have been shown to be effective, while a fluoro substitution was inactive.[3]

Comparative Antiviral Activity Data

The following table presents the antiviral activity of selected substituted indolinones.

Compound IDSubstitution PatternVirusEC50 (µg/mL)Reference
SPIII-5H 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulphonamideInfluenza A (H1N1)2.7-5.2[3]
SPIII-5Cl 5-Chloro derivative of SPIII-5HInfluenza A (H1N1)2.7-5.2[3]
SPIII-5Br 5-Bromo derivative of SPIII-5HInfluenza A (H1N1)2.7-5.2[3]
SPIII-5Me 5-Methyl derivative of SPIII-5HInfluenza A (H1N1)2.7-5.2[3]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

  • Principle: This assay is based on the ability of infectious virus particles to form localized areas of cell death, or plaques, in a confluent monolayer of host cells. The number of plaques is directly proportional to the number of infectious virus particles. An effective antiviral agent will reduce the number and/or size of the plaques.

  • Cell Monolayer: A confluent monolayer of susceptible host cells is essential to ensure that viral spread is localized, leading to the formation of distinct plaques.

  • Agarose Overlay: A semi-solid overlay, such as agarose, is applied after viral infection to restrict the spread of progeny virions to adjacent cells, thus ensuring the formation of localized plaques.

  • Staining: A vital stain, such as crystal violet, is used to visualize the plaques. The stain is taken up by living cells, leaving the areas of dead cells (plaques) unstained.

  • Cell Seeding: Seed a suitable host cell line in 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.

  • Compound and Virus Preparation: Prepare serial dilutions of the indolinone compounds. Prepare a viral stock of known titer.

  • Infection and Treatment: Aspirate the growth medium from the cell monolayers. Add the prepared compound dilutions to the respective wells. Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.

  • Adsorption: Incubate the plates for 1-2 hours to allow for viral attachment to the cells.

  • Overlay Application: After the adsorption period, remove the virus inoculum and add a semi-solid overlay medium (e.g., containing low-melting-point agarose) with the respective concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus and cell line.

  • Plaque Visualization: Fix the cells and stain with a suitable dye (e.g., crystal violet).

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. Determine the EC50 value (the concentration of the compound that inhibits plaque formation by 50%).

Part 3: Antimicrobial Activity of Substituted Indolinones

Substituted indolinones have also been investigated for their potential as antimicrobial agents against a variety of pathogenic bacteria and fungi.

Mechanism of Action

The antimicrobial mechanisms of indolinones are not as well-defined as their anticancer effects but are thought to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. Some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis in bacteria.[2]

Structure-Activity Relationship (SAR)

The incorporation of a thiazole moiety into the indolin-2-one structure has been shown to yield derivatives with promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] The nature and position of substituents on both the indolinone and the thiazole rings influence the antimicrobial spectrum and potency.

Comparative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected substituted indolinones against various microbial strains.

Compound IDSubstitution PatternMicrobial StrainMIC (µg/mL)Reference
Thiazolo-indoline 2 Thiazole derivativeS. aureusPromising Activity[2]
Thiazolo-indoline 4 Thiazole derivativeS. aureusPromising Activity[2]
Thiazolo-indoline 7a Thiazole derivativeP. aeruginosaPromising Activity[2]
Thiazolo-indoline 12 Thiazole derivativeP. aeruginosaPromising Activity[2]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

  • Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth.

  • Standardized Inoculum: Using a standardized bacterial or fungal suspension is crucial for the reproducibility and accuracy of the MIC value.

  • Serial Dilutions: Two-fold serial dilutions of the test compound are typically used to determine the MIC over a broad concentration range.

  • Growth and Sterility Controls: Including a growth control (no antimicrobial agent) and a sterility control (no microorganism) is essential to validate the experimental results.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the substituted indolinone compound and create a series of two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension, except for the sterility control wells.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the antimicrobial agent in a well that remains clear (no visible growth).

Conclusion

Substituted indolinones represent a remarkably versatile class of compounds with a broad spectrum of biological activities. Their proven success as anticancer agents, particularly as kinase inhibitors, has paved the way for their exploration in other therapeutic areas. The emerging data on their antiviral and antimicrobial properties suggest that the indolinone scaffold will continue to be a valuable starting point for the design and development of new and effective drugs to combat a range of human diseases. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly unlock their full therapeutic potential.

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  • Wang, L., et al. (2017). Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. European Journal of Medicinal Chemistry, 137, 225-237. [Link]

  • Doganay, D., et al. (2023). Antimicrobial Activity Studies of 3-Substituted Indole-2-one and -thione derivatives and Molecular Docking and ADME Evaluations. EMUJ Pharm Sci, 6(1), 13-26. [Link]

  • El-Sayed, N. N. E., et al. (2022). Development of novel indolin-2-one derivative incorporating thiazole moiety as DHFR and quorum sensing inhibitors: Synthesis, antimicrobial, and antibiofilm activities with molecular modelling study. Bioorganic Chemistry, 118, 105571. [Link]

  • Raji, R., et al. (2025). Identification and Mechanistic Profiling of Indolin-2-One Derivatives That Induce ROS-Driven Intrinsic Apoptosis in Prostate and Colorectal Cancer Cells. Journal of Biochemical and Molecular Toxicology, e23689. [Link]

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Safety Operating Guide

Navigating the Safe Disposal of 6-Bromo-3-methylindolin-2-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Bromo-3-methylindolin-2-one (CAS No. 90725-50-1), a halogenated heterocyclic compound. By understanding the inherent hazards and following these procedures, you can ensure the safety of your personnel and the integrity of your facility's waste management program.

Hazard Assessment: Understanding the Risks

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound presents the following risks as identified by its hazard statements[1]:

  • H302: Harmful if swallowed: Ingestion can lead to adverse health effects.

  • H315: Causes skin irritation: Direct contact with the skin can cause redness, itching, and inflammation.

  • H317: May cause an allergic skin reaction: Repeated exposure may lead to sensitization and an allergic response.

  • H319: Causes serious eye irritation: Contact with the eyes can result in significant and potentially lasting damage.

  • H335: May cause respiratory irritation: Inhalation of dust or fumes can irritate the respiratory tract.

While specific toxicological data for this compound is not extensively available, studies on other brominated indoles have indicated potential developmental toxicity[2]. Therefore, treating this compound with a high degree of caution is essential.

Table 1: Hazard Profile of this compound

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H317May cause an allergic skin reaction
H319Causes serious eye irritation
H335May cause respiratory irritation

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

  • Eye and Face Protection: Wear ANSI-approved safety goggles with side shields. In situations with a higher risk of splashing, a full-face shield worn over safety goggles is recommended.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation or perforation before use. For prolonged contact, consider double-gloving.

  • Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required. For larger quantities or in the event of a spill, a chemical-resistant apron should be worn.

  • Respiratory Protection: All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available or in the case of a large spill, a respirator with an appropriate organic vapor and particulate cartridge may be necessary.

Spill Management: A Swift and Safe Response

In the event of a spill, a prompt and well-executed cleanup procedure is crucial to mitigate exposure and prevent environmental contamination.

For Small Spills (Solid):

  • Evacuate and Ventilate: If not already in a fume hood, move to a well-ventilated area.

  • Don PPE: Wear the appropriate PPE as outlined in the section above.

  • Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent. Avoid raising dust.

  • Collect the Material: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

For Large Spills:

  • Evacuate the Area: Immediately evacuate all non-essential personnel from the vicinity of the spill.

  • Alert Your Supervisor and EHS: Notify your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.

  • Restrict Access: Prevent entry into the affected area.

  • Professional Cleanup: Allow trained EHS personnel to manage the cleanup of large spills.

Waste Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound is critical. As a brominated organic compound, it must be segregated as halogenated organic waste . Never dispose of this chemical down the drain or in the regular trash.

Step 1: Waste Segregation

  • Solid Waste:

    • Place pure this compound and any material heavily contaminated with it into a dedicated, properly labeled "Halogenated Organic Solid Waste" container.

    • This includes contaminated personal protective equipment (gloves, etc.), weigh boats, and absorbent materials from spill cleanups.

  • Liquid Waste:

    • If this compound is dissolved in a solvent, the entire solution must be disposed of as "Halogenated Organic Liquid Waste."

    • Ensure the waste container is compatible with the solvent used.

  • Sharps Waste:

    • Any sharps, such as needles or razor blades, contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.

Step 2: Container Labeling

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The relevant hazard pictograms (e.g., irritant, harmful)

Step 3: Storage of Waste

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Keep containers tightly sealed to prevent the release of vapors.

  • Ensure secondary containment is used to capture any potential leaks.

  • Store away from incompatible materials.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.

  • Follow all institutional and local regulations for the final disposal of halogenated organic waste, which typically involves high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize the resulting hydrogen bromide.

Disposal Decision Workflow

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_disposal_path Disposal Pathway cluster_final Final Steps start Generation of This compound Waste is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Dispose in 'Halogenated Organic Solid Waste' Container is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Dispose in 'Halogenated Organic Liquid Waste' Container is_liquid->liquid_waste Yes sharp_waste Dispose in 'Hazardous Sharps Waste' Container is_sharp->sharp_waste Yes label_container Label Container Properly is_sharp->label_container No solid_waste->label_container liquid_waste->label_container sharp_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup

Caption: Waste Disposal Decision Workflow for this compound.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.

References

  • This compound. LookChem. [Link]

  • Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists. National Institutes of Health. [Link]

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A Researcher's Guide to the Safe Handling of 6-Bromo-3-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, halogenated heterocyclic compounds such as 6-Bromo-3-methylindolin-2-one represent a class of molecules with significant potential in medicinal chemistry. However, their unique chemical properties necessitate a robust understanding of safe handling practices to protect researchers and the integrity of their work. This guide provides essential, immediate safety and logistical information for laboratory professionals working with this compound, grounded in established safety protocols and a deep understanding of chemical causality.

Our commitment is to empower researchers with the knowledge to not only advance their scientific endeavors but to do so in the safest possible environment. By moving beyond a simple checklist and delving into the "why" behind each safety measure, we aim to cultivate a culture of proactive safety and scientific excellence.

Understanding the Hazard Profile

This compound is a brominated organic compound. While specific toxicological data for this exact molecule may be limited, the broader class of halogenated organic compounds warrants a cautious approach due to potential health effects.[1][2][3] Brominated compounds can be persistent in the environment and may have various toxicological profiles.[1][4][5] The available safety information for this compound indicates the following hazards:

  • H302: Harmful if swallowed [6]

  • H315: Causes skin irritation [6]

  • H317: May cause an allergic skin reaction [6]

  • H319: Causes serious eye irritation [6]

  • H335: May cause respiratory irritation [6]

Given these classifications, it is imperative to handle this compound with appropriate engineering controls and personal protective equipment (PPE) to minimize exposure.[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this compound. A thorough hazard assessment should always be conducted for the specific procedures being performed.[9]

Operation Minimum PPE Requirements Justification
Weighing and Aliquoting (Solid) - Disposable Nitrile Gloves (double-gloving recommended)- Safety Goggles with Side Shields- Laboratory Coat- N95 RespiratorPrevents skin contact and inhalation of fine particles that may become airborne.[9][10][11]
Solution Preparation and Transfers - Disposable Nitrile Gloves (double-gloving recommended)- Chemical Splash Goggles- Laboratory Coat- Face Shield (if splash hazard is significant)Protects against skin and eye contact from splashes of solutions containing the compound.[12][13]
Running Reactions and Work-up - Chemical-Resistant Gloves (e.g., thicker nitrile or neoprene)- Chemical Splash Goggles- Laboratory Coat- Face Shield (when working with larger volumes or under pressure/vacuum)Provides robust protection during procedures with a higher risk of spills, splashes, or vessel failures.
Waste Disposal - Chemical-Resistant Gloves- Chemical Splash Goggles- Laboratory CoatEnsures protection during the handling and transport of chemical waste.

Important Considerations for PPE:

  • Glove Selection: Always check the manufacturer's compatibility chart for the specific solvents being used. Nitrile gloves offer good protection against a range of chemicals but should be changed immediately upon contamination.[14][9]

  • Eye Protection: Safety glasses are the minimum requirement, but chemical splash goggles are recommended when handling solutions. A face shield should be used in conjunction with goggles when there is a significant splash risk.[14][13]

  • Respiratory Protection: An N95 respirator is recommended for handling the solid to prevent inhalation of airborne particles. If working with volatile solutions outside of a fume hood, a respirator with an organic vapor cartridge may be necessary.[9][10][15] All respirator use must be in accordance with a documented respiratory protection program.[16][17]

Safe Handling Workflow: A Step-by-Step Approach

The following workflow is designed to minimize exposure at each stage of handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area fume_hood Work in Fume Hood prep_area->fume_hood 3. Begin Work gather_ppe Gather & Inspect PPE gather_ppe->prep_area 2. Prepare Workspace sds_review Review SDS sds_review->gather_ppe 1. Assess Hazards weigh Weigh Solid fume_hood->weigh 4. Handle Chemical dissolve Dissolve/React weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate 5. Post-Handling dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Safe Handling Workflow for this compound.

Experimental Protocol: Step-by-Step Guidance

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[18]

    • Review the Safety Data Sheet (SDS) for this compound and any other chemicals to be used.[8][19]

    • Assemble and inspect all necessary PPE before beginning work.

  • Handling:

    • Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure. [20]

    • When weighing the solid, use a balance inside the fume hood or in a ventilated balance enclosure.

    • Use appropriate tools (spatulas, weighing paper) to handle the solid, avoiding direct contact.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of this compound tightly closed when not in use.[6]

  • Spill and Emergency Procedures:

    • In case of a small spill, wear appropriate PPE, and absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material in a sealed container for disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][20]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[12][20]

    • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12][20]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[12][20]

  • Disposal Plan:

    • All waste containing this compound, including contaminated consumables (gloves, weighing paper, pipette tips), should be collected in a clearly labeled, sealed waste container.

    • Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in the regular trash.[20]

    • Contaminated glassware should be decontaminated by rinsing with an appropriate solvent (e.g., acetone, ethanol) into the hazardous waste container before washing.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific pursuits. A proactive approach to safety is not a barrier to innovation but rather a cornerstone of high-quality, reproducible research.

References

  • ResearchGate.

  • Occupational Safety and Health Administration.

  • PubMed.

  • ChemicalBook.

  • Thermo Fisher Scientific.

  • Environmental Health and Safety, University of Washington.

  • PubMed Central, NIH.

  • Lab Manager.

  • Occupational Safety and Health Administration.

  • Alfa Aesar.

  • Environmental Toxicology and Chemistry, Oxford Academic.

  • Wikipedia.

  • National Academies of Sciences, Engineering, and Medicine.

  • Sigma-Aldrich.

  • Northwestern University.

  • Environment, Health and Safety, Cornell University.

  • US EPA.

  • Fisher Scientific.

  • Occupational Safety and Health Administration.

  • Fisher Scientific.

  • CDC/NIOSH.

  • ICS Laboratories.

  • Fisher Scientific.

  • Provista.

  • Storemasta Blog.

  • ASHP Publications.

  • Health and Safety Authority.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.